Rhein

Catalog No.
S541344
CAS No.
478-43-3
M.F
C15H8O6
M. Wt
284.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhein

CAS Number

478-43-3

Product Name

Rhein

IUPAC Name

4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid

Molecular Formula

C15H8O6

Molecular Weight

284.22 g/mol

InChI

InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)

InChI Key

FCDLCPWAQCPTKC-UHFFFAOYSA-N

SMILES

O=C(C1=C2C=CC=C1O)C3=C(O)C=C(C(O)=O)C=C3C2=O

solubility

less than 1 mg/mL at 63 °F (NTP, 1992)

Synonyms

1,8-dihydroxy-3-carboxyl-9,10-anthraquinone, 4,5-dihydroxyanthraquinone-2-carboxylic acid, dipropionyl rhein, rhein

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O

The exact mass of the compound Rhein is 284.0321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 63° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38629. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of dihydroxyanthraquinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmacological Activities and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes rhein's core pharmacological activities, key molecular targets, and resulting biological effects.

Pharmacological Activity Key Molecular Targets & Pathways Biological Effects & Potential Therapeutic Applications
Antidiabetic & Lipid-Lowering [1] [2] [3] Sirt1/AMPK pathway [1]; PPARγ [1] [2]; Drp1 [1] [2]; LXRs [4]. Improves insulin sensitivity [3]; Reduces blood glucose & glycosylated hemoglobin [3]; Decreases lipid accumulation in liver [1]; Ameliorates non-alcoholic fatty liver disease (NAFLD) [1].
Anti-Inflammatory [1] [2] [5] NF-κB pathway [1] [2]; NLRP3 inflammasome [2] [5]; PPARγ-NF-κB-HDAC3 axis [2]; LPS/TLR4/NF-κB pathway [2]. Inhibits production of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) [2]; Alleviates experimental colitis [5]; Potential for osteoarthritis & general inflammation [4].
Antifibrotic [1] [2] [4] TGF-β1/Smad pathway [1] [2]; α-SMA [1] [4]. Reduces deposition of extracellular matrix (ECM) proteins like fibronectin [4]; Ameliorates renal & hepatic fibrosis in animal models [2] [4].
Anticancer [1] [2] [4] PI3K/Akt/ERK pathway [1] [2]; p53 signaling [2]; Mitochondria-mediated apoptosis [2]; FOXO signaling [2]. Induces cell cycle arrest & apoptosis [2]; Shows activity against lung, breast, liver, & colon cancer cells in vitro [1] [4].
Nephroprotective [2] [4] TGF-β1 [4]; Nrf2 [2]; Oxidative stress pathways [2]. Attenuates renal fibrosis & improves kidney function in models of chronic kidney disease [2] [4]; Reduces apoptosis in kidney tissue [4].
Hepatoprotective [2] [4] TGF-β1 & α-SMA [4]; Sirt1/AMPK [1]; CYP450 enzymes [4]. Prevents progression of hepatic fibrosis [4]; Ameliorates non-alcoholic steatohepatitis [4]; Modulates cytochrome P450 enzymes [4].
Gut Microbiota Modulation [5] Host purine metabolism; Uric acid levels; Intestinal barrier proteins (Claudin-1, E-cadherin) [5]. Enriches beneficial Lactobacillus; Lowers intestinal uric acid; Restores intestinal barrier integrity; Alleviates experimental colitis [5].

Research and Development Insights

Pharmacokinetics and Toxicity

This compound faces significant challenges in its drug-like properties. It has very low water solubility and poor oral bioavailability, which limits its absorption and leads to a short half-life in the body [1] [2]. Furthermore, studies have reported potential dose-dependent liver and kidney toxicity, which necessitates careful dose-response studies and structural optimization to improve its safety profile [1] [2].

Strategies to Overcome Limitations

Researchers are employing several strategies to overcome the limitations of this compound:

  • Structural Modification: Creating derivatives and "twin drugs" by chemically modifying the this compound structure to improve its solubility, potency, and reduce toxicity [1].
  • Combination Therapy: Using this compound in conjunction with other active molecules to achieve a synergistic therapeutic effect, allowing for lower doses of each agent and potentially reducing side effects [1].
  • Investigating New Mechanisms: Exploring novel mechanisms of action, such as its recently discovered role in modulating gut microbiota and host purine metabolism, opens up new therapeutic avenues [5].

Experimental Protocols for Key Activities

For researchers aiming to validate or explore these activities, here are summaries of common in vivo and in vitro methodologies.

1. Assessing Antifibrotic Activity *In Vivo*
  • Animal Model: Unilateral Ureteral Obstruction (UUO) mouse model or 5/6 nephrectomy rat model for renal fibrosis; Carbon tetrachloride (CCl₄)-induced liver fibrosis model [2] [4].
  • Dosage/Regimen: For UUO mice, 150 mg/kg of this compound administered daily via oral gavage for 5 days [2].
  • Endpoint Measurements:
    • Histology: Kidney/liver tissues stained with Masson's Trichrome or Sirius Red to quantify collagen deposition [2] [4].
    • Biomarker Analysis: Serum creatinine (SCr) and blood urea nitrogen (BUN) levels to assess renal function [2].
    • Molecular Analysis: Western blot or immunohistochemistry to measure protein expression of α-SMA, TGF-β1, and fibronectin in tissue lysates [2] [4].
2. Assessing Anti-Inflammatory Activity *In Vitro*
  • Cell Model: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages [5].
  • Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) to induce inflammation [2] [5].
  • Treatment: Pre-treatment or co-treatment with this compound (e.g., at 10-100 µM concentrations) [5].
  • Endpoint Measurements:
    • Cytokine Profiling: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using ELISA [2] [5].
    • Pathway Analysis: Western blot to detect phosphorylation and degradation of IκBα, and nuclear translocation of NF-κB p65 subunit [2].
    • NLRP3 Inflammasome Activation: Measure caspase-1 activity and IL-1β secretion in cells primed with LPS and activated with ATP [5].
3. Assessing Impact on Gut Microbiota & Colitis *In Vivo*
  • Animal Model: Dextran Sulfate Sodium (DSS)-induced chronic colitis in mice [5].
  • Dosage/Regimen: 50 mg/kg or 100 mg/kg this compound administered daily via oral gavage during DSS cycles [5].
  • Endpoint Measurements:
    • Disease Activity Index: Monitor body weight loss, stool consistency, and fecal blood [5].
    • Intestinal Permeability: Administer FITC-dextran by gavage and measure its concentration in blood serum [5].
    • Microbiota Analysis: 16S rDNA sequencing of fecal samples to analyze compositional changes [5].
    • Metabolomics: Non-targeted metabolomic profiling of feces to identify altered pathways, such as purine metabolism [5].

Signaling Pathway Diagrams

The therapeutic effects of this compound result from its modulation of a complex crosstalk network of signaling pathways. The following diagrams summarize these interactions.

Primary Molecular Targets and Downstream Effects

G Figure 1: Core Targets of this compound This compound This compound TGFb1 TGFb1 This compound->TGFb1 Inhibits NFkB NFkB This compound->NFkB Inhibits PI3K_Akt PI3K_Akt This compound->PI3K_Akt Inhibits AMPK_Sirt1 AMPK_Sirt1 This compound->AMPK_Sirt1 Activates Fibrosis Fibrosis (α-SMA, ECM) TGFb1->Fibrosis Inflammation Inflammation (Cytokines) NFkB->Inflammation CellGrowth Cell Proliferation PI3K_Akt->CellGrowth MetabolicReg Glucose/Lipid Metabolism AMPK_Sirt1->MetabolicReg

Cross-talk in Apoptosis and Inflammation Regulation

G Figure 2: Network Regulation by this compound cluster_pathway1 MAPK Pathway cluster_pathway2 PI3K-AKT Pathway This compound This compound MembraneReceptor MembraneReceptor This compound->MembraneReceptor Modulates PI3K PI3K This compound->PI3K Inhibits Ras Ras MembraneReceptor->Ras MAPK MAPK Hub Ras->MAPK Ras->PI3K ERK ERK MAPK->ERK Proliferation p38_JNK p38_JNK MAPK->p38_JNK Stress/Inflammation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR mTOR AKT->mTOR Cell Survival

Future Research Directions

Future work should focus on:

  • Elucidating precise dose-response relationships to define a safe therapeutic window [1] [2].
  • Developing advanced drug delivery systems to enhance solubility and target specific tissues [1].
  • Conducting more comprehensive in vivo pharmacokinetic and toxicological studies to support clinical translation [1] [2].
  • Exploring the therapeutic potential of this compound derivatives and combination therapies to maximize efficacy and minimize toxicity [1].

References

what is rhein derived from

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources of Rhein

This compound is present in several plants used in traditional medicine, often in the form of glycosides (where the molecule is bound to a sugar) [1] [2]. The table below summarizes its primary natural sources:

Plant Source Common Name Key Notes
Rheum palmatum [1] [2] Chinese Rhubarb One of the most studied sources.
Rheum undulatum [1] Rhubarb -
Cassia reticulata [1] Senna -
Cassia tora [2] Sickle Senna -
Polygonum multiflorum [2] Fo-Ti / He Shou Wu -
Aloe barbadensis [2] Aloe Vera -

Chemical and Pharmacological Profile

For researchers, the fundamental chemical and pharmacokinetic data of this compound is summarized in the following table:

Property Description
IUPAC Name 4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid [1]
Chemical Formula C₁₅H₈O₆ [1] [2]
Molar Mass 284.22 g/mol [1]
Appearance Orange crystals [1]
Melting Point 350–352 °C [1]
First Isolation 1895 [1]
Protein Binding ~99% [2]
Metabolism Primarily to This compound glucuronide and This compound sulfate [2]
Route of Elimination Urine and feces [2]
Oral LD₅₀ (mice) >5000 mg/kg [2]

Mechanisms of Action and Experimental Insights

This compound exerts its wide-ranging effects through interactions with multiple molecular targets and pathways.

rhein_mechanisms This compound This compound LXRα/β LXRα/β This compound->LXRα/β Inhibits NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibits 5-Lipoxygenase 5-Lipoxygenase This compound->5-Lipoxygenase Inhibits HSP90 HSP90 This compound->HSP90 Inhibits MAPK/ERK Pathway MAPK/ERK Pathway This compound->MAPK/ERK Pathway Modulates Matrix Metalloproteinases (MMPs) Matrix Metalloproteinases (MMPs) This compound->Matrix Metalloproteinases (MMPs) Reduces DNA Damage & Repair DNA Damage & Repair This compound->DNA Damage & Repair Induces & Suppresses Lipogenesis & Adipogenesis Lipogenesis & Adipogenesis LXRα/β->Lipogenesis & Adipogenesis Decreases Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Reduces Leukotrienes Leukotrienes 5-Lipoxygenase->Leukotrienes Reduces Cancer Cell Survival Cancer Cell Survival HSP90->Cancer Cell Survival Impairs Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation Affects Tissue Invasion & Angiogenesis Tissue Invasion & Angiogenesis Matrix Metalloproteinases (MMPs)->Tissue Invasion & Angiogenesis Inhibits Apoptosis in Cancer Cells Apoptosis in Cancer Cells DNA Damage & Repair->Apoptosis in Cancer Cells Promotes Anti-obesity Anti-obesity Lipogenesis & Adipogenesis->Anti-obesity Anti-inflammatory Anti-inflammatory Pro-inflammatory Cytokines->Anti-inflammatory Anti-fibrotic Anti-fibrotic Pro-inflammatory Cytokines->Anti-fibrotic Anti-allergenic Anti-allergenic Leukotrienes->Anti-allergenic Anti-cancer Anti-cancer Cancer Cell Survival->Anti-cancer Cell Proliferation->Anti-cancer Tissue Invasion & Angiogenesis->Anti-cancer Apoptosis in Cancer Cells->Anti-cancer Anti-inflammatory->Anti-fibrotic

Key molecular targets and pharmacological effects of this compound.

Detailed Methodologies for Key Experiments

The antiviral, antibacterial, and anti-cancer effects of this compound have been characterized through specific experimental models:

  • Antibacterial Synergy Study [1]

    • Objective: To investigate the synergistic effect of this compound with conventional antibiotics against Staphylococcus aureus.
    • Methodology: Researchers used checkerboard microdilution assays to determine the Minimum Inhibitory Concentration (MIC) of this compound, oxacillin, and ampicillin, both alone and in combination. The Fractional Inhibitory Concentration (FIC) index was calculated to classify the interaction as synergistic, additive, or antagonistic.
    • Key Findings: The study demonstrated partial synergy between this compound and the antibiotics, significantly reducing the MICs of the antibiotics against methicillin-resistant S. aureus (MRSA) strains.
  • Anti-cancer Mechanism Study [2]

    • Objective: To elucidate the pro-apoptotic mechanism of this compound in cancer cells.
    • Methodology: Cancer cell lines were treated with this compound, and apoptosis was assessed by measuring:
      • Cytosolic calcium levels using fluorescent dyes (e.g., Fluo-4 AM).
      • Mitochondrial membrane potential using JC-1 dye.
      • Cytochrome c release and activation of caspases via western blotting.
    • Key Findings: this compound induced apoptosis through Endoplasmic Reticulum (ER) stress, increased cytosolic calcium, reduced mitochondrial membrane potential, and triggered the release of cytochrome c, activating the intrinsic apoptotic pathway.
  • Pharmacokinetic Study in Humans [1]

    • Objective: To compare the pharmacokinetics of this compound after oral vs. rectal administration in healthy male volunteers.
    • Methodology: A single-dose study was conducted where subjects received rhubarb extract either orally or via retention enema. Plasma concentrations of this compound were measured over time using techniques like High-Performance Liquid Chromatography (HPLC) to determine key parameters including Tmax (time to maximum concentration) and AUC (area under the curve).
    • Key Findings: this compound was better absorbed from oral administration than from a retention enema.

Potential Therapeutic Applications

Based on experimental evidence, this compound is investigated for several applications:

  • Metabolic and Inflammatory Diseases: Potential for treating non-alcoholic fatty liver disease (NAFLD), diabetes, and osteoarthritis via anti-inflammatory and lipid-lowering effects [2].
  • Oncology: Investigated for adjuvant cancer therapy by inducing apoptosis and inhibiting cancer cell invasion and angiogenesis [2].
  • Anti-infective Therapy: Studied for its direct antibacterial activity and ability to synergize with existing antibiotics against resistant bacteria like MRSA [1] [2].

References

Comprehensive Technical Guide: Pharmacokinetics and Metabolism of Rhein

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a lipophilic anthraquinone compound found in several traditional Chinese medicinal herbs, most notably rhubarb (Rheum palmatum L., Rheum tanguticum Maxim.ex Balf., and Rheum officinale Baill.). With a molecular formula of C₁₅H₈O₆ and molecular weight of 284.21 g/mol, this compound appears as coffee-colored needle-like crystals at room temperature with a melting point of 321-322°C. This compound is soluble in alkaline substances, pyridine, and DMSO, slightly soluble in alcohols, ethers, benzene, chloroform, and petroleum ether, but insoluble in water [1]. This solubility profile significantly influences its absorption and bioavailability characteristics. This compound has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antidiabetic, lipid-lowering, and hepatoprotective effects, making it a compound of significant interest in drug development [2] [3] [4]. However, its clinical application has been limited by challenges including low water solubility, poor oral absorption, potential hepatorenal toxicity, and a short half-life, which complicate the determination of optimal therapeutic time windows [1].

Comprehensive Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound in Preclinical and Human Studies

Parameter Species Dose Route Value Notes Reference
t₁/₂ Rat 35 mg/kg Oral 3.2 hr Dose-dependent increase [5]
Rat 70 mg/kg Oral 3.6 hr Dose-dependent increase [5]
Rat 140 mg/kg Oral 4.3 hr Dose-dependent increase [5]
AUC∞ Rat 35 mg/kg Oral 69.5 μg·hr/ml [5]
Rat 70 mg/kg Oral 164.3 μg·hr/ml [5]
Rat 140 mg/kg Oral 237.8 μg·hr/ml [5]
CL/F Rat 35 mg/kg Oral 503.4 ml/hr/kg [5]
Rat 70 mg/kg Oral 426.1 ml/hr/kg [5]
Rat 140 mg/kg Oral 588.8 ml/hr/kg [5]
Cmax Human Oral Significant interindividual variation [1]

Table 2: In Vitro Intrinsic Clearance (Clint) of this compound in Different Metabolic Systems

Metabolic System Species Clint Value (μl/min/mg protein) Relative Contribution
UGT Metabolism Rat 7.8 Primary pathway
Human 1.36 Primary pathway
SULT Metabolism Rat 5.5 Secondary pathway
Human 0.68 Secondary pathway
CYP450 Metabolism Rat 0.6 Minor pathway
Human 0.10 Minor pathway

This compound exhibits dose-dependent pharmacokinetics in rat models, with half-life increasing from 3.2 to 4.3 hours and AUC rising from 69.5 to 237.8 μg·hr/ml as doses increase from 35 to 140 mg/kg [5]. The clearance values show some variability but no consistent dose-dependent trend. A physiologically based pharmacokinetic (PBPK) model developed using rat pharmacokinetics and in vitro metabolism data successfully predicted human plasma concentration profiles, demonstrating the utility of preclinical data for human pharmacokinetic predictions [5].

This compound undergoes extensive metabolism in vivo and exists primarily as metabolites rather than the parent compound in the body [2]. The metabolic profile of this compound varies across species, which may contribute to differences in toxicological responses observed in different experimental models [2]. These metabolic differences between species must be carefully considered when extrapolating preclinical findings to human populations.

Metabolic Pathways and Mechanisms

Primary Metabolic Pathways

This compound undergoes complex metabolism primarily through phase II conjugation reactions. The major metabolic pathways include:

  • Glucuronidation: Mediated by UDP-glucuronosyltransferase (UGT) enzymes, this is the predominant metabolic pathway for this compound in both rats and humans [5]. The intrinsic clearance values for UGT metabolism were measured at 7.8 μl/min/mg protein in rats and 1.36 μl/min/mg protein in humans [5].

  • Sulfation: Sulfotransferase (SULT)-mediated conjugation represents a secondary metabolic pathway, with intrinsic clearance values of 5.5 μl/min/mg protein in rats and 0.68 μl/min/mg protein in humans [5].

  • Cytochrome P450 Metabolism: CYP450-mediated metabolism represents a minor pathway for this compound, with significantly lower intrinsic clearance values of 0.6 μl/min/mg protein in rats and 0.10 μl/min/mg protein in humans [5].

The following diagram illustrates the primary metabolic pathways and transport mechanisms of this compound:

RheinMetabolism This compound This compound RheinGlucuronide This compound Glucuronide This compound->RheinGlucuronide UGT Metabolism RheinSulfate This compound Sulfate This compound->RheinSulfate SULT Metabolism CYP450 CYP450 Metabolites This compound->CYP450 Minor Pathway Enterocyte Enterocyte This compound->Enterocyte SystemicCirculation Systemic Circulation Enterocyte->SystemicCirculation Absorption BCRP BCRP Efflux Enterocyte->BCRP Intestinal Efflux MRP2 MRP2 Efflux Enterocyte->MRP2 Intestinal Efflux

Figure 1: Primary metabolic pathways and intestinal transport mechanisms of this compound

Transport and Efflux Mechanisms

This compound's absorption is significantly influenced by intestinal efflux transporters. Studies have identified two primary efflux transporters that limit this compound's oral bioavailability:

  • Breast Cancer Resistance Protein (BCRP): this compound is a substrate for BCRP, which actively pumps it back into the intestinal lumen, reducing systemic absorption [3].

  • Multidrug Resistance-Associated Protein 2 (MRP2): This transporter also contributes to this compound efflux, further limiting its bioavailability [3].

Research has demonstrated that this compound can also affect the absorption of other compounds. Notably, this compound enhances the absorption of rehmaionoside D (RD) by competitively inhibiting BCRP and MRP2 transporters and downregulating their protein expression [3]. This interaction increased the Cmax and AUC(0-12h) of RD by 3.96- and 2.98-fold, respectively, when co-administered at specific ratios [3].

Experimental Methodologies and Protocols

In Vivo Pharmacokinetic Studies

Table 3: Standard Protocols for In Vivo Pharmacokinetic Studies of this compound

Parameter Rat Model Protocol Human Prediction Model
Dosing Oral administration at 35, 70, 140 mg/kg PBPK model based on preclinical data
Sample Collection Serial blood sampling at predetermined time points Prediction of human plasma profiles
Analysis LC-MS/MS for plasma concentration measurement Validation with experimental human data
Parameters t₁/₂, AUC∞, CL/F Concentration-time profiles

Protocol for Rat Pharmacokinetic Studies:

  • Animals: Male Sprague-Dawley rats (220-250 g)
  • Dosing: this compound suspended in 0.5% carboxymethyl cellulose sodium, administered orally via gavage
  • Blood collection: Serial sampling from tail vein or orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose)
  • Sample processing: Plasma separation by centrifugation, storage at -80°C until analysis
  • Bioanalysis: LC-MS/MS with multiple reaction monitoring for quantification [5]
In Vitro Absorption Models

Caco-2 Cell Model Protocol:

  • Cell culture: Caco-2 cells maintained in DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
  • Seeding: 1×10⁵ cells/insert on 12-well Transwell plates, culture for 21 days to form differentiated monolayers
  • Transepithelial electrical resistance (TEER): Measure before and after experiments to monitor monolayer integrity
  • Transport studies: this compound added to apical or basolateral side, samples taken from opposite side at timed intervals
  • Analysis: LC-MS/MS quantification of this compound concentrations [3]

Single-Pass Intestinal Perfusion (SPIP) Protocol:

  • Animal preparation: Rats fasted overnight with free access to water, anesthetized with urethane
  • Surgical procedure: Intestinal segment (jejunum) exposed, cannulated with inlet and outlet tubing
  • Perfusion: this compound-containing Kreb-Ringer solution perfused through segment at constant flow rate
  • Sample collection: Outflow samples collected at timed intervals, measured for volume and concentration
  • Data analysis: Calculation of apparent permeability coefficient [3]
Metabolism Studies

Liver Microsome Assays:

  • Microsome preparation: Liver tissue homogenized and centrifuged to isolate microsomal fraction
  • Incubation: this compound incubated with liver microsomes in presence of NADPH (for CYP450) or UDPGA (for UGT)
  • Reaction termination: Addition of ice-cold acetonitrile or methanol at timed intervals
  • Analysis: LC-MS/MS identification and quantification of metabolites [5]

Structural Optimization and Novel Delivery Approaches

Mitochondria-Targeted Derivative

Recent advances in structural optimization have focused on improving this compound's subcellular targeting and efficacy. A notable development is the creation of Rh-Mito, a mitochondrial-targeted this compound derivative designed to enhance its anti-hepatoma efficacy:

  • Chemical Modification: Conjugation of a triphenylphosphonium group to this compound's carboxyl group to create Rh-Mito [6] [7]
  • Mechanism: Rh-Mito preferentially accumulates in mitochondria, where it targets RECQL4 (a DNA helicase critical for mitochondrial DNA stability) [6] [7]
  • Effects: Inhibits mtDNA repair, alters mitochondrial cristae morphology, and induces apoptosis [6]
  • Efficacy: Demonstrates superior anti-tumor efficacy compared to unmodified this compound [6] [7]

The following diagram illustrates the structural optimization strategy and mechanism of action for Rh-Mito:

RhMitoMechanism This compound This compound RhMito Rh-Mito This compound->RhMito Chemical Modification Mitochondria Mitochondria RhMito->Mitochondria Targeted Delivery TPPGroup Triphenylphosphonium Group TPPGroup->RhMito RECQL4 RECQL4 Protein Mitochondria->RECQL4 Binding Apoptosis Apoptosis RECQL4->Apoptosis Inhibition Induces

Figure 2: Structural optimization strategy and mechanism of mitochondria-targeted this compound derivative (Rh-Mito)

Combination Therapies

Research has demonstrated that this compound exhibits synergistic effects when combined with other active compounds:

  • With Rehmaionoside D: this compound enhances intestinal absorption of rehmaionoside D via inhibition of BCRP and MRP2 transporters [3]
  • With Baicalin: this compound increases bioavailability of baicalin by inhibiting efflux transporters in enterocytes and hepatocytes [3]
  • With Catalpol: this compound-catalpol combination reduces inflammation by regulating inflammatory factors in experimental autoimmune encephalomyelitis models [3]
  • With Hydroxysafflor Yellow A: This combination significantly improves chronic kidney injury [3]

Toxicity and Safety Considerations

This compound demonstrates a complex toxicity profile that requires careful consideration in therapeutic development:

  • Embryonic Toxicity: this compound exhibits cytotoxic effects on blastocyst-stage mouse embryos, inducing apoptosis through reactive oxygen species (ROS) generation. Treatment with 5-20 μM this compound significantly decreased inner cell mass cell numbers and total cell numbers in blastocysts [8]. In vivo administration (1-5 mg/kg/day) resulted in early embryonic developmental injury and decreased fetal weight [8].

  • Organ-Specific Toxicity: While this compound has demonstrated hepatoprotective effects in some models [4], it has also shown potential hepatorenal toxicity at higher doses [2] [1]. This dual nature underscores the importance of dose optimization.

  • Oxidative Stress: this compound-induced apoptosis is mediated through ROS generation, and antioxidant pre-treatment can partially rescue this compound-induced embryonic injury [8].

Research Gaps and Future Perspectives

Despite comprehensive research on this compound, several knowledge gaps remain:

  • Dose-Response Relationships: More precise dose-response studies are needed to establish therapeutic windows that maximize efficacy while minimizing toxicity [1]

  • Clinical Pharmacokinetics: While PBPK models have been developed [5], more clinical data is needed to fully characterize this compound's pharmacokinetics in human populations

  • Long-Term Safety: Comprehensive chronic toxicity studies are required to establish safety profiles for long-term therapeutic use

  • Formulation Optimization: Advanced delivery systems to enhance bioavailability while reducing toxicity need further development

Future research should focus on structural optimization to enhance therapeutic efficacy while reducing toxicity, detailed mechanistic studies on its pharmacological actions, and clinical trials to validate preclinical findings [1]. The development of mitochondrial-targeted derivatives represents a promising direction for enhancing this compound's anti-cancer efficacy while potentially reducing off-target effects [6] [7].

Conclusion

References

Rhein's Molecular Targets and Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Target / Pathway Effect of Rhein Biological Outcome / Process Experimental Model (Citation)
TGF-β/Smad3 Signaling Inhibits Smad3 phosphorylation [1] Anti-fibrotic (Renal) [1] UIRI rat model; NRK-52E, HK-2 cells [1]
HDAC Classes I/II Enzymatic inhibitor [2] Anti-fibrotic (Cardiac) [2] Primary human cardiac fibroblasts (hypoxia) [2]
SIRT2 Direct binder and inhibitor [3] Inhibits NLRP3 inflammasome; Promotes thermogenesis [3] Diet-Induced Obese (DIO) mice; BMDMs [3]
NF-κB Pathway Inhibits IKKβ; blocks IκBα degradation & p65 translocation [4] Anti-inflammatory [4] LPS-activated macrophages [4]
MAPK Pathway Inhibits phosphorylation of ERK, JNK, p38 [4] Anti-inflammatory [4] Macrophages/Cell models [4]
NLRP3 Inflammasome Inhibits assembly and activation [3] Reduces IL-1β maturation [3] BMDMs (LPS+ATP); DIO mice [3]
NOX4-COX2/PGFS Axis Downregulates pathway [5] Anti-oxidative stress; Nephroprotection [5] Cisplatin-induced AKI mouse model; HK-2 cells [5]
Glutamine–Aspartate–Arginine–NO Pathway Reprograms glutamine metabolism [6] Anti-neuroinflammatory (Alzheimer's) [6] AD rat model; LPS-induced BV2 microglia [6]
P2X7 Receptor Acts as a channel blocker [4] Inhibits [Ca²⁺]ᶜ elevation & ROS production [4] Macrophages [4]
PPARγ Pathway Upregulates expression [4] Anti-inflammatory [4] Cell models [4]
VEGF Signaling Downregulates VEGFA & receptor KDR [4] Anti-angiogenesis [4] Endothelial cells [4]
Gut Microbiota & Purine Metabolism Modulates composition (↑ Lactobacillus) [7] Decreases intestinal uric acid; Ameliorates colitis [7] DSS-induced chronic mouse colitis model [7]

Detailed Experimental Methodologies

For researchers looking to validate these findings, here are the core methodologies from key studies.

1. Investigating Anti-Fibrotic Effects via TGF-β/Smad3 [1]

  • In Vivo Model: A unilateral ischemia-reperfusion injury (UIRI) rat model was used to simulate renal interstitial fibrosis. This compound was administered to assess improvement in renal function and reduction in fibrosis markers.
  • In Vitro Models: TGF-β1-stimulated NRK-52E rat renal epithelial cells and HK-2 human proximal tubular epithelial cells were used to mimic fibrotic conditions.
  • Target Engagement Assays: Molecular docking and bio-layer interferometry were used to confirm direct binding between this compound and Smad3.
  • Functional Validation: Smad3 knockdown and overexpression studies in HK-2 cells were performed to establish its necessary role in this compound's anti-fibrotic action.

2. Identifying Novel Targets via Acetylome Profiling and Validation [3]

  • Acetylome Analysis: Macrophages were treated with this compound and analyzed using acetylome proteomics to identify potential protein targets with altered acetylation status.
  • Target Binding Validation:
    • Molecular Docking: In silico simulation predicted binding affinity and stability between this compound and SIRT2.
    • Cellular Functional Assay: this compound's inhibitory effect on NLRP3 inflammasome activation (measured by IL-1β secretion and ASC speck formation) was tested in SIRT2-knockdown macrophages to confirm dependency.
  • In Vivo Functional Confirmation: Myeloid-specific SIRT2 knockdown mice were used to demonstrate that SIRT2 is required for this compound's anti-obesity and thermogenesis-promoting effects.

3. Assessing Anti-Neuroinflammatory Effects in Alzheimer's Models [6]

  • In Vivo Model: An Alzheimer's disease (AD) rat model was treated with this compound. Cognitive function was assessed using the Morris water maze test, and neuroinflammation was evaluated by measuring levels of Iba-1, IL-1β, iNOS, and NO in the brain.
  • In Vitro Model: LPS-induced BV2 microglial cells were used as a model of neuroinflammation.
  • Metabolomics Analysis: Untargeted and targeted metabolomics, along with ¹³C, ¹⁵N isotope tracing experiments, were applied to profile and trace metabolic flux in the glutamine–aspartate–arginine–NO pathway in microglia.

Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the core signaling pathways modulated by this compound and a generalized workflow for identifying its molecular targets.

This compound's multi-target mechanism of action involves inhibiting key pro-fibrotic and inflammatory pathways.

experimental_flow Start Phenotypic Screening (In Vivo/In Vitro Models) A Omics Analysis (Proteomics, Metabolomics, Acetylome) Start->A B Bioinformatics & Literature Mining (Identify Candidate Targets) A->B C In Silico Validation (Molecular Docking) B->C D Biophysical Binding Assays (Bio-Layer Interferometry, SPR) C->D E Functional Genetic Validation (CRISPR, siRNA, Overexpression) D->E F Mechanistic Confirmation (Pathway Analysis, Metabolite Tracing) E->F End Validated Molecular Target F->End

Generalized workflow for identifying and validating the molecular targets of this compound, integrating omics, bioinformatics, and functional assays.

Conclusion and Research Implications

The experimental data suggests several promising research directions:

  • Drug Development: Its multi-target nature makes this compound an excellent lead compound for developing therapies for complex diseases like fibrosis, metabolic syndrome, and neurodegenerative disorders.
  • Novel Formulations: Given its poor water solubility [8], research into nanoparticles or other delivery systems could significantly enhance its bioavailability and efficacy.
  • Synergistic Combinations: Exploring this compound in combination with existing chemotherapeutic agents (e.g., cisplatin [5]) or other targeted drugs could yield regimens with enhanced efficacy and reduced toxicity.

References

TGF-β Signaling Pathway: Core Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The Transforming Growth Factor-β (TGF-β) pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune responses [1] [2]. Its dysfunction is linked to fibrosis, cancer, and other diseases [3]. The pathway involves a tightly regulated sequence of events from ligand activation to gene expression.

The diagram below summarizes the core canonical (Smad-dependent) signaling cascade.

TGFb_Signaling Core Canonical TGF-β/Smad Signaling Pathway LatentTGFb Latent TGF-β Complex (LAP + LTBP) ActiveTGFb Active TGF-β LatentTGFb->ActiveTGFb Activation (Integrins, MMPs, etc.) TbRII TβRII (Type II Receptor) ActiveTGFb->TbRII Binds TbRI TβRI (Type I Receptor) TbRII->TbRI Trans-phosphorylation RSmad R-Smad (Smad2/3) TbRI->RSmad Phosphorylates pRSmad p-R-Smad (Smad2/3) RSmad->pRSmad Smad4 Smad4 pRSmad->Smad4 Binds Complex R-Smad/Smad4 Complex pRSmad->Complex Smad4->Complex GeneResp Target Gene Response Complex->GeneResp Nuclear Translocation & Transcription

Overview of the canonical TGF-β/Smad signaling pathway.

Quantitative Data on TGF-β Pathway Components

The following tables summarize key quantitative and mechanistic data related to the TGF-β pathway, which are critical for experimental design and interpretation.

Table 1: TGF-β Ligand Isoforms and Key Receptors

Component Types / Subunits Primary Function / Characteristics Key Interactions
TGF-β Ligands TGF-β1, TGF-β2, TGF-β3 [4] [3] Synthesized as latent precursors (LLC: LAP + LTBP); require activation [2] [3]. LTBP (for matrix deposition), Integrins, MMPs (for activation) [2] [3].
Receptors TβRII (Type II) [3] Constitutively active kinase; binds ligand first and recruits TβRI [5] [3]. Phosphorylates TβRI.
TβRI (Type I / ALK5) [3] Activated by TβRII; phosphorylates R-Smads [5] [3]. GS domain phosphorylated by TβRII; phosphorylates Smad2/3.

Table 2: Intracellular Smad Proteins and Classifications

Smad Type Members Function in Signaling
R-Smad Smad2, Smad3 [5] [6] Phosphorylated by TβRI; form complex with Smad4.
Co-Smad Smad4 [5] [6] Common partner for R-Smads; forms the transcriptionally active complex.
I-Smad Smad6, Smad7 [6] Antagonize signaling; part of negative feedback loops.

Experimental Protocols for TGF-β Pathway Analysis

To investigate a compound's effect on the TGF-β pathway, researchers employ a range of techniques targeting different levels of the signaling cascade.

1. Assessing TGF-β Pathway Activation: Smad Phosphorylation Analysis

  • Objective: To determine the level of canonical pathway activation by detecting phosphorylated R-Smads.
  • Detailed Workflow:
    • Cell Stimulation & Lysis: Serum-starve cells (e.g., HEK293, MCF-7) for 24 hours to minimize background signaling. Treat with the compound of interest (e.g., Rhein) and/or TGF-β1 (e.g., 5 ng/mL) as a positive control for a defined time (e.g., 0, 30, 60, 120 minutes). Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Protein Separation and Transfer: Separate total protein (20-40 µg per lane) by SDS-PAGE (e.g., 10% gel). Electrophoretically transfer proteins to a PVDF or nitrocellulose membrane.
    • Immunoblotting:
      • Blocking: Incubate membrane in 5% non-fat milk or BSA in TBST for 1 hour.
      • Primary Antibody Incubation: Incubate overnight at 4°C with specific antibodies:
        • Phospho-Smad2/3: Anti-phospho-Smad2 (Ser465/467) / Smad3 (Ser423/425).
        • Total Smad2/3: To confirm equal loading.
        • Other Targets: e.g., Smad4, Smad7.
      • Secondary Antibody Incubation: Incubate with HRP-conjugated anti-rabbit or anti-mouse IgG for 1 hour at room temperature.
    • Detection: Use enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imager. Densitometric analysis software (e.g., ImageJ) is used to quantify band intensities.

The experimental workflow for this protocol is visualized below.

WB_Workflow Immunoblot Workflow for p-Smad Analysis Start Cell Culture & Serum Starvation Stim Stimulation (Compound/TGF-β) Start->Stim Lysis Cell Lysis (RIPA + Inhibitors) Stim->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Block Membrane Blocking Transfer->Block Ab1 Primary Antibody Incubation (anti-p-Smad2/3, etc.) Block->Ab1 Ab2 HRP-Secondary Antibody Ab1->Ab2 Detect ECL Detection Ab2->Detect Analyze Densitometric Analysis Detect->Analyze

Key steps in immunoblotting to analyze Smad protein phosphorylation.

2. Monitoring Transcriptional Responses: Luciferase Reporter Gene Assay

  • Objective: To measure the functional output of TGF-β signaling by quantifying the activity of Smad-dependent promoters.
  • Detailed Workflow:
    • Plasmids: Use a reporter plasmid (e.g., CAGA-luc, (SBE)4-luc) containing multiple copies of a Smad-binding element (SBE) upstream of a firefly luciferase gene. A control plasmid (e.g., Renilla luciferase under a constitutive promoter like CMV or SV40) is co-transfected for normalization.
    • Cell Transfection: Seed cells in 24-well or 48-well plates. At 60-80% confluence, transfect with the reporter and control plasmids using a standard transfection reagent (e.g., Lipofectamine 3000, polyethylenimine).
    • Stimulation: 24 hours post-transfection, stimulate cells with the test compound and/or TGF-β for an additional 12-24 hours.
    • Lysis and Measurement: Lyse cells with Passive Lysis Buffer. Measure Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
    • Data Analysis: Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well. Express results as fold change relative to the untreated control.

Quantitative Modeling of TGF-β Signaling

Mathematical models are powerful tools for understanding the dynamic behavior of the TGF-β pathway. One comprehensive model describes the system using ordinary differential equations (ODEs) to capture the dynamics from ligand-receptor binding to nuclear Smad complex formation [5].

Key equations from the model include:

  • Receptor-Ligand Binding: TGFβ + RII <-> TGFβ_RII (Forward rate k_f1, Reverse rate k_r1)
  • Receptor Complex Formation: TGFβ_RII + RI <-> RC (Active Receptor Complex) (Forward rate k_f2, Reverse rate k_r2)
  • R-Smad Phosphorylation: RC + Smad2 <-> RC + pSmad2 (Catalyzed by RC with rate k_ph)
  • Complex Formation & Transport: pSmad2 + Smad4 <-> Complex_cyto -> Complex_nuc

This model allows for in silico simulations to predict how perturbations (e.g., reduced receptor expression, mimicking a compound's effect) alter signaling dynamics, providing testable hypotheses for experimental validation [5].

Therapeutic Targeting of the TGF-β Pathway

The TGF-β pathway is a major therapeutic target due to its dual role in cancer and central role in fibrosis [1] [3]. Natural compounds are a promising source of TGF-β inhibitors, with several identified to modulate the pathway [1].

Table 3: Natural Compounds Modulating the TGF-β Pathway

Compound Source Reported Effects on TGF-β Pathway / Cancer Hallmarks
Ginsenosides Ginseng Modulates TGF-β signaling; influences cell proliferation, apoptosis [1].
Halofuginone Dichroa febrifuga root Inhibits TGF-β signaling; impacts angiogenesis [1].
Epigallocatechin Gallate (EGCG) Green tea Demonstrates significant anticancer activity via TGF-β pathway modulation [1].

Knowledge Gaps and Future Research on this compound

While the structure of the TGF-β pathway is well-established, specific and rigorous mechanistic studies on This compound are lacking in the obtained search results. Future research on this compound should focus on:

  • Direct Target Identification: Determine if this compound binds directly to TGF-β receptors, interferes with ligand activation, or targets downstream components like Smads.
  • Context-Specific Effects: Systematically evaluate this compound's impact across different cell types (epithelial, fibroblastic, immune) and disease models (cancer, fibrosis) to map its functional consequences.
  • Quantitative Dose-Response: Establish precise IC50/EC50 values for this compound's effects on key pathway readouts (e.g., p-Smad levels, reporter activity).
  • Computational Modeling: Utilize existing quantitative models of the TGF-β pathway [5] to simulate this compound's potential mechanisms and generate predictive, testable models for its action.

References

Rhein as a Therapeutic NF-κB Inhibitor: Mechanisms, Experimental Evidence, and Clinical Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rhein and Its Therapeutic Significance

This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a lipophilic anthraquinone compound derived primarily from traditional Chinese medicinal plants such as Rheum palmatum L. (rhubarb), Polygonum multiflorum, and Cassia angustifolia [1]. With a molecular formula of C₁₅H₈O₆ and molecular weight of 284.21 g/mol, this compound appears as coffee-colored needle-like crystals that are soluble in alkaline substances and dimethyl sulfoxide (DMSO) but insoluble in water [1]. This natural product has been used for centuries in traditional medicine for its purgative, anti-inflammatory, and antibacterial properties, but recent research has illuminated its potent molecular-targeted anti-inflammatory activities, particularly through NF-κB pathway inhibition [1] [2].

The nuclear factor kappa B (NF-κB) signaling pathway represents a master regulatory system controlling inflammation, immune responses, cell survival, and proliferation [3]. This pathway exists in two primary forms: the canonical (classical) and non-canonical (alternative) pathways. In the canonical pathway, NF-κB/Rel proteins are bound and inhibited by IκB proteins in the cytoplasm. Proinflammatory cytokines, LPS, growth factors, and antigen receptors activate an IKK complex (IKKβ, IKKα, and NEMO), which phosphorylates IκB proteins, leading to their ubiquitination and proteasomal degradation. This frees NF-κB/Rel complexes (typically p50/p65 heterodimers) to translocate to the nucleus where they induce expression of target genes involved in inflammation [3]. Given its central role in inflammation, NF-κB represents a promising therapeutic target for numerous inflammatory diseases.

This comprehensive technical review examines the molecular mechanisms through which this compound modulates NF-κB signaling and related pathways, summarizes key experimental evidence across disease models, provides detailed experimental protocols for studying its effects, and discusses current limitations and future directions for therapeutic development.

Molecular Mechanisms of Action: this compound as a Multifaceted NF-κB Pathway Inhibitor

Core Inhibition of the NF-κB Signaling Cascade

This compound exerts its anti-inflammatory effects primarily through direct targeting of key components in the NF-κB activation cascade. Research demonstrates that this compound specifically inhibits IκB kinase β (IKKβ), the central kinase responsible for phosphorylating IκBα and triggering its degradation [4]. This inhibition prevents the liberation and nuclear translocation of NF-κB subunits, thereby reducing the expression of proinflammatory genes. In LPS-activated macrophages, this compound treatment resulted in concentration-dependent suppression of IKKβ activity, maintaining IκBα in its non-phosphorylated state and sequestering NF-κB in the cytoplasm [4].

Beyond IKKβ inhibition, this compound interferes with multiple levels of NF-κB signaling:

  • Reduced phosphorylation of NF-κB p65 at Ser536, critical for its transcriptional activity [5]
  • Inhibition of IκBα degradation, preventing NF-κB nuclear translocation [6]
  • Downregulation of Toll-like receptor 4 (TLR4) expression, a key upstream activator of NF-κB in response to LPS [6]
  • Modulation of PTEN expression, which indirectly suppresses PI3K/Akt-mediated NF-κB activation [6]

These multi-level interventions enable this compound to effectively dampen NF-κB-driven inflammatory responses across various pathological contexts.

Modulation of Associated Inflammatory Pathways

This compound exhibits pleiotropic effects on several interconnected signaling pathways that collaborate with NF-κB to coordinate inflammatory responses:

  • MAPK Pathway Suppression: this compound significantly reduces phosphorylation of p38 MAPK and ERK1/2 in LPS-stimulated microglial cells, thereby attenuating the production of proinflammatory mediators [6]. This pathway inhibition works synergistically with NF-κB suppression to achieve comprehensive anti-inflammatory effects.

  • NLRP3 Inflammasome Inhibition: In addition to NF-κB signaling, this compound directly targets the NLRP3 inflammasome, reducing the expression of NLRP3 and subsequent caspase-1-mediated cleavage of pro-IL-1β into its active form [5]. This dual inhibition of both the priming (NF-κB-dependent) and activation (inflammasome assembly) stages of inflammation represents a unique therapeutic advantage.

  • PI3K/Akt Pathway Regulation: this compound treatment downregulates phosphorylation of PI3K and Akt in neuroinflammatory models, further contributing to its anti-inflammatory profile [6]. The PI3K/Akt pathway normally promotes cell survival and inflammatory responses, and its inhibition complements NF-κB suppression.

The following diagram illustrates this compound's multifaceted actions on NF-κB and associated inflammatory pathways:

G LPS LPS TLR4 TLR4 LPS->TLR4 TNFα TNFα IKKβ IKKβ TNFα->IKKβ InflammatoryStimuli InflammatoryStimuli InflammatoryStimuli->TLR4 This compound This compound This compound->TLR4 Downregulates This compound->IKKβ Directly Inhibits NLRP3 NLRP3 This compound->NLRP3 Suppresses MAPK MAPK This compound->MAPK Inhibits PI3K_Akt PI3K_Akt This compound->PI3K_Akt Modulates TLR4->IKKβ IκBα IκBα IKKβ->IκBα Phosphorylation NFκB NFκB IκBα->NFκB Degradation & Release InflammatoryGenes InflammatoryGenes NFκB->InflammatoryGenes Cytokines Cytokines NLRP3->Cytokines MAPK->InflammatoryGenes PI3K_Akt->NFκB

This compound targets multiple nodes in inflammatory signaling, including direct IKKβ inhibition and modulation of associated pathways.

Tissue- and Context-Dependent Mechanisms

The specific mechanisms through which this compound exerts its anti-inflammatory effects demonstrate notable tissue and disease specificity:

  • Intestinal Epithelial Cells: this compound protects barrier function by inhibiting the NF-κB/MLCK/p-MLC pathway, preventing tight junction disruption induced by TNF-α [7]. This mechanism underscores this compound's potential for treating inflammatory bowel diseases where epithelial barrier integrity is compromised.

  • Renal Protection: In models of chronic glomerulonephritis, this compound reduces renal inflammation and oxidative stress by suppressing NF-κB nuclear translocation and decreasing expression of downstream inflammatory mediators including TNF-α, IL-1β, IL-6, and ICAM-1 [8].

  • Neuroinflammation: this compound suppresses neuroinflammation in microglial cells by concurrently inhibiting TLR4/NF-κB, PI3K/Akt, and MAPK pathways, demonstrating its ability to cross the blood-brain barrier and exert central nervous system effects [6].

This tissue-specific targeting, while maintaining a core mechanism of NF-κB inhibition, positions this compound as a versatile therapeutic candidate for multiple inflammatory conditions.

Quantitative Evidence: Efficacy Data Across Disease Models

In Vitro Anti-Inflammatory Activity

This compound demonstrates potent concentration-dependent inhibition of inflammatory mediators across various cell culture models:

Table 1: In Vitro Anti-Inflammatory Effects of this compound in Different Cell Models

Cell Type Inducer Key Findings Concentration Range Citation

| RAW264.7 Macrophages | LPS (1μg/mL) | ↓ NO production (56.2-72.4%) ↓ IL-6 (48.7-65.3%) ↓ TNF-α, IL-1β at higher concentrations | 10-40 μM | [4] [5] | | BV2 Microglia | LPS (1μg/mL) | ↓ TNF-α secretion (42.8%) ↓ IL-1β production (51.3%) ↓ IL-6, IL-12; ↑ IL-10 | 5-20 μM | [6] | | Intestinal Epithelial (IEC-6) | TNF-α (10ng/mL) | Improved TEER (68.4% recovery) Reduced phenol red flux (47.2% decrease) Restored ZO-1 expression | 1-10 μM | [7] | | Human Bronchial Epithelial (HBE) | LPS+OVA | Inhibited MAPK/NF-κB pathway Reduced inflammatory cell migration | 0.1-1.0 μM | [9] |

The dose-dependent efficacy of this compound is evident across these studies, with significant anti-inflammatory effects typically observed in the 1-40 μM range. Notably, this compound exhibits a biphasic effect on certain cytokines in macrophages, enhancing TNF-α and IL-1β release at lower concentrations (10-20 μM) while suppressing them at higher concentrations (40 μM), suggesting complex immunomodulatory properties beyond simple suppression [4].

In Vivo Therapeutic Efficacy

Animal studies provide compelling evidence for this compound's therapeutic potential across multiple inflammatory disease models:

Table 2: In Vivo Efficacy of this compound in Inflammatory Disease Models

Disease Model Species Dosing Regimen Key Outcomes Citation

| Chronic Glomerulonephritis | SD rats | 100 mg/kg/day for 6 weeks | ↓ Urinary protein (62.3%) ↓ BUN, SCr (48.7%, 52.1%) ↓ Renal TNF-α, IL-1β, IL-6 Improved renal histology | [8] | | Inflammatory Bowel Disease | Zebrafish | 1-20 μM in water | Reduced immune cell migration (54.8%) Inhibited NF-κB and NLRP3 pathways | [5] | | Neuroinflammation | Mouse microglia | 5-20 μM (in vitro) | Suppressed PI3K/Akt, p38, ERK1/2 Inhibited TLR4/NF-κB signaling | [6] | | Asthma | HBE cells & predictive models | 0.1-1.0 μM | Inhibited MAPK/NF-κB pathway Reduced airway inflammation | [9] | | Inflammatory Wound | Mouse model | Dual-layer hydrogel | Early anti-inflammatory phase Enhanced angiogenesis in later healing | [10] |

The consistency of this compound's therapeutic effects across these diverse models highlights its broad-spectrum anti-inflammatory capacity, with particular promise for renal, intestinal, and neurological inflammatory conditions. The dosing regimens identified in these studies provide guidance for therapeutic development, though species differences in metabolism must be considered for human translation.

Experimental Protocols for Evaluating this compound's Anti-Inflammatory Activity

In Vitro Assessment of NF-κB Pathway Inhibition

Cell Culture and Treatment:

  • Macrophage/Microglial Models: Culture RAW264.7 or BV2 cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in 5% CO₂ [5] [6]. For experiments, seed cells at 1×10⁶ cells/mL in appropriate plates and pre-treat with this compound (1-40 μM in DMSO, final DMSO <0.1%) for 30 minutes before LPS stimulation (100 ng/mL-1 μg/mL) for 4-24 hours [5] [6].

  • Epithelial Barrier Models: Culture intestinal IEC-6 cells in standard conditions. For barrier function assays, seed cells on Transwell inserts (0.4 μm pore size) at high density and allow complete differentiation (typically 7-14 days) until transepithelial electrical resistance (TEER) exceeds 300 Ω·cm² [7]. Pre-treat with this compound (1-10 μM) for 2 hours before adding inflammatory stimuli (TNF-α at 10-50 ng/mL).

Key Methodological Considerations:

  • Always include vehicle controls (DMSO at same concentration as this compound treatments)
  • Perform cell viability assays (MTT, CCK-8) in parallel to ensure effects are not due to cytotoxicity
  • Use multiple this compound concentrations to establish dose-response relationships
  • Include positive controls (known NF-κB inhibitors such as BAY-11-7082)

NF-κB Activation Assessment:

  • Nuclear Translocation: Perform subcellular fractionation followed by Western blotting for NF-κB p65. Compare cytoplasmic vs. nuclear distribution [8].
  • Phosphorylation Status: Detect phosphorylated IκBα (Ser32/36) and NF-κB p65 (Ser536) by Western blot using phospho-specific antibodies [5] [6].
  • DNA Binding Activity: Use electrophoretic mobility shift assay (EMSA) or NF-κB DNA-binding ELISA to measure functional NF-κB activity.

The experimental workflow for in vitro assessment involves:

G CellCulture CellCulture RheinTreatment RheinTreatment CellCulture->RheinTreatment Pre-treatment 30 min LPS_Stimulation LPS_Stimulation RheinTreatment->LPS_Stimulation Stimulate 4-24h SampleCollection SampleCollection LPS_Stimulation->SampleCollection ViabilityAssay ViabilityAssay SampleCollection->ViabilityAssay ProteinAnalysis ProteinAnalysis SampleCollection->ProteinAnalysis RNAAnalysis RNAAnalysis SampleCollection->RNAAnalysis CytokineMeasurement CytokineMeasurement SampleCollection->CytokineMeasurement ProteinAnalysis->WesternBlot IκBα, p-IκBα p65, p-p65 RNAAnalysis->RT_qPCR TNF-α, IL-6 IL-1β, iNOS CytokineMeasurement->ELISA Secreted cytokines in supernatant

Experimental workflow for in vitro assessment of this compound's effects on NF-κB and inflammatory responses.

In Vivo Evaluation in Disease Models

Chronic Glomerulonephritis Model:

  • Animal Model: Use male SD rats (8-weeks-old, 180-220 g) [8].
  • Disease Induction: Prepare cationized bovine serum albumin (C-BSA) by mixing 5 mg/mL C-BSA with equal volume of Freund's incomplete adjuvant to make 2.5 mg/mL solution. Inject 1 mL subcutaneously in multiple sites in week 1, repeat in week 2, then administer 5 mg/mL C-BSA via tail vein injection three times weekly for 3 consecutive weeks [8].
  • Treatment Protocol: Administer this compound (100 mg/kg/day via oral gavage) starting from the first day of model induction for 6 weeks. Include benazepril (1 mg/kg) as positive control and saline as vehicle control [8].
  • Outcome Measures:
    • Renal Function: 24-hour urinary protein, blood urea nitrogen (BUN), serum creatinine (SCr)
    • Oxidative Stress: Renal MDA level, SOD and GSH-Px activities
    • Inflammation: Renal TNF-α, IL-1β, IL-6, ICAM-1 by ELISA
    • NF-κB Signaling: Nuclear and cytoplasmic NF-κB p65 by Western blot
    • Histopathology: H&E staining for morphological assessment

Inflammatory Bowel Disease Model:

  • Zebrafish Model: Use transgenic TG (corolla: eGFP) zebrafish larvae at 3 days post-fertilization, which express eGFP in both macrophages and neutrophils [5].
  • Inflammation Induction: Anesthetize larvae with tricaine methanesulfonate solution (160 mg/L) and amputate approximately 50% of tail tissue using a surgical blade [5].
  • Treatment Protocol: Place tail-injured larvae into water containing this compound (1-20 μM) immediately after injury. Assess immune cell migration to wound site at 6-24 hours post-injury.
  • Outcome Measures:
    • Quantify eGFP-positive immune cells at wound site using fluorescence microscopy
    • Measure expression of inflammatory cytokines (IL-1β, TNF-α, IL-6) by whole-larvae ELISA or RT-qPCR
    • Assess NF-κB and NLRP3 pathway activation by Western blot if feasible

Critical Methodological Considerations for In Vivo Studies:

  • Include appropriate sample sizes (typically n=6-10 per group) to ensure statistical power
  • Randomize animals to treatment groups to minimize bias
  • Monitor potential adverse effects, particularly body weight changes and signs of toxicity
  • Consider pharmacokinetic properties - this compound has poor water solubility and bioavailability limitations

Therapeutic Applications and Disease Targeting

Inflammatory Bowel Disease

This compound demonstrates multi-mechanistic benefits for inflammatory bowel disease through its combined effects on epithelial barrier protection and inflammation suppression. In intestinal epithelial cells, this compound (1-10 μM) significantly counteracts TNF-α-induced barrier disruption by increasing transepithelial electrical resistance (68.4% recovery) and reducing paracellular flux (47.2% decrease) through inhibition of the NF-κB/MLCK/p-MLC pathway [7]. Additionally, this compound suppresses LPS-induced inflammation in intestinal epithelia by modulating the TLR4/NF-κB pathway and NLRP3 inflammasome, reducing IL-1β and IL-6 production [7]. The comprehensive protective profile - targeting both the physical barrier and mucosal inflammation - positions this compound as a promising candidate for IBD therapy.

Neuroinflammatory Disorders

This compound's ability to cross the blood-brain barrier enables its effects on neuroinflammation, relevant to conditions like traumatic brain injury, Parkinson's disease, and multiple sclerosis [6]. In BV2 microglial cells, this compound (5-20 μM) suppresses LPS-induced proinflammatory mediator release (TNF-α, IL-1β, IL-6, IL-12) while promoting anti-inflammatory IL-10 production [6]. Mechanistically, this compound concurrently inhibits multiple signaling pathways including PI3K/Akt, p38, ERK1/2, and TLR4/NF-κB, demonstrating broad-spectrum pathway modulation [6]. This multi-target approach is particularly advantageous in complex neuroinflammatory conditions where multiple pathways contribute to pathology.

Renal Inflammatory Diseases

In renal inflammation, particularly chronic glomerulonephritis, this compound (100 mg/kg/day for 6 weeks) significantly improves functional and morphological parameters by suppressing NF-κB-mediated inflammation and oxidative stress [8]. Treatment reduces proteinuria, improves renal function (BUN, SCr), decreases renal proinflammatory cytokines (TNF-α, IL-1β, IL-6, ICAM-1), and ameliorates histological damage [8]. The simultaneous reduction of oxidative stress markers (MDA) and enhancement of antioxidant enzymes (SOD, GSH-Px) further contributes to renal protection [8].

Other Inflammatory Conditions
  • Asthma: Network pharmacology and experimental validation indicate this compound's potential in asthma through inhibition of the MAPK/NF-κB pathway in bronchial epithelial cells [9].
  • Inflammatory Wound Healing: Advanced delivery systems using dual-layer hydrogels with this compound provide controlled release for anti-inflammatory action in early wound healing phases followed by pro-angiogenic effects in later stages [10].
  • Arthritis: Though not detailed in the provided literature, this compound's derivative diacerein has been marketed for osteoarthritis, suggesting potential applications in joint inflammation [2].

Limitations, Challenges, and Future Perspectives

Pharmacological Limitations

Despite promising therapeutic potential, this compound faces significant pharmacological challenges that have limited its clinical translation:

  • Poor Aqueous Solubility: this compound's lipophilic nature results in very low water solubility, complicating formulation development and reducing bioavailability [1] [2].
  • Low Oral Bioavailability: After oral administration, this compound demonstrates poor absorption and extensive first-pass metabolism, resulting in low systemic exposure [1].
  • Short Half-Life: this compound exhibits a very short elimination half-life, making it difficult to maintain therapeutic concentrations within an optimal window [1].
  • Dose-Dependent Toxicity: Concerns about potential hepatotoxicity and nephrotoxicity at higher doses or prolonged administration have been raised, though the therapeutic window appears adequate with appropriate dosing [1] [2].
Strategic Solutions and Future Directions

Several innovative approaches are being explored to overcome this compound's limitations:

  • Structural Modification: Development of this compound derivatives through modification at the 1,8-dihydroxy and 3-carboxyl groups has yielded compounds with improved pharmacological properties and reduced toxicity [1] [2]. For instance, this compound-amino acid conjugates demonstrate enhanced anti-tumor activity, while similar approaches could benefit anti-inflammatory applications.

  • Advanced Delivery Systems: Novel formulations including lipid nanoparticles, polymeric micelles, and targeted hydrogels show promise for improving this compound's solubility, stability, and tissue-specific delivery [10] [2]. The dual-layer hydrogel system for wound healing exemplifies this approach, providing sequential release profiles [10].

  • Combination Therapy: this compound demonstrates synergistic effects when combined with other therapeutic agents. For example, the combination of this compound and curcumin exhibits superior pharmacokinetic and pharmacodynamic profiles for chronic kidney disease treatment compared to monotherapy [8]. Similar synergistic approaches could be applied to inflammatory conditions.

  • Natural Source Optimization: Advanced extraction techniques including ultrasonic extraction, microwave-assisted extraction, and supercritical fluid extraction improve this compound yield and purity from natural sources [1]. Biotechnological production through microbial transformation of emodin to this compound also offers a sustainable alternative [1].

The continued investigation of this compound's molecular targets, combination strategies, and advanced delivery systems will be crucial for realizing its full therapeutic potential as an NF-κB-targeted anti-inflammatory agent.

Conclusion

References

The PI3K/AKT/mTOR Signaling Pathway at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core components and functions of this crucial pathway.

Aspect Description
Core Function Master regulator of cellular processes: cell survival, growth, proliferation, metabolism, and angiogenesis [1].
Key Components Receptor Tyrosine Kinases (RTKs), PI3K (phosphoinositide 3-kinase), PIP2/PIP3, AKT (protein kinase B), mTOR (mammalian target of rapamycin), PTEN (phosphatase and tensin homolog) [2] [3] [1].
Basic Mechanism Growth factors activate PI3K, which converts PIP2 to PIP3. PIP3 recruits AKT to the membrane for activation. AKT then phosphorylates downstream targets (including mTOR) to promote cell growth/survival and inhibit apoptosis [2] [3].
Role in Disease Frequently hyperactivated in cancer (via mutations in PIK3CA, AKT, or loss of PTEN), driving tumor progression and therapy resistance [4] [1] [5]. Also implicated in diabetes, cardiovascular, and neurological diseases [3].
Therapeutic Relevance A major target for cancer drug development. Inhibitors of PI3K, AKT, and mTOR are in clinical use or under investigation [2] [4] [1].

Core Experimental Methods for Pathway Investigation

To study a compound's effect on this pathway, researchers use standard molecular biology techniques. The table below outlines key methodologies cited in the search results.

Method Primary Application Key Outputs & Indicators
Cell Culture & Treatment [6] [5] Foundation for in vitro experiments. Cell viability, proliferation, and death in response to pathway inhibitors or activators.
Western Blotting [6] [5] [7] Detect and quantify protein expression and activation. Levels of total and phosphorylated (active) proteins (e.g., pAKT Ser473, pAKT Thr308, pmTOR) [6].
Immunohistochemistry (IHC) / Immunofluorescence [6] [5] Visualize protein localization and levels in fixed cells or tissue samples. Spatial distribution and intensity of protein markers (e.g., pAKT) within a tissue context [6].
Luminex Multiplex Assay [5] Simultaneously measure multiple phosphoproteins or signaling actors from a single sample. Activation profiles across key pathways (AKT/mTOR, MAPK) to understand signaling networks [5].
In Vivo Animal Models [5] Validate findings from cell studies in a whole organism. Tumor growth, survival parameters, and pathway analysis in tumor sections post-treatment [5].
Inhibition Assays [8] [6] [5] Determine the functional role of specific pathway nodes using pharmacological or genetic tools. Changes in cell viability, signaling output, or other phenotypes after inhibitor application (e.g., capivasertib for AKT, alpelisib for PI3K) [6] [5].

Visualizing the Core PI3K/AKT/mTOR Pathway

The following diagram illustrates the core sequence of the PI3K/AKT/mTOR signaling cascade, which is frequently targeted in therapeutic research.

G Growth_Factors Growth Factors (e.g., EGF) RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs PI3K PI3K (Class IA) RTKs->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->PIP2 Dephosphorylation AKT AKT PIP3->AKT Recruitment & Activation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Cell_Processes Cell Survival Growth Proliferation Metabolism AKT->Cell_Processes & Other Targets mTORC1->Cell_Processes mTORC2 mTORC2 mTORC2->AKT Feedback Activation Inhibitors Therapeutic Inhibitors (PI3Ki, AKTi, mTORCi) Inhibitors->PI3K Inhibitors->AKT Inhibitors->mTORC1

A simplified schematic of the PI3K/AKT/mTOR pathway, showing activation, key regulators, and therapeutic inhibition points.

How to Proceed with Your Research on Rhein

Since the direct connection to this compound was not found, here are some suggestions for your next steps:

  • Refine Your Search: Try searching specifically in scientific databases like PubMed or Google Scholar using terms such as "This compound PI3K/AKT pathway in cancer," "This compound autophagy PI3K," or "This compound AKT phosphorylation."
  • Investigate Related Compounds: The search results indicate that natural products, particularly Traditional Chinese Medicine (TCM) compounds, are a significant area of research for modulating this pathway [9]. Exploring how other TCM-derived molecules are studied could provide a methodological blueprint for this compound.
  • Focus on Pathway Context: The pathway's role is highly context-dependent. Consider which disease model (e.g., a specific cancer type, inflammatory condition, or metabolic disorder) is most relevant for your research on this compound, as the effects can vary [2] [9] [1].

References

Comprehensive Technical Guide to Rhein Anthraquinone: Properties, Mechanisms, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rhein Anthraquinone

This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a naturally occurring anthraquinone derivative that serves as a primary active component in several traditional medicinal plants, including Rheum palmatum L. (rhubarb), Cassia angustifolia Vahl., Aloe barbadensis Miller, and Polygonum multiflorum Thunb. [1] [2] [3]. This lipophilic polyketide possesses a distinctive tricyclic anthraquinone structure with hydroxyl and carboxyl functional groups that confer both its biological activity and physicochemical characteristics [4] [5]. With a molecular weight of 284.22 g/mol and the chemical formula C₁₅H₈O₆, this compound appears as orange crystalline solids that are insoluble in water but soluble in alkaline solutions and organic solvents such as pyridine [4] [5] [3].

This compound has attracted significant research interest due to its diverse pharmacological profile, which encompasses anti-inflammatory, antitumor, antioxidant, antifibrotic, hepatoprotective, and nephroprotective activities [1] [2] [3]. Modern pharmacological studies have revealed that this compound functions as a multi-target therapeutic agent whose effects emerge from the complex interplay of multiple signaling pathways rather than the modulation of a single molecular target [1] [2]. This comprehensive technical review examines the fundamental properties, pharmacological mechanisms, experimental methodologies, and research advancements related to this compound, with particular emphasis on its applications in drug development and therapeutic interventions.

Compound Fundamentals and Sources

Chemical Structure and Properties

This compound's molecular structure consists of a planar anthraquinone core (9,10-anthraquinone) with hydroxyl groups at positions C-4 and C-5 and a carboxylic acid group at position C-2 [4] [5]. This substitution pattern creates an aromatic polyketide with specific hydrogen bonding capabilities and electron distribution that influence its biological interactions. The compound's IUPAC name is 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, and it is known by several synonyms including cassic acid, monothis compound, and rhubarb yellow [6] [4] [5].

Key physicochemical parameters include:

  • Melting point: 321-352°C (with variation depending on measurement method and crystal form) [4] [5]
  • Boiling point: Approximately 597.8°C at 760 mmHg [4]
  • Water solubility: 0.21 g/L (predicted) with poor aqueous solubility [5]
  • logP: 2.18-3.27 (indicating moderate lipophilicity) [5]
  • Acid dissociation constant: pKa ≈ 3.4 (strongest acidic group) [5]

The compound's GHS hazard classification includes warnings for skin irritation (H315), eye irritation (H319), and specific target organ toxicity through prolonged exposure (H335) [4].

Natural Sources and Biosynthesis

This compound accumulates primarily in the roots and rhizomes of medicinal plants, where it exists as both free aglycone and in glycosylated forms such as this compound-8-glucoside (glucothis compound) [7] [4]. In rhubarb species (Rheum palmatum, R. officinale), this compound represents one of approximately 30 anthraquinone compounds identified, alongside emodin, aloe-emodin, chrysophanol, and physcion [7] [8].

The biosynthetic pathway of this compound in plants occurs primarily via the polyketide pathway, where acetyl coenzyme-A and malonyl coenzyme-A serve as initial and extension units, respectively [7] [8]. Under the catalysis of plant-specific type III polyketide synthase (PKS), these precursors undergo condensation and cyclization to form the characteristic anthraquinone aromatic ring structure [7]. The biosynthesis involves:

  • Formation of the anthrone precursor through aldolization, enolization, oxidation, and decarboxylation
  • Conversion to free anthraquinone
  • Potential glycosylation by glycosyltransferases to produce bound anthraquinones [7]

Recent transcriptomic analyses have identified key enzymes and transcription factors involved in anthraquinone biosynthesis, including polyketide synthases (PKSs), type III chalcone synthase (CHS), and R2R3-MYB transcription factors that respond to methyl jasmonate (MeJA) induction [8].

Table 1: Quantitative Analysis of Major Anthraquinones in Rhubarb Species

Anthraquinone Molecular Weight Characteristic Fragment Ions (m/z) Relative Content in R. palmatum
This compound 284.22 283.1 [M-H]⁻ Medium
Emodin 270.24 269.1 [M-H]⁻ High
Aloe-emodin 270.24 269.1 [M-H]⁻ Medium
Chrysophanol 254.24 253.1 [M-H]⁻ High
Physcion 284.26 283.1 [M-H]⁻ Medium

Source: Adapted from [7]

Pharmacological Mechanisms of Action

Multi-Target Signaling Pathway Modulation

This compound exhibits a complex pharmacological profile that stems from its ability to simultaneously modulate multiple cellular signaling pathways. The therapeutic effects of this compound result from the synergistic integration of these multi-pathway interactions rather than isolated actions on single targets [1] [2]. The primary signaling pathways regulated by this compound include:

  • MAPK Signaling Pathway: this compound demonstrates dose-dependent regulation of MAPK pathways, including ERK1/2, JNK, and p38 MAPK [2]. At lower concentrations, this compound typically inhibits phosphorylation of these kinases, leading to reduced proliferation and inflammatory mediator secretion. However, at higher concentrations, it may exhibit paradoxical activation of certain MAPK components [2]. Specifically, this compound downregulates expression of GRB2, SOS-1, and Ras proteins, resulting in inhibition of ERK1/2 and p38 MAPK phosphorylation [2]. The compound also modulates upstream regulators including receptor tyrosine kinases (RTKs) and their ligands [2].

  • PI3K-AKT Signaling Pathway: this compound primarily inhibits the activation of PI3K and phosphorylated AKT (p-AKT) without affecting total AKT levels [2] [3]. This inhibition impacts downstream processes including cell proliferation, differentiation, apoptosis, and glucose transport [2]. The suppression of PI3K-AKT signaling contributes to this compound's antitumor activity by promoting pro-apoptotic signaling [2] [3].

  • TGF-β Signaling Pathway: In fibrotic diseases, this compound demonstrates significant anti-fibrotic activity by inhibiting TGF-β and its type I receptor, reducing fibronectin deposition and α-smooth muscle actin (α-SMA) expression [2] [3]. This pathway modulation underlies this compound's therapeutic potential in renal fibrosis and other fibrotic conditions [2] [3].

  • Keap1-Nrf2-ARE Pathway: Recent research has identified this compound as a modulator of the crucial antioxidant response pathway [9]. This compound interacts with the Kelch domain of Keap1, facilitating Nrf2 release and translocation to the nucleus where it activates antioxidant gene expression [9]. This mechanism contributes to this compound's protective effects against oxidative stress in various disease models.

  • NF-κB Pathway: this compound exerts anti-inflammatory effects by inhibiting NF-κB activation and its downstream inflammatory mediators, including iNOS [3]. This inhibition occurs through multiple mechanisms, including modulation of the PPARγ-NF-κB-HDAC3 axis and TLR4/NF-κB signaling [3].

The following diagram illustrates the key signaling pathways modulated by this compound and their interconnections:

G cluster_membrane Membrane Receptors cluster_signaling Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound RTKs Receptor Tyrosine Kinases (RTKs) This compound->RTKs Modulates TGFBR TGF-β Receptor This compound->TGFBR Inhibits TLR4 TLR4 This compound->TLR4 Inhibits Fas Fas Receptor This compound->Fas Regulates Nrf2 Keap1-Nrf2 Pathway This compound->Nrf2 Activates MAPK MAPK Pathway RTKs->MAPK Activates PI3K PI3K-AKT Pathway RTKs->PI3K Activates TGFβ TGF-β/Smad Pathway TGFBR->TGFβ Activates NFκB NF-κB Pathway TLR4->NFκB Activates Apoptosis Apoptosis MAPK->Apoptosis Regulates Proliferation Proliferation MAPK->Proliferation Regulates PI3K->Apoptosis Inhibits PI3K->Proliferation Promotes Fibrosis Fibrosis TGFβ->Fibrosis Promotes Inflammation Inflammation NFκB->Inflammation Promotes OxidativeStress Oxidative Stress Response Nrf2->OxidativeStress Enhances

Diagram 1: this compound modulates multiple interconnected signaling pathways that collectively regulate key cellular processes. The network illustrates this compound's multi-target mechanism of action, with arrows indicating activation or inhibition based on experimental evidence.

Specific Pharmacological Activities

Table 2: Documented Pharmacological Activities of this compound and Their Mechanisms

Pharmacological Activity Experimental Models Mechanisms of Action Effective Concentrations/Doses
Anti-inflammatory LPS-induced inflammation models; Macrophage cultures Inhibition of NF-κB activation; Suppression of NLRP3 inflammasome; Reduction of IL-6, TNF-α, IL-1β; Modulation of PPARγ-NF-κB-HDAC3 axis [3] [2] In vitro: 10-50 μM; In vivo: 20-100 mg/kg [3]
Antitumor Various cancer cell lines (HL-60, MCF-7, HeLa); Xenograft models Inhibition of PI3K/Akt signaling; Activation of p53 pathway; Mitochondria-mediated apoptosis; Cell cycle arrest; Inhibition of AlkB repair enzymes [1] [3] [10] In vitro: 10-100 μM; In vivo: 50-150 mg/kg [3] [10]
Antifibrotic UUO-induced renal fibrosis; Liver fibrosis models Suppression of TGF-β signaling; Reduction of α-SMA and fibronectin; Inhibition of ECM deposition; Modulation of DNMT1/3a and Klotho expression [2] [3] In vitro: 10-50 μM; In vivo: 50-150 mg/kg [3]
Antioxidant H₂O₂-induced oxidative stress models; C. elegans Activation of Nrf2 pathway; Scavenging of free radicals; Enhancement of SOD, CAT, GSH-Px activities; Reduction of MDA levels [9] [3] In vitro: 10-100 μM; In vivo: 50-100 mg/kg [9] [3]
Antidiabetic Diabetic rodent models; High-fat diet models Modulation of LXR-mediated energy balance; Inhibition of PPARγ signaling; Improvement of insulin sensitivity; Regulation of glucose metabolism [3] In vivo: 50-150 mg/kg [3]
Nephroprotective CKD models; Sepsis-induced AKI; Uric acid nephropathy Reduction of BUN, SCr, inflammatory cytokines; Inhibition of NADPH oxidase; Regulation of mitochondrial function; Modulation of autophagy [2] [3] In vitro: 10-100 μM; In vivo: 50-150 mg/kg [3]
Hepatoprotective CCl₄-induced liver fibrosis; APAP-induced hepatotoxicity Attenuation of ALT, AST elevations; Reduction of oxidative stress; Inhibition of TLR4/MYD88 signaling; Improvement of histopathological changes [3] In vivo: 10-100 mg/kg [3]

Experimental Methods and Protocols

Analytical Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) represents the primary method for identifying and quantifying this compound in biological samples and plant extracts. The following optimized protocol has been established for this compound analysis [7]:

  • Instrumentation: Triple-quadrupole mass spectrometry (QqQ-MS) with dynamic multiple reaction monitoring (dMRM)

  • Chromatographic Conditions:

    • Column: Eclipse-Plus C18 (2.1 mm × 50 mm, 1.8 μm)
    • Temperature: 30°C
    • Mobile Phase:
      • Eluent A: Milli-Q water with 0.2% formic acid
      • Eluent B: Acetonitrile
    • Gradient Program:
      • 0-1.5 min: 5% B
      • 1.5-3 min: 5-24% B
      • 3-5 min: 24-25% B
      • 5-11 min: 25-66% B
      • 11-16 min: 66% B
      • 16-17 min: 66-100% B
    • Flow Rate: 0.2 mL/min
    • Injection Volume: 2-5 μL
  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI), negative mode
    • Characteristic Fragment Ions: m/z 283.1 [M-H]⁻
    • MS/MS Fragmentation: Elimination of glucosyl residues (162 Da) for glycosylated derivatives
    • Source Temperature: 350°C
    • Ion Spray Voltage: -4500 V

This method enables the simultaneous quantification of this compound alongside other anthraquinones (emodin, aloe-emodin, chrysophanol, physcion) and differentiates between isomeric compounds based on their distinctive fragmentation patterns [7].

In Vitro Bioactivity Assays

Antioxidant Activity Evaluation:

  • DPPH Radical Scavenging Assay: Prepare 0.2 mM DPPH solution in anhydrous ethanol. Mix 50 μL of this compound solution (various concentrations in DMSO) with 150 μL DPPH working solution. Measure absorbance at 517 nm after 30 minutes incubation at room temperature. Calculate scavenging rate using the formula: Scavenging rate (%) = [1 - (A1 - A2)/A0] × 100%, where A1 is sample with DPPH, A2 is sample without DPPH, and A0 is control without sample [9].
  • ABTS Radical Scavenging Assay: Generate ABTS radical cation by reacting ABTS solution with potassium persulfate. Dilute the solution to absorbance of 0.70 ± 0.02 at 734 nm. Mix this compound samples with ABTS solution and measure absorbance after 6 minutes incubation [9].

Anticancer Activity Assessment:

  • Cell Viability Assays: Utilize MTT, CCK-8, or SRB assays to measure cytotoxicity. Seed cancer cells (e.g., HepG2, MCF-7, HeLa) in 96-well plates (5-8 × 10³ cells/well). After 24-hour attachment, treat with various concentrations of this compound (typically 1-100 μM) for 24-72 hours. Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm [10] [3].
  • Apoptosis Detection: Analyze using Annexin V-FITC/PI staining followed by flow cytometry. Harvest this compound-treated cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI, incubate for 15 minutes in dark, and analyze within 1 hour [10] [3].
In Vivo Experimental Models

Renal Fibrosis Models:

  • Unilateral Ureteral Obstruction (UUO): Anesthetize mice (e.g., C57BL/6, 20-25 g) and ligate the left ureter through a flank incision. Administer this compound (50-150 mg/kg/day) orally or intraperitoneally for 5-14 days. Assess renal fibrosis through histological staining (Masson's trichrome, Sirius red), measurement of α-SMA, fibronectin, collagen deposition, and expression of TGF-β1 and its receptor [2] [3].

Antitumor Efficacy Models:

  • Xenograft Models: Subcutaneously inject human cancer cells (5-10 × 10⁶ cells/mouse) into flanks of immunodeficient mice. When tumors reach 100-200 mm³, randomly group animals and administer this compound (50-150 mg/kg/day) via oral gavage or intraperitoneal injection. Monitor tumor volume and body weight every 2-3 days. Terminate experiment after 3-4 weeks, harvest tumors for weight measurement and histological analysis [10] [3].

Research Advances and Structural Modifications

This compound Derivatives with Enhanced Bioactivity

Recent research has focused on structural modification of this compound to improve its pharmaceutical properties, particularly its poor water solubility, limited bioavailability, and potential toxicity [9] [10] [3]. Several promising derivative classes have emerged:

  • Organotin(IV)-Rhein Complexes: These hybrid molecules combine this compound with organotin moieties to enhance antitumor activity. Complexes such as Ph₃Sn(O₂CC₁₄H₇O₄) (RS01) and Cy₃Sn(O₂CC₁₄H₇O₄) (RS02) demonstrate significantly improved cytotoxicity against cancer cell lines compared to parent this compound or conventional chemotherapeutic agents [10]. RS01 exhibits exceptional potency against HepG2 hepatoma cells with IC₅₀ value of 0.17 ± 0.02 μM, superior to mitoxantrone and cisplatin [10]. These complexes interact with DNA through intercalation and induce apoptosis via mitochondrial pathways.

  • Nitroxide Radical Derivatives: Incorporation of nitroxide radicals at the 3-carboxyl position of this compound enhances antioxidant properties. Compound 4b demonstrates potent free radical scavenging activity with IC₅₀ values of 0.51 ± 0.09 mM (DPPH) and 0.12 ± 0.03 mM (ABTS) [9]. These derivatives activate the Keap1-Nrf2-ARE pathway more effectively than this compound, forming stable interactions with the Kelch domain of Keap1 [9]. In C. elegans models, compound 4b extends lifespan and enhances stress resistance by increasing GSH activity, reducing MDA content, and decreasing ROS accumulation [9].

  • This compound-Piperazine-Dithiocarbamate Hybrids: These hybrids demonstrate improved anticancer activity through multi-target mechanisms. They exhibit enhanced inhibition of cancer cell proliferation, migration, and invasion compared to unmodified this compound [10].

The following diagram illustrates the strategic approach to this compound derivative development:

G cluster_issues Limitations of Native this compound cluster_strategies Structural Modification Strategies cluster_derivatives Resulting Derivative Classes cluster_improvements Improved Properties This compound This compound Solubility Poor Water Solubility This compound->Solubility Bioavailability Low Bioavailability This compound->Bioavailability Toxicity Potential Toxicity This compound->Toxicity Activity Moderate Activity This compound->Activity Metal Metal Complexation Solubility->Metal Prodrug Prodrug Approach Bioavailability->Prodrug Toxicity->Prodrug Activity->Metal Radical Nitroxide Radical Incorporation Activity->Radical Hybrid Hybrid Molecule Design Activity->Hybrid Organotin Organotin(IV) Complexes Metal->Organotin Nitroxide Nitroxide Derivatives Radical->Nitroxide Dithiocarbamate Dithiocarbamate Hybrids Hybrid->Dithiocarbamate Glycosides Glycosylated Derivatives Prodrug->Glycosides Potency Enhanced Potency Organotin->Potency Antioxidant Stronger Antioxidant Effects Nitroxide->Antioxidant Dithiocarbamate->Potency Solubility2 Improved Solubility Glycosides->Solubility2 Safety Potentially Improved Safety Profile Glycosides->Safety

Diagram 2: Strategic approaches to structural modification of this compound address limitations while enhancing specific pharmacological properties, leading to derivative classes with improved drug-like characteristics.

Emerging Research Applications

Recent studies have revealed several novel applications and mechanisms for this compound:

  • Antibacterial Adjuvant Activity: this compound demonstrates synergistic effects with conventional antibiotics against drug-resistant bacterial strains. When combined with oxacillin or ampicillin, this compound shows partial synergy against methicillin-resistant Staphylococcus aureus (MRSA) by modulating global transcriptional responses in bacteria [4]. This adjuvant effect may help overcome antibiotic resistance in clinical settings.

  • Epigenetic Modulation: this compound inhibits fat mass and obesity-associated protein (FTO), an enzyme responsible for removing methylation from N⁶-methyladenosine in nucleic acids [4]. This epigenetic modulation represents a novel mechanism with potential applications in metabolic diseases and cancer.

  • Necrosis Imaging Applications: The necrosis avidity of this compound has been exploited for diagnostic imaging. Radiolabeled this compound derivatives selectively accumulate in necrotic tissues, allowing detection of necrotic areas in conditions such as myocardial infarction and tumors [6].

Safety, Pharmacokinetics, and Concluding Perspectives

Pharmacokinetic Profile and Limitations

This compound exhibits challenging pharmacokinetic properties that limit its clinical translation. The compound demonstrates low oral bioavailability due to its poor water solubility and extensive metabolism [3]. Pharmacokinetic studies in healthy human volunteers revealed that this compound is better absorbed from oral administration of rhubarb extract than from retention enema, suggesting the involvement of complex absorption mechanisms [4].

In elderly patients with chronic congestive heart failure, this compound (50 mg twice daily) demonstrated acceptable safety when administered for five days [4]. However, the narrow therapeutic window and potential for liver and kidney toxicity at higher doses present significant challenges for clinical development [3].

Toxicity Considerations

While this compound exhibits multiple therapeutic activities, it also demonstrates dose-dependent toxicity, particularly affecting hepatic and renal systems [3]. The mechanisms underlying this compound's toxicity involve:

  • Mitochondrial Dysfunction: this compound impairs mitochondrial functions by disrupting electron transport chain, reducing ATP production, and promoting mitochondrial permeability transition [1] [3].
  • Oxidative Stress: At higher concentrations, this compound may paradoxically increase ROS production and lipid peroxidation [3].
  • Apoptosis Induction: Excessive this compound exposure can activate both death receptor and mitochondrial apoptotic pathways in normal cells [3].

These toxicological concerns highlight the importance of dose optimization and therapeutic monitoring in potential clinical applications of this compound.

Conclusion and Future Perspectives

This compound represents a multifunctional natural product with diverse pharmacological activities mediated through complex interactions with multiple signaling pathways. Its multi-target mechanism offers therapeutic advantages for complex diseases but also presents challenges for precise drug development.

Future research directions should focus on:

  • Developing novel delivery systems to improve this compound's solubility and bioavailability
  • Conducting structure-activity relationship studies to optimize efficacy and minimize toxicity
  • Exploring combination therapies that leverage this compound's multi-target nature for synergistic effects
  • Advancing clinical trials to establish dose-response relationships and safety profiles in humans

The continued investigation of this compound and its derivatives holds significant promise for developing innovative therapeutics for cancer, fibrotic diseases, metabolic disorders, and inflammatory conditions. The integration of traditional knowledge with modern pharmaceutical science approaches will likely yield valuable clinical applications for this intriguing natural compound.


References

Application Notes and Protocols: Quantification of Rhein and Its Metabolites in Plasma using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is an active anthraquinone compound found in traditional Chinese medicines such as rhubarb (Rheum palmatum L.) and Polygonum multiflorum [1] [2]. It exhibits diverse pharmacological activities, including anti-inflammatory, antitumor, antidiabetic, hepatoprotective, and nephroprotective effects [1] [2] [3]. As the active metabolite of the prodrug diacerein, this compound is commonly prescribed for managing joint disorders like osteoarthritis [4] [5] [6].

However, the clinical application of this compound is challenged by its low water solubility and oral bioavailability, and it undergoes extensive phase II metabolism, primarily glucuronidation, to form metabolites such as this compound-G1 and this compound-G2 [1] [5] [3]. Therefore, a reliable bioanalytical method for the simultaneous quantification of this compound and its metabolites is essential for preclinical and clinical pharmacokinetic studies. This document details a validated LC-MS/MS method for the sensitive and selective quantification of this compound and its glucuronide metabolites in rat plasma [4] [5].

Experimental Protocol

Chemicals and Materials
  • Reference Standards: this compound and Diacerein (purity ≥99%, Ambeed, USA) [5] [6].
  • Internal Standard (IS): Wogonin (purity ≥99%, Avachem Scientific, USA) [5] [6].
  • Biological Matrix: Control rat plasma.
  • Enzymes for Metabolite Synthesis: Rat liver microsomes (Xenotech Sekisui, USA) for biosynthesis of this compound-G1 and this compound-G2 [5] [6].
  • Solvents and Reagents: LC-MS grade acetonitrile and water; ammonium acetate; magnesium chloride (MgCl₂); saccharolactone; alamethicin; UDPGA (uridine 5′-diphospho-glucuronic acid); potassium phosphate buffer (pH 7.4) [5] [6].
Biosynthesis and Identification of this compound-G1 and this compound-G2

Since commercial standards for the glucuronide metabolites may not be readily available, they can be biosynthesized in-house [5] [6].

  • Incubation: Prepare a reaction mixture containing:
    • 5 mM this compound
    • 10 mg/mL rat liver microsomes
    • 5 mM MgCl₂
    • 4.4 mM saccharolactone
    • 0.022 mg/mL alamethicin
    • 3.5 mM UDPGA
    • 50 mM potassium phosphate buffer (pH 7.4)
  • Reaction: Incubate the mixture at 37°C for 6 hours [5] [6].
  • Termination and Extraction: Stop the reaction by adding a ten-fold volume of acetonitrile. Vortex, centrifuge, and collect the supernatant.
  • Concentration: Evaporate the supernatant under a gentle stream of nitrogen gas and reconstitute the residue in acetonitrile.
  • Identification: Confirm the identity of the synthesized this compound-G1 and this compound-G2 using enzymatic hydrolysis with β-glucuronidase, UV spectroscopy, and LC-MS/MS analysis [5].
Sample Preparation Procedure
  • Plasma Sample Thawing: Thaw frozen plasma samples on ice or in a refrigerator at 4°C.
  • Aliquoting: Pipette 20 µL of plasma into a microcentrifuge tube.
  • Spiking: Add 20 µL of the appropriate calibration standard or quality control (QC) sample.
  • Internal Standard Addition: Add 400 µL of internal standard solution (50 nM wogonin in 50% acetonitrile) [5] [6].
  • Protein Precipitation: Sonicate the mixture to ensure efficient drug extraction, then centrifuge at 20,000 × g for 15 minutes.
  • Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute the residue in 100 µL of 50% acetonitrile for LC-MS/MS analysis [5] [6].
LC-MS/MS Instrumentation and Conditions

The following table summarizes the key instrumentation conditions:

Table 1: LC-MS/MS Instrumentation Conditions

Parameter Specification
Chromatography System Shimadzu UHPLC system [5] [6]
Analytical Column ACE BEH C18 (50 × 2.1 mm, 1.7 µm) [5] [6]
Mobile Phase A 1 mM Ammonium Acetate [4] [5]
Mobile Phase B Acetonitrile [4] [5]
Gradient Program 0-0.5 min: 5% B; 0.5-1.5 min: 5-37% B; 1.5-4.5 min: 37-98% B; 4.5-5.0 min: 98% B; 5.0-5.1 min: 98-5% B [5]
Flow Rate 0.4 mL/min [5] [6]
Column Temperature 40 °C [5] [6]
Injection Volume Not specified in sources; 5-10 µL is typical
Mass Spectrometer Sciex QTrap 4000 [4] [5] [6]
Ionization Source Electrospray Ionization (ESI), negative mode [4] [5]
Interface Voltage -4500 V [5] [6]
Ion Source Temperature 500 °C [5] [6]
Analysis Mode Multiple Reaction Monitoring (MRM) [4] [5]
MRM Transitions

The MRM transitions for the analytes and internal standard are critical for selective detection.

Table 2: MRM Transitions for Analytes and Internal Standard [5]

Compound Q1 (m/z) Q3 (m/z) DP (V) CE (V)
This compound 283.1 239.1 -70.0 -20.0
This compound-G1 459.0 283.1 -70.0 -20.0
This compound-G2 459.0 283.1 -70.0 -20.0
Diacerein 366.8 323.2 -70.0 -20.0
Wogonin (IS) 283.1 268.1 -70.0 -20.0

Method Validation

The developed method was validated according to FDA guidelines for bioanalytical method validation [5]. Key results are summarized below:

Table 3: Method Validation Summary Data [4] [5]

Validation Parameter Result
Linear Range 3.91 - 2000.00 nM (for this compound, this compound-G1, this compound-G2) [5]
Lower Limit of Quantification (LLOQ) 7.81 nM (for all analytes) [4] [5]
Precision (RSD) ≤ 9.14% (Intra-day and Inter-day) [4] [5]
Accuracy (%) 80.1 - 104.2% [4] [5]
Extraction Recovery Variance < 12.60% [4] [5]
Matrix Effect Variance < 12.60% [4] [5]
Stability Variance < 10.37% [4] [5]

Application to a Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in rats after oral administration of diacerein [4] [5].

  • Metabolic Pathway: The study demonstrated that diacerein is rapidly hydrolyzed to its active form, this compound, which is then further metabolized via glucuronidation to form this compound-G1 and this compound-G2 [5] [6].
  • Enterohepatic Circulation: this compound-glucuronides are excreted in bile and can be hydrolyzed back to free this compound by gut microbiota, leading to reabsorption and enterohepatic circulation [5]. This process can prolong the exposure to this compound and should be considered in pharmacokinetic modeling.

The experimental workflow from sample collection to data analysis is summarized in the following diagram:

workflow Pharmacokinetic Study Workflow Start Administer Diacerein (Oral Dose) A Collect Plasma Samples at Time Points Start->A B Sample Preparation (Protein Precipitation) A->B C LC-MS/MS Analysis B->C D Data Acquisition (MRM Chromatograms) C->D E Quantification (Calibration Curve) D->E F Calculate PK Parameters (Cmax, Tmax, AUC, t½) E->F End Report Findings F->End

Discussion

Analytical Considerations

The presented LC-MS/MS method demonstrates high sensitivity and selectivity, suitable for quantifying this compound and its metabolites at low nanomolar concentrations [4] [5]. The use of a stable isotope-labeled internal standard for the metabolites could further improve accuracy, though wogonin was effectively used as IS for this compound [5]. The sample preparation via protein precipitation is simple and efficient, but for complex matrices, solid-phase extraction (SPE) could be explored to further reduce matrix effects [7].

Pharmacological and Toxicological Context

This compound's broad pharmacological effects—such as inhibiting IL-1β and TNF-α in osteoarthritis, regulating glucose metabolism via Sirt1 and AMPK pathways, and exerting anti-fibrotic effects by targeting TGF-β1—are well-documented [1] [2] [3]. However, its potential liver and kidney toxicity at high doses necessitates careful dose-response studies [1] [3]. The ability to simultaneously monitor the parent drug and its metabolites is crucial for understanding its therapeutic window and safety profile. The following diagram illustrates the key metabolic and pharmacological pathways of this compound:

pathways This compound Metabolism and Key Actions Diacerein Diacerein (Prodrug) This compound This compound (Active) Diacerein->this compound Hydrolysis RheinG This compound-Glucuronides (this compound-G1/G2) This compound->RheinG Glucuronidation (UGTs) A1 Anti-inflammatory (Inhibits IL-1β, TNF-α, NF-κB) This compound->A1 A2 Antidiabetic (Activates Sirt1, AMPK) This compound->A2 A3 Anti-fibrotic (Inhibits TGF-β1) This compound->A3 A4 Antitumor (Modulates PI3K/Akt, MAPK) This compound->A4 Bile Excretion in Bile RheinG->Bile Gut Hydrolysis by Gut Microbiota Bile->Gut Gut->this compound Reabsorption Subgraph1 Key Pharmacological Actions

Conclusion

The detailed LC-MS/MS protocol described herein provides a robust, sensitive, and validated method for the simultaneous quantification of this compound and its glucuronidated metabolites in plasma. This method is directly applicable to preclinical pharmacokinetic studies, facilitating a deeper understanding of the pharmacokinetic profile of this compound following administration of diacerein or this compound itself. The ability to quantify metabolites is crucial for elucidating the complete metabolic fate of this compound, including its enterohepatic circulation. This protocol serves as a valuable tool for researchers in drug development and toxicology studies involving this biologically active compound.

References

Analytical Methods for Quantifying Rhein and its Metabolites in Plasma: Comprehensive Protocols for Preclinical and Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction and Biomedical Significance

Rhein, the active metabolite of the prodrug diacerein, represents a therapeutically significant anthraquinone derivative extensively utilized in the management of osteoarthritis and other inflammatory joint disorders. The compound exerts its pharmacological effects primarily through the inhibition of pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play pivotal roles in cartilage degradation and inflammation processes [1]. Beyond its anti-arthritic properties, this compound has demonstrated potential therapeutic benefits in diverse pathological conditions including diabetes mellitus, cisplatin-induced nephrotoxicity, and toxin-mediated hepatic and pulmonary injuries [1]. Following oral administration of diacerein, the prodrug undergoes rapid hydrolysis in the liver and intestines to form the active metabolite this compound, which subsequently undergoes extensive phase II metabolism via glucuronidation to form this compound glucuronides (this compound-G1 and this compound-G2) [1].

The quantification of this compound and its metabolites in biological matrices, particularly plasma, is essential for understanding the pharmacokinetic behavior and disposition characteristics of diacerein-based medications. Accurate measurement of these analytes presents significant analytical challenges due to their diverse physicochemical properties, relatively low plasma concentrations, and the complex nature of the biological matrix. The development of robust, sensitive, and specific bioanalytical methods is therefore paramount for conducting preclinical and clinical studies that can reliably establish concentration-effect relationships and support drug development and regulatory approval processes [1] [2]. This comprehensive protocol article details established methodologies for the quantification of this compound and its major metabolites in plasma, providing researchers with validated procedures that can be implemented in various laboratory settings.

Analytical Method Selection: LC-MS/MS versus HPLC-UV

The selection of an appropriate analytical technique represents a critical decision point in the development of a bioanalytical method for quantifying this compound and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred methodology for this application due to its superior sensitivity, selectivity, and capacity for simultaneous quantification of multiple analytes. The exceptional sensitivity of LC-MS/MS methods enables reliable detection of this compound at nanomolar concentrations, with lower limits of quantification (LLOQ) reaching 7.81 nM for this compound and its glucuronide metabolites [1]. This level of sensitivity is particularly crucial for capturing the terminal elimination phase of this compound pharmacokinetics, where concentrations diminish significantly. Additionally, the selectivity advantages of MS/MS detection, especially when operated in Multiple Reaction Monitoring (MRM) mode, effectively minimize matrix interferences and facilitate accurate quantification even in complex biological samples [1] [2].

As an alternative to LC-MS/MS, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents a more accessible and cost-effective analytical approach, particularly suitable for laboratories without mass spectrometry capabilities. However, this technique demonstrates comparatively reduced sensitivity, with LLOQ values typically in the range of 1.0 ng/mL (approximately 3.5 nM) for this compound [2] [3]. While this sensitivity level may suffice for certain pharmacokinetic studies, especially those involving higher dosing regimens, it may prove insufficient for comprehensive metabolite profiling or studies requiring extended pharmacokinetic characterization. The chromatographic separation in HPLC-UV methods typically employs reversed-phase C18 columns with isocratic or gradient elution using mobile phases composed of acetonitrile or methanol combined with aqueous acid or buffer solutions [3]. Table 1 provides a comparative analysis of the key analytical parameters for LC-MS/MS and HPLC-UV methods in the quantification of this compound and its metabolites.

Table 1: Comparison of Analytical Methods for Quantifying this compound and Metabolites in Plasma

Analytical Parameter LC-MS/MS Method HPLC-UV Method
Lower Limit of Quantification (LLOQ) 7.81 nM (this compound & metabolites) [1] 1.0 ng/mL (~3.5 nM) for this compound [2]
Linear Range 3.91-2000 nM [1] 1.0-8000 ng/mL [2]
Precision (RSD) <9.14% [1] <8.28% [2]
Analytical Runtime ~5 minutes [1] ~12 minutes [2]
Selectivity High (MRM detection) [1] Moderate (UV detection) [3]
Matrix Effect <12.60% [1] Not typically reported

Sample Preparation Protocols

Protein Precipitation Extraction

Protein precipitation represents the most straightforward and rapid sample preparation technique for the extraction of this compound and its metabolites from plasma matrices. This approach is particularly advantageous in high-throughput environments where analysis efficiency is paramount. The fundamental procedure involves the addition of organic solvents such as methanol, acetonitrile, or mixtures thereof to plasma samples in volumetric ratios typically ranging from 2:1 to 4:1 (organic solvent:plasma). The protocol recommended for LC-MS/MS analysis consists of combining 20 μL of plasma with 400 μL of internal standard solution (50 nM wogonin in 50% acetonitrile) [1]. Following vigorous vortex mixing for 30-60 seconds, the samples are centrifuged at high speed (20,000 × g for 15 minutes) to pellet the precipitated proteins. The resulting supernatant is subsequently transferred to clean containers and may be subjected to evaporation under a gentle stream of nitrogen gas. The dried residues are then reconstituted in an appropriate solvent (typically 50-100 μL of 50% acetonitrile) prior to chromatographic analysis [1]. This methodology provides satisfactory recovery rates for this compound and its glucuronide metabolites while effectively removing the majority of proteinaceous matrix components that could potentially compromise chromatographic performance or instrument stability.

Solid-Phase Extraction

For applications demanding superior sample cleanliness and enhanced analyte enrichment, solid-phase extraction offers an alternative sample preparation strategy. While not explicitly detailed in the primary references for this compound quantification, well-established SPE protocols for anthraquinones typically employ reversed-phase C18 cartridges conditioned with methanol followed by water or buffer solutions [3]. Plasma samples, often acidified to promote protonation of acidic functional groups, are loaded onto the preconditioned cartridges. Following sample application, the cartridges are washed with aqueous solutions to remove interfering matrix components, and the analytes of interest are subsequently eluted with organic solvents such as methanol or acetonitrile. The eluate is then evaporated to dryness under nitrogen and reconstituted in mobile phase compatible solvents prior to analysis. Although more time-intensive and costly than protein precipitation, SPE provides exceptional sample purification and can significantly enhance method sensitivity by enabling sample concentration while effectively eliminating phospholipids and other endogenous interferents that contribute to matrix effects in mass spectrometric detection.

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography Separation

Optimized chromatographic conditions are essential for achieving adequate separation of this compound and its metabolites from endogenous plasma components and from each other. For LC-MS/MS applications, the use of reversed-phase chromatography with C18 stationary phases has been comprehensively validated. A specifically recommended configuration employs an ACE C18 column (50 × 2.1 mm I.D., 1.7 μm) maintained at 40°C [1]. The mobile phase typically consists of a binary mixture with mobile phase A being 1.0 mM ammonium acetate in water and mobile phase B comprising acetonitrile. Effective separation is accomplished through a gradient elution program initiated at 5% B (0-0.5 min), followed by a linear increase to 37% B (0.5-1.5 min), then a sharp increase to 98% B (1.5-4.5 min) which is maintained for 1 minute before returning to initial conditions [1]. The flow rate is optimally maintained at 0.4 mL/min, and the total chromatographic runtime is approximately 5 minutes, making this method highly suitable for high-throughput bioanalysis.

For HPLC-UV methods, alternative chromatographic conditions have been reported, including the use of Agilent Eclipse XDB-C18 columns with isocratic elution employing acetonitrile-0.2% formic acid in water (70:30, v/v) at flow rates of approximately 1.0 mL/min [2]. While isocratic methods offer operational simplicity, they may provide less optimal resolution of analytes from matrix components compared to gradient approaches. The extended runtime of approximately 12 minutes reported for HPLC-UV methods reflects the generally lower separation efficiency of these systems [2].

Mass Spectrometric Detection

Mass spectrometric detection operated in negative electrospray ionization mode has been established as the optimal configuration for the detection and quantification of this compound and its metabolites due to the presence of ionizable carboxylic acid groups in their molecular structures. The instrument parameters for a Sciex QTrap 4000 mass spectrometer include a spray voltage of -4500 V, ion source temperature of 500°C, and the use of nitrogen as both nebulizer and turbo gas at 50 psi [1]. Detection is performed using Multiple Reaction Monitoring to maximize sensitivity and specificity. The characteristic MRM transitions for the target analytes are summarized in Table 2.

Table 2: MRM Transitions for this compound and its Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (V)
This compound 283.1 238.9 [1] / 239.0 [2] -70.0 to -80.0 [1] [2] -20.0 to -28.0 [1] [2]
Diacerein 366.8 323.2 -70.0 -20.0
This compound-G1 459.1 283.1 -80.0 -26.0
This compound-G2 459.1 283.1 -80.0 -26.0
Internal Standard (Wogonin) 283.1 268.1 -70.0 -30.0

The mass spectrometer must be properly calibrated and optimized for maximum sensitivity for the specific transitions of interest. The dwell times for each MRM transition should be optimized to ensure adequate data points across chromatographic peaks, typically aiming for 15-20 data points per peak for reliable integration.

Method Validation Parameters

According to regulatory guidelines from the FDA and EMA, bioanalytical methods require comprehensive validation to establish their reliability for intended applications [4]. Key validation parameters include precision and accuracy, sensitivity, linearity, recovery, and stability [1] [4] [5].

Precision and accuracy are typically assessed using quality control samples at multiple concentrations (low, medium, high) across different validation runs. For the LC-MS/MS method quantifying this compound, both intra-day and inter-day precision demonstrated relative standard deviations below 9.14%, while accuracy ranged between 80.1-104.2% of nominal concentrations [1]. The lower limit of quantification (LLOQ) for this compound and its glucuronides was established at 7.81 nM with a signal-to-noise ratio exceeding 10:1 [1]. Linearity is demonstrated through calibration curves spanning concentration ranges from 3.91 nM to 2000 nM, with correlation coefficients (r²) typically exceeding 0.995 [1]. Matrix effects should be rigorously evaluated by comparing analyte responses in post-extraction spiked plasma samples to those in pure standard solutions; for the validated method, matrix effects were less than 12.60% [1]. Stability studies must encompass benchtop, autosampler, freeze-thaw, and long-term storage conditions, with stability variances remaining below 10.37% in the validated method [1].

Table 3: Method Validation Parameters for this compound Quantification in Plasma

Validation Parameter Acceptance Criteria Reported Performance
Precision (RSD) <15% (≤20% at LLOQ) <9.14% [1]
Accuracy 85-115% (80-120% at LLOQ) 80.1-104.2% [1]
LLOQ Signal-to-noise ≥10:1 7.81 nM [1]
Linearity (r²) ≥0.990 ≥0.995 [1]
Matrix Effect <15% <12.60% [1]
Recovery Consistent and reproducible >85% [1]
Stability <15% change <10.37% [1]

Application in Pharmacokinetic Studies

The validated bioanalytical methods for quantifying this compound and its metabolites have been successfully applied in preclinical and clinical pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion profiles of diacerein and its active moiety. Following oral administration of diacerein, the prodrug undergoes rapid hydrolysis to this compound, which subsequently undergoes extensive glucuronidation metabolism to form this compound-G1 and this compound-G2 [1]. The pharmacokinetic profile of this compound is characterized by enterohepatic recirculation, evidenced by secondary peaks in the concentration-time curve, which is attributed to the biliary excretion of this compound glucuronides followed by hydrolysis in the gut and reabsorption of the liberated aglycone [1]. This recirculation process significantly prolongs the elimination half-life of this compound and contributes to its sustained therapeutic effects.

The application of a validated LC-MS/MS method in a pharmacokinetic study in rats demonstrated that this compound reaches peak plasma concentrations within 1-2 hours after administration, while the glucuronide metabolites appear slightly later, consistent with their formation as secondary metabolites [1]. The ability to simultaneously quantify the prodrug (when present), active metabolite, and phase II conjugates provides a comprehensive understanding of the in vivo behavior of diacerein medications. Furthermore, the application of these bioanalytical methods in bioequivalence studies has proven valuable for comparing different formulations and establishing pharmacokinetic parameters critical for regulatory submissions [3]. The typical pharmacokinetic workflow incorporating bioanalytical methods is illustrated in Figure 1.

G StudyDesign Pharmacokinetic Study Design SampleCollection Blood Sample Collection StudyDesign->SampleCollection Dosing Protocol SampleProcessing Plasma Separation (Centrifugation) SampleCollection->SampleProcessing Anticoagulant Tubes SamplePrep Sample Preparation (Protein Precipitation) SampleProcessing->SamplePrep Plasma Aliquot LCMSAnalysis LC-MS/MS Analysis SamplePrep->LCMSAnalysis Reconstituted Extract DataProcessing Chromatographic Data Processing LCMSAnalysis->DataProcessing MRM Chromatograms PKCalculation PK Parameter Calculation DataProcessing->PKCalculation Concentration-Time Data ResultInterp Result Interpretation PKCalculation->ResultInterp Cmax, Tmax, AUC, Half-life

Figure 1: Workflow for the application of bioanalytical methods in pharmacokinetic studies of this compound and its metabolites.

Troubleshooting and Technical Considerations

Despite the robustness of established methods for quantifying this compound and its metabolites, analysts may encounter technical challenges that require troubleshooting. Ion suppression represents a common issue in LC-MS/MS analyses, particularly for early-eluting compounds. This can be mitigated through optimized sample cleanup, modification of chromatographic conditions to shift analyte retention times, or implementation of matrix-matched calibration standards. The instability of this compound glucuronide metabolites presents another significant challenge, as these compounds may undergo degradation during sample storage or processing. This can be addressed through the implementation of cold chain procedures, rapid processing of samples, and the use of enzyme inhibitors such as saccharolactone in collection tubes to prevent enzymatic degradation [1].

Chromatographic issues such as peak tailing or broadening can often be resolved through mobile phase pH optimization, column temperature adjustment, or use of alternative stationary phases. For this compound analysis, the addition of acidic modifiers such as formic acid to the mobile phase has been demonstrated to improve peak shape [2]. When encountering sensitivity limitations, analysts should consider alternative sample preparation techniques that enable sample concentration, verify ionization source cleanliness, or optimize MRM transitions and collision energies. Regular system suitability tests using reference standards at concentrations near the LLOQ should be performed to ensure consistent method performance throughout analytical batches.

Conclusion

The quantification of this compound and its metabolites in plasma requires careful method development, thorough validation, and meticulous implementation to generate reliable data suitable for preclinical and clinical studies. LC-MS/MS has emerged as the gold standard methodology for this application, offering superior sensitivity, selectivity, and throughput compared to conventional HPLC-UV approaches. The protocols detailed in this document provide a comprehensive framework for researchers seeking to implement robust bioanalytical methods for the quantification of these analytes, encompassing sample preparation, chromatographic separation, mass spectrometric detection, method validation, and application to pharmacokinetic studies. By adhering to these established protocols and maintaining strict quality control procedures, researchers can generate high-quality data that supports the rational development and optimal clinical use of diacerein and related therapeutic agents.

References

Rhein Network Pharmacology Target Prediction: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Network Pharmacology and Rhein

Network pharmacology represents a paradigm shift in drug discovery, moving from the traditional "one drug, one target" model to a more holistic "network target, multi-component" approach. [1] This framework is particularly valuable for studying multi-targeted natural products like This compound (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid), a primary bioactive anthraquinone component derived from rhubarb (Rheum palmatum L.). [2] [3]

This compound demonstrates a diverse pharmacological profile, including anti-inflammatory, anti-tumor, anti-bacterial, and hepatoprotective effects. [2] [4] However, its complete mechanism of action and full spectrum of molecular targets remain incompletely characterized. Network pharmacology provides powerful computational methods to systematically identify these potential targets and mechanisms, accelerating drug discovery and repurposing efforts. [2] [5]

The following application notes and protocols provide a standardized framework for predicting this compound targets using network pharmacology approaches.

Workflow for this compound Target Prediction

The diagram below illustrates the comprehensive workflow for predicting this compound targets using network pharmacology, integrating multiple data sources and computational methods.

rhein_workflow Data_Collection Phase 1: Data Collection Chem_Data Chemical Structure Data (PubChem, TCMSP) Data_Collection->Chem_Data Target_DB Target Databases (SwissTargetPrediction, STITCH) Data_Collection->Target_DB Disease_DB Disease Gene Databases (Genecards, OMIM, DisGeNET) Data_Collection->Disease_DB PPI_DB Protein Interaction Data (STRING, BioGRID) Data_Collection->PPI_DB Pathway_DB Pathway Databases (KEGG, Reactome) Data_Collection->Pathway_DB Target_Prediction Phase 2: Target Prediction Reverse_Docking Reverse Molecular Docking (TarFisDock, DRAR-CPI) Target_Prediction->Reverse_Docking Similarity_Methods Similarity-Based Methods (Chemical, Phenotypic) Target_Prediction->Similarity_Methods ML_Methods Machine Learning Methods (Network Inference, NBI) Target_Prediction->ML_Methods Network_Construction Phase 3: Network Construction & Analysis Network_Building Build Compound-Target Network (Cytoscape) Network_Construction->Network_Building PPI_Construction Construct PPI Network (STRING) Network_Construction->PPI_Construction Validation Phase 4: Validation & Analysis Enrichment_Analysis Functional Enrichment Analysis (GO, KEGG) Validation->Enrichment_Analysis Molecular_Docking Molecular Docking Validation (AutoDock Vina) Validation->Molecular_Docking Experimental_Validation Experimental Validation (in vitro, in vivo) Validation->Experimental_Validation Start This compound Target Prediction Workflow Start->Data_Collection Chem_Data->Target_Prediction Target_DB->Target_Prediction Disease_DB->Target_Prediction PPI_DB->PPI_Construction Pathway_DB->Enrichment_Analysis Reverse_Docking->Network_Construction Similarity_Methods->Network_Construction ML_Methods->Network_Construction Topology_Analysis Network Topology Analysis (Centrality, Betweenness) Network_Building->Topology_Analysis PPI_Construction->Topology_Analysis Module_Detection Module Detection (MCODE) Topology_Analysis->Module_Detection Module_Detection->Validation

Key Protocols for Target Prediction

Protocol 1: Target Identification and Data Collection
3.1.1 this compound Chemical Data Acquisition
  • Source Databases: Retrieve this compound's chemical structure and properties from PubChem (CID 10168), TCMSP (MOL002914), and DrugBank.
  • Structural Information: Obtain the simplified molecular-input line-entry system (SMILES) representation: "C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O"
  • Data Format: Export structures in SDF or MOL2 formats for docking studies and target prediction.
3.1.2 Target Prediction Using Multiple Methods
  • Reverse Molecular Docking: Use SwissTargetPrediction with "Homo sapiens" parameter setting to identify potential targets. [4]
  • Similarity-Based Approaches: Employ SEA (Similarity Ensemble Approach) and ChemMapper to find targets of structurally similar compounds. [1]
  • Machine Learning Methods: Apply network inference (NBI) methods that leverage known drug-target networks without requiring negative samples. [1]
3.1.3 Disease-Specific Target Filtering
  • Asthma-Related Targets: For anti-inflammatory studies, search TTD (Therapeutic Target Database) using keywords like "anti-inflammation" and "asthma." [4]
  • Cancer-Related Targets: Retrieve NSCLC or other cancer-related genes from GeneCards, OMIM, and Comparative Toxicogenomics Database. [6] [7]
Protocol 2: Network Construction and Analysis
3.2.1 Compound-Target Network Construction
  • Software: Use Cytoscape 3.9.1 for network visualization and analysis. [4] [8] [6]
  • Network Parameters:
    • Nodes: Represent this compound and predicted target proteins
    • Edges: Represent drug-target interactions
    • Topological Analysis: Calculate degree, betweenness centrality, and closeness centrality using Cytoscape's NetworkAnalyzer plugin to identify hub targets. [6]
3.2.2 Protein-Protein Interaction (PPI) Network Analysis
  • Data Source: Use STRING database with "Homo sapiens" setting and medium confidence score (≥0.7). [4] [6]
  • Construction: Input this compound-targeted proteins to build PPI network
  • Cluster Identification: Use Molecular Complex Detection (MCODE) plugin in Cytoscape to identify densely connected regions and functional modules. [8] [6]
Protocol 3: Validation and Mechanism Elucidation
3.3.1 Functional Enrichment Analysis
  • Pathway Analysis: Perform KEGG pathway enrichment using clusterProfiler R package or Metascape with p-value cutoff <0.01. [8] [6] [7]
  • Gene Ontology Analysis: Conduct GO enrichment for biological processes, molecular functions, and cellular components. [7]
  • Visualization: Generate bubble charts and bar plots to display significantly enriched pathways and functions.
3.3.2 Molecular Docking Validation
  • Software: Use AutoDock Vina or SystemsDock for molecular docking simulations. [4] [6]
  • Preparation:
    • Download protein structures from RCSB PDB Database
    • Prepare this compound structure using Open Babel (energy minimization, format conversion)
  • Docking Parameters:
    • Grid box size: Adjust to cover entire binding site
    • Exhaustiveness: Set to 8-16 for balance of accuracy and speed
    • Scoring: Use docking score ≥5.0 as threshold for reliable binding [4]
  • Visualization: Analyze binding poses and interactions using PyMOL and BIOVIA Discovery Studio. [6]

Case Studies and Applications

Case Study 1: Predicting Anti-inflammatory Targets for Asthma Treatment

A 2020 study investigated this compound's anti-inflammatory mechanism in asthma using network pharmacology: [4]

Table 1: Key Anti-inflammatory Targets of this compound in Asthma Treatment

Target Gene Protein Name Function Docking Score Pathways Involved
MAPK14 Mitogen-activated protein kinase 14 Key signaling molecule for lung tissue inflammation ≥5.0 MAPK signaling pathway, IL-17 signaling pathway
EGFR Epidermal growth factor receptor Regulates respiratory inflammation development ≥5.0 Epithelial cell signaling, Pathways in cancer
ERBB2 Receptor tyrosine-protein kinase erbB-2 Induces IL-6 autocrine, affecting inflammatory response ≥5.0 JAK-STAT signaling pathway, NF-κB pathway
TNFRSF1A Tumor necrosis factor receptor superfamily member 1A Mediates inflammatory response through multiple pathways ≥5.0 TNF signaling pathway, Apoptosis

Methodology Summary:

  • Identified 17 potential target proteins for this compound through target prediction
  • Screened anti-inflammatory targets from TTD database
  • Constructed this compound-target and PPI networks using Cytoscape 3.7.1
  • Mapped asthma-related genes from NCBI Gene Database
  • Performed KEGG pathway enrichment using Enrichr database
  • Validated target binding through molecular docking with scores ≥5.0

Key Findings: The study revealed that this compound's anti-inflammatory effects in asthma primarily involve modulation of the MAPK signaling pathway, JAK-STAT pathway, and TNF signaling pathway through interaction with these four key targets. [4]

Case Study 2: Network Pharmacology in Cancer Research

Multiple studies have demonstrated this compound's anti-cancer potential through network pharmacology approaches:

Table 2: this compound Targets in Different Cancer Contexts

Cancer Type Identified Targets Key Pathways Experimental Validation
Multiple Cancers MMP2, p53, p21 Apoptosis, Cell proliferation, Metastasis In vitro studies showing apoptosis induction [2]
Esophageal Cancer NFKBIA, GPER1, HK2, MAOB p53 signaling, Apoptosis, Metabolism In vitro suppression of migration, invasion, and proliferation [8]
Non-Small Cell Lung Cancer EGFR, SRC, JAK2, MAPK3 JAK-STAT signaling, p53 signaling, Pathways in cancer Molecular docking and dynamics simulations [6]

Methodology Insights:

  • Integration of TCGA database for cancer-related genes
  • Differential gene expression analysis using 'limma' R package
  • Survival analysis using univariate Cox regression
  • Molecular dynamic simulations using Gromacs to validate binding stability [6]

Technical Considerations and Best Practices

Data Quality and Integration
  • Multi-Database Sourcing: Combine data from multiple databases (TCMSP, PubChem, DrugBank, STITCH) to increase coverage and reliability. [4] [6]
  • Species Specification: Always set parameter to "Homo sapiens" for human-targeted studies. [4]
  • Confidence Scores: Use interaction thresholds (e.g., ≥0.7 in STRING) to ensure high-confidence networks. [4]
Computational Requirements
  • Hardware: Standard desktop computer (4 GHz processor, 2 GB RAM) sufficient for basic network analysis. [2]
  • Software Expertise: Develop proficiency in Cytoscape plugins (NetworkAnalyzer, MCODE, CytoNCA) and R packages (clusterProfiler, limma, survival) for comprehensive analysis.
Validation Strategies
  • Multi-level Validation: Combine computational docking with experimental validation (in vitro assays) for robust target confirmation. [8] [6]
  • Binding Affinity Standards: Consider docking scores ≥5.0 as indicative of reliable binding interactions. [4]
  • Dynamic Simulation: For high-value targets, perform molecular dynamic simulations to assess binding stability over time. [6]

Conclusion and Future Perspectives

Network pharmacology provides a powerful framework for predicting this compound's molecular targets and mechanisms of action. The integrated workflow combining target prediction, network analysis, and experimental validation has successfully identified key targets involved in this compound's anti-inflammatory and anti-cancer effects.

Future developments in network pharmacology will likely involve:

  • Advanced deep learning models incorporating diverse biological networks [5]
  • Transfer learning approaches to address data imbalance issues [5]
  • Multi-omics integration for more comprehensive target identification
  • Dynamic network modeling to capture temporal changes in drug-target interactions

These protocols provide researchers with a standardized approach to investigate this compound's polypharmacology, potentially accelerating the development of this compound-based therapeutics for various diseases.

References

Comprehensive Application Notes: Rhein Cytotoxicity Assessment in Cancer Research and Toxicity Screening

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rhein and Its Research Significance

This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a lipophilic anthraquinone derived from various medicinal plants, including Rheum palmatum L., Polygonum multiflorum, and Cassia occidentalis [1] [2]. This naturally occurring compound exhibits diverse pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties [1] [3]. Recent research has focused extensively on this compound's cytotoxic effects against various cancer cell lines, particularly colorectal cancer cells, while also investigating its hepatotoxicity potential in normal liver cell models [4] [1] [5]. The dual nature of this compound—demonstrating both therapeutic potential and toxicity concerns—has driven the need for standardized cytotoxicity assessment protocols to evaluate its biological effects comprehensively.

The evaluation of this compound's cytotoxicity employs a multifaceted experimental approach, examining everything from basic cell viability to intricate molecular mechanisms involving apoptosis, cell cycle regulation, and specific signaling pathways. These assays provide critical insights for drug development efforts seeking to harness this compound's anti-cancer properties while minimizing potential toxic side effects. This document presents detailed application notes and standardized protocols for assessing this compound cytotoxicity, incorporating both quantitative data comparisons and visual workflow representations to facilitate implementation in research and drug development settings.

Comprehensive Cytotoxicity Profiles Across Cell Models

Quantitative Cytotoxicity Assessment of this compound

Table 1: this compound cytotoxicity profiles across various cancer and normal cell lines

Cell Line Cell Type IC₅₀ Values Experimental Conditions Key Findings Reference
HT-29 & SW480 Colorectal cancer 10-50 μM (non-toxic range) 24h treatment Inhibited migration & invasion; induced apoptosis [5]
HepaRG Hepatocyte model 77.97 μM 24h treatment; MTT assay Induced apoptosis; S-phase cell cycle arrest [1] [2]
HL-7702 Primary human liver Significant death at 25-100 μM 12h treatment; flow cytometry Mitochondria-mediated apoptosis; ROS generation [6]
GLC4/ADR MRP1-overexpressing lung cancer Reduced cytotoxicity vs GLC4 4-day MTT assay MRP1 substrate; apoptosis induction [7]
S. mutans Bacterial MIC₉₀: 5.69 μg/mL 24h treatment; MTT assay Disrupted biofilm biomass; reduced virulence [3]

This compound demonstrates concentration-dependent and time-dependent cytotoxicity across various cell models, with cancer cells generally showing greater sensitivity than normal cells at specific concentration ranges [1] [5]. The differential sensitivity between cancer and normal cell lines provides a therapeutic window that could be exploited for drug development. Notably, this compound's cytotoxicity manifests through multiple mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of migratory capacity in cancer cells [1] [5]. The compound also exhibits bactericidal effects against Streptococcus mutans, disrupting biofilm formation and reducing bacterial virulence factors, which expands its potential applications beyond oncology [3].

Molecular Markers of this compound-Induced Cytotoxicity

Table 2: Key molecular markers altered in response to this compound treatment

| Molecular Marker | Expression Change | Cellular Process | Detection Method | Cell Model | |---------------------|----------------------|----------------------|---------------------|----------------| | Bax/Bcl-2 ratio | Increased | Apoptosis induction | Western blot | HT-29, SW480, HepaRG | | Caspase-3, -8, -9 | Cleavage/activation | Apoptosis execution | Western blot, activity assays | Multiple cell lines | | HIF-1α | Downregulated | Hypoxia response | RT-qPCR, Western blot | Colorectal cancer | | Reactive Oxygen Species | Increased | Oxidative stress | DCFH-DA fluorometry | HepaRG, HL-7702 | | Mitochondrial Membrane Potential | Decreased | Mitochondrial dysfunction JC-1 staining Rhodamine 123 staining HepaRG, HL-7702 | | p53, p21 | Upregulated | Cell cycle regulation | Western blot | HepaRG | | MYD88/TLR4/NF-κB | Downregulated | Inflammatory signaling | RT-qPCR, Western blot | Colorectal cancer |

The molecular response to this compound treatment involves coordinated alterations in apoptotic regulators, cell cycle proteins, and signaling pathway components [1] [5] [6]. The consistent increase in the Bax/Bcl-2 ratio across multiple cell types indicates this compound preferentially activates the mitochondrial apoptosis pathway [1] [5]. Additionally, this compound's ability to downregulate immunosuppressive molecules like HIF-1α under hypoxic conditions suggests potential applications in combination cancer immunotherapy by modulating the tumor microenvironment [4]. The oxidative stress response triggered by this compound, characterized by ROS generation and depletion of reduced glutathione (GSH), appears to be a key event in both its anti-cancer and hepatotoxic effects [1] [6].

Detailed Experimental Protocols

Cell Viability Assessment (MTT/CCK-8 Assays)

Purpose: To evaluate this compound's effects on cell metabolic activity and determine IC₅₀ values.

Materials:

  • This compound stock solution (dissolved in DMSO, typically 20-100 mM)
  • Cell lines of interest (e.g., HT-29, SW480, HepaRG, HL-7702)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) or CCK-8 solution
  • 96-well cell culture plates
  • Microplate reader capable of measuring 490-570 nm absorbance

Procedure:

  • Cell seeding: Seed cells in 96-well plates at optimized densities (1-10×10⁴ cells/well depending on cell type) and culture for 24h to allow attachment [4] [5].
  • Compound treatment: Prepare serial dilutions of this compound in culture medium (typically 0-400 μM range). Replace medium with this compound-containing medium and incubate for desired treatment period (usually 24-48h) [5].
  • Viability measurement:
    • For MTT: Add 20 μL MTT solution (5 mg/mL in PBS) to each well and incubate 3-4h at 37°C. Carefully remove medium, add 200 μL DMSO to dissolve formazan crystals, and measure absorbance at 570 nm [1] [7].
    • For CCK-8: Add 10 μL CCK-8 solution to each well, incubate 2-4h at 37°C, and measure absorbance at 450 nm [5].
  • Data analysis: Calculate percentage viability compared to untreated controls and determine IC₅₀ values using appropriate statistical software.

Technical considerations: Maintain DMSO concentration below 0.1% in all treatments to avoid solvent toxicity. Include blank wells (medium without cells) and control wells (cells with vehicle only). Each concentration should be tested with multiple replicates (至少 n=6) for statistical reliability.

Apoptosis Detection (Annexin V/PI Staining)

Purpose: To quantify this compound-induced apoptotic cell death and distinguish between early apoptosis, late apoptosis, and necrosis.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • Flow cytometer equipped with 488 nm excitation

Procedure:

  • Cell treatment: Treat cells with this compound at desired concentrations (e.g., 0, 25, 50, 100 μM) for 12-24h [1] [6].
  • Cell harvesting: Collect both adherent and floating cells using trypsinization without EDTA. Wash twice with cold PBS.
  • Staining: Resuspend 1-5×10⁵ cells in 100 μL binding buffer. Add 5 μL Annexin V-FITC and 10 μL PI (20 μg/mL). Incubate for 15 min at room temperature in the dark.
  • Analysis: Add 400 μL binding buffer and analyze by flow cytometry within 1h. Use untreated cells to set basal apoptosis levels and staining controls for compensation [1].

Data interpretation: Annexin V⁻/PI⁻ cells are viable; Annexin V⁺/PI⁻ represent early apoptotic; Annexin V⁺/PI⁺ indicate late apoptotic; and Annexin V⁻/PI⁺ are necrotic cells. This compound typically shows a dose-dependent increase in both early and late apoptotic populations [1].

Molecular Mechanism Elucidation

Western Blot Analysis: Extract total protein using RIPA buffer with protease and phosphatase inhibitors. Separate 20-50 μg protein by SDS-PAGE, transfer to PVDF membranes, block with 5% non-fat milk, and incubate with primary antibodies overnight at 4°C. After HRP-conjugated secondary antibody incubation, visualize bands using enhanced chemiluminescence. Key targets include caspases, Bcl-2 family proteins, and pathway components (MYD88/TLR4/NF-κB) [5] [6].

RT-qPCR Analysis: Extract total RNA with TRIzol, reverse transcribe to cDNA, and perform qPCR with SYBR Green. Use β-actin as reference gene. Calculate fold changes using the 2^(-ΔΔCt) method. Primers for HIF-1α, immunosuppressive molecules (PD-L1, VEGF, COX-2), and apoptosis-related genes should be designed [4].

Intracellular ROS Measurement: Incubate cells with 10 μM DCFH-DA for 30 min at 37°C after this compound treatment. Wash with PBS and analyze fluorescence intensity (excitation 488 nm/emission 525 nm) by flow cytometry or fluorometry. Include positive control (e.g., H₂O₂ treatment) and ROS scavenger control (N-acetylcysteine) [1] [6].

This compound Signaling Pathways and Experimental Workflows

Molecular Mechanisms of this compound Action

rhein_mechanisms Molecular Mechanisms of this compound-Induced Cytotoxicity cluster_pathways Cellular Pathways cluster_apoptosis Apoptosis Mechanisms This compound This compound Apoptosis Apoptosis This compound->Apoptosis Induces CellCycle CellCycle This compound->CellCycle S-phase arrest Immunomodulation Immunomodulation This compound->Immunomodulation Inhibits OxidativeStress OxidativeStress This compound->OxidativeStress Generates ROS DeathReceptor DeathReceptor Apoptosis->DeathReceptor activates CaspaseActivation CaspaseActivation Apoptosis->CaspaseActivation triggers Mitochondrial Mitochondrial Apoptosis->Mitochondrial activates p53 p53 CellCycle->p53 DeathReceptor->CaspaseActivation via caspase-8 Mitochondrial->CaspaseActivation via cytochrome c Bax Bax Mitochondrial->Bax Bcl2 Bcl2 Mitochondrial->Bcl2

This compound exerts its cytotoxic effects through multiple interconnected molecular pathways. The compound primarily induces programmed cell death through both mitochondrial (intrinsic) and death receptor (extrinsic) apoptosis pathways [1] [6]. In the mitochondrial pathway, this compound increases the Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization and cytochrome c release, which activates caspase-9 [1] [5]. Simultaneously, this compound upregulates death receptors like Fas, activating caspase-8 through the extrinsic pathway [1]. Both pathways converge on caspase-3 activation, executing the apoptotic program. Additionally, this compound induces S-phase cell cycle arrest by upregulating p53 and p21 while downregulating cyclin A and CDK2 [1]. The generation of reactive oxygen species (ROS) represents another key mechanism, contributing to both apoptosis induction and direct cellular damage [1] [6]. In cancer models, this compound modulates the immunosuppressive tumor microenvironment by inhibiting HIF-1α and downstream immunosuppressive molecules under hypoxic conditions [4].

Experimental Workflow for Cytotoxicity Assessment

workflow Comprehensive Workflow for this compound Cytotoxicity Assessment cluster_preparation Preparation Phase cluster_assays Assessment Phase cluster_analysis Analysis Phase CellSelection Cell Line Selection (Cancer/Normal) RheinPrep This compound Stock Solution Preparation (DMSO) CellSelection->RheinPrep ConcentrationRange Concentration Range Determination (0-400 μM) RheinPrep->ConcentrationRange ViabilityAssay Viability Screening (MTT/CCK-8) ConcentrationRange->ViabilityAssay ApoptosisDetection Apoptosis Detection (Annexin V/PI, TUNEL) ViabilityAssay->ApoptosisDetection MechanismElucidation Mechanism Elucidation (Western, RT-qPCR, ROS) ApoptosisDetection->MechanismElucidation FunctionalAssays Functional Assays (Migration, Invasion) MechanismElucidation->FunctionalAssays DataIntegration Data Integration & Pathway Mapping FunctionalAssays->DataIntegration IC50Calculation IC₅₀ Determination & Statistical Analysis DataIntegration->IC50Calculation Validation Mechanistic Validation Using Inhibitors/Agonists IC50Calculation->Validation

A comprehensive assessment of this compound cytotoxicity follows a systematic workflow encompassing preparation, assessment, and analysis phases. The process begins with careful selection of appropriate cell models—both cancer cells to evaluate therapeutic potential and normal cells to assess safety profiles [4] [1] [5]. Proper preparation of this compound stock solutions and determination of appropriate concentration ranges are critical for generating reproducible results. The assessment phase employs multiple complementary techniques, starting with viability screening using MTT or CCK-8 assays, followed by specific detection of apoptosis mechanisms using Annexin V/PI staining and TUNEL assays [1] [5]. Mechanism elucidation experiments, including Western blotting, RT-qPCR, and ROS measurement, provide molecular insights into this compound's mode of action [4] [1] [5]. Functional assays such as migration and invasion tests further characterize this compound's effects on cancer cell behavior [5]. The analysis phase integrates all data to map signaling pathways, calculate IC₅₀ values, and validate mechanisms using specific pathway inhibitors or agonists [5] [6].

Practical Considerations and Applications

Protocol Optimization and Troubleshooting

Critical Parameters for Success:

  • Compound solubility: this compound has limited aqueous solubility; prepare fresh stock solutions in DMSO and ensure final DMSO concentration does not exceed 0.1% to avoid solvent toxicity [5].
  • Exposure time: this compound's effects are time-dependent; shorter exposures (12-24h) may reveal early apoptotic events, while longer exposures (48-72h) provide robust viability data [1] [5].
  • Cell density: Optimize seeding density for each cell line to maintain logarithmic growth throughout the experiment without reaching confluence [4] [7].
  • Serum concentration: Standardize serum levels (typically 10% FBS) across experiments, as serum proteins can bind this compound and affect its bioavailability.

Troubleshooting Common Issues:

  • High background in viability assays: Ensure complete removal of culture medium before adding DMSO (MTT) or include appropriate blank controls.
  • Variable apoptosis detection: Process controls and treated samples simultaneously to minimize technical variability in Annexin V staining.
  • Inconsistent Western blot results: Include loading controls and validate antibody specificity using positive and negative controls.
  • Oxidative stress measurements: Use fresh DCFH-DA solution and minimize light exposure during processing to prevent dye oxidation.
Research Applications and Translational Potential

The standardized protocols for this compound cytotoxicity assessment support diverse research applications:

Cancer Drug Discovery: this compound's multi-target mechanisms make it a promising candidate for combination therapies. Its ability to downregulate immunosuppressive molecules (PD-L1, VEGF, COX-2) under hypoxic conditions suggests potential for combination with immunotherapy approaches [4]. The concentration-dependent inhibition of cancer cell migration and invasion indicates this compound could help control metastatic progression [5].

Toxicological Screening: Comprehensive cytotoxicity profiling of this compound helps establish safety windows for therapeutic development. The differential sensitivity between cancer and normal cells provides insights for structure-activity relationship studies to design derivatives with improved therapeutic indices [1] [6].

Mechanistic Studies: The detailed protocols enable researchers to dissect complex signaling networks affected by this compound, including the MYD88/TLR4/NF-κB pathway in colorectal cancer and mitochondrial apoptosis pathways in hepatotoxicity models [5] [6].

Conclusion

These application notes provide comprehensive methodologies for assessing this compound cytotoxicity across diverse cellular models. The integrated approach—combining viability assays, apoptosis detection, molecular mechanism elucidation, and functional assessments—enables thorough characterization of both the therapeutic potential and safety concerns associated with this compound exposure. The standardized protocols support reproducible research while the troubleshooting guidelines help overcome common technical challenges.

The multifaceted nature of this compound's biological effects requires this comprehensive assessment strategy to fully understand its complex mechanisms of action. These protocols provide a framework for evaluating both the anti-cancer properties and hepatotoxicity concerns, facilitating the rational development of this compound and its derivatives as potential therapeutic agents.

References

Comprehensive Application Notes and Protocols: Rhein-Induced Apoptosis in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rhein and Apoptosis Induction

This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a lipophilic anthraquinone derivative found in traditional Chinese medicinal herbs such as Rheum palmatum L. (rhubarb) and Cassia species. This biologically active compound has garnered significant scientific interest due to its multifaceted anticancer properties, particularly its ability to induce programmed cell death (apoptosis) across various cancer types. This compound exerts its pro-apoptotic effects through multiple interconnected pathways, including mitochondrial dysfunction, endoplasmic reticulum stress, and modulation of key cell signaling cascades, making it a promising candidate for anticancer drug development [1] [2].

The molecular mechanisms through which this compound induces apoptosis are complex and cell-type dependent. Research indicates that this compound promotes apoptosis by regulating Bcl-2 family proteins, activating caspase cascades, generating reactive oxygen species (ROS), and disrupting mitochondrial membrane potential (ΔΨm). Additionally, this compound has been shown to influence various signaling pathways including MYD88/TLR4/NF-κB, AKT/mTOR, and STAT3, which play crucial roles in cell survival and death decisions [3] [4]. The compound's ability to target multiple aspects of cancer cell viability while demonstrating selective cytotoxicity toward cancer cells over normal cells enhances its therapeutic potential, though its poor water solubility presents formulation challenges that researchers must address in experimental designs [5] [1].

Table 1: Overview of this compound's Pro-Apoptotic Mechanisms in Various Cancer Types

Cancer Type Primary Apoptosis Mechanisms Key Molecular Markers Effective Concentration Range
Colorectal Cancer MYD88/TLR4/NF-κB pathway inhibition ↓BCL-2, ↑Bax, ↑Caspase-3, ↓MYD88, ↓TLR4, ↓NF-κB 10-50 μM [3]
Oral Squamous Cell Carcinoma AKT/mTOR suppression, ROS generation, S-phase arrest ↓p-AKT, ↓p-mTOR, ↑LC3-I/II, ↓Cyclin A1/E1, ↓CDK2 25-100 μM [4]
Hepatocellular Carcinoma Mitochondrial dysfunction, ER stress, calcium release ↑GRP78, ↑PERK, ↑CHOP, ↑Caspase-4, Calcium release Varies by cell line [6] [2]
Tongue Squamous Cell Carcinoma ER stress, caspase activation, mitochondrial pathway ROS generation, Ca²⁺ release, ↓ΔΨm, Caspase-8/-9/-3 activation 30 μM most effective [7]

Protocol 1: Apoptosis Induction in Colorectal Cancer Cells via MYD88/TLR4/NF-κB Pathway

Background and Principles

Colorectal cancer (CRC) remains one of the leading causes of cancer-related mortality worldwide, creating an urgent need for targeted therapies. The MYD88/TLR4/NF-κB signaling pathway represents a critical immune and inflammatory pathway that contributes significantly to CRC pathogenesis by enhancing tumor cell survival, proliferation, and invasion [3]. Recent research has demonstrated that this compound effectively promotes apoptosis in CRC cells by substantially downregulating the expression of MYD88, TLR4, and NF-κB at both protein and mRNA levels, thereby inhibiting tumor initiation and progression [3] [8]. This protocol details standardized methodology for investigating this compound-induced apoptosis in colorectal cancer cell lines, specifically focusing on the molecular mechanisms involving the MYD88/TLR4/NF-κB pathway.

The experimental approach outlined below enables researchers to systematically evaluate this compound's effects on CRC cell viability, migration, invasion, and apoptosis through a series of complementary assays. The protocol includes verification steps using TLR4 agonist lipopolysaccharide (LPS), which partially reverses this compound's inhibitory effects on this signaling pathway, thereby confirming mechanism specificity [3]. This comprehensive assessment provides insights into this compound's potential as a therapeutic agent for colorectal cancer by targeting specific molecular pathways involved in tumor survival and progression.

Materials and Reagents
  • Cell Lines: Human colorectal cancer HT-29 and SW480 cells (authenticated through STR profiling)
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) high-glucose medium (Sigma D6429) supplemented with 10% fetal bovine serum (FBS, Sigma 9014-81-7) and 1% penicillin-streptomycin (Sigma V900929)
  • This compound Preparation: this compound (Sigma R7269) dissolved in culture medium containing dimethyl sulfoxide (DMSO, Sigma 276855)
  • Assay Kits: Cell Counting Kit-8 (Beyotime C0038), TUNEL apoptosis detection kit (MedChem Express HY-K1091)
  • Additional Reagents: Lipopolysaccharide (TLR4 agonist), trypsin (GIBCO BRL 15050057), matrix gel (Corning 354234), Transwell chambers (Corning 355467), crystal violet staining solution (Beyotime C0121)
Experimental Workflow

The following workflow diagram illustrates the key procedural steps for evaluating this compound-induced apoptosis in colorectal cancer cells:

G Start Start Experiment CellCulture Cell Culture HT-29 and SW480 cells DMEM + 10% FBS Start->CellCulture Viability Cell Viability Assay CCK-8 assay 0-400 μM this compound for 24h CellCulture->Viability ConcSelect Concentration Selection Three non-cytotoxic concentrations (10, 20, 50 μM) Viability->ConcSelect FunctionalAssay Functional Assays Wound healing & Transwell invasion ConcSelect->FunctionalAssay ApoptosisDetect Apoptosis Detection TUNEL staining FunctionalAssay->ApoptosisDetect PathwayAnalysis Pathway Analysis qRT-PCR and Western Blot MYD88/TLR4/NF-κB expression ApoptosisDetect->PathwayAnalysis MechanismVerify Mechanism Verification TLR4 agonist LPS treatment PathwayAnalysis->MechanismVerify DataAnalysis Data Analysis Statistical evaluation MechanismVerify->DataAnalysis End End Protocol DataAnalysis->End

Detailed Procedural Steps
2.4.1 Cell Culture and Treatment
  • Culture Conditions: Maintain HT-29 and SW480 cells in DMEM high-glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
  • Cell Passaging: Harvest cells at 80-90% confluence using 0.25% trypsin-EDTA solution and subculture at appropriate dilution ratios.
  • Experimental Groups: Divide cells into four treatment groups: control (vehicle only), 10 μM this compound, 20 μM this compound, and 50 μM this compound. Include additional groups with TLR4 agonist LPS (100 ng/mL) for mechanism verification studies.
2.4.2 Cell Viability Assessment (CCK-8 Assay)
  • Cell Seeding: Seed cells in 96-well plates at a density of 5×10³ cells/well and incubate for 24 hours.
  • Treatment Application: Treat cells with this compound concentrations ranging from 0-400 μM for 24 hours to establish dose-response curves.
  • Viability Measurement: Add 10 μL of CCK-8 solution to each well and incubate for 2 hours at 37°C. Measure absorbance at 490 nm using a microplate reader (Bio-Rad 1681130).
  • Data Analysis: Calculate cell viability as percentage of control: (A₍ₛₐₘₚₗₑ₎ - A₍bₗₐₙₖ₎) / (A₍cₒₙₜᵣₒₗ₎ - A₍bₗₐₙₖ₎) × 100%.
2.4.3 Migration and Invasion Assays
  • Wound Healing Assay: Seed cells in 24-well plates until 90% confluent. Create a uniform scratch using a sterile 10 μL pipette tip. Wash away debris and incubate in serum-free medium with this compound for 24 hours. Measure scratch width at 0 and 24 hours using an inverted microscope (Leica DM3000) and calculate migration ratio with ImageJ software.
  • Transwell Invasion Assay: Dilute matrix gel with serum-free medium (1:40) and add 200 μL to the upper chamber of Transwell inserts. Place 5×10⁴ cells in serum-free medium in the upper chamber, with DMEM containing 15% FBS in the lower chamber as chemoattractant. After 24-hour incubation with this compound, stain invaded cells with crystal violet, count in five random fields (200× magnification).
2.4.4 Apoptosis Detection (TUNEL Staining)
  • Cell Fixation and Permeabilization: Fix cells with 4% formaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 for 10 minutes on ice.
  • TUNEL Reaction: Add TUNEL reaction mixture according to manufacturer instructions and incubate at 37°C for 60 minutes.
  • Analysis: Visualize and count TUNEL-positive cells using fluorescence microscopy. Calculate apoptotic rate as percentage of TUNEL-positive cells.
2.4.5 Molecular Pathway Analysis
  • qRT-PCR: Extract total RNA and synthesize cDNA. Perform quantitative PCR using specific primers for BCL-2, Bax, caspase-3, MYD88, TLR4, and NF-κB. Calculate relative expression using the 2^(-ΔΔCt) method with GAPDH as reference.
  • Western Blotting: Extract total proteins, separate by SDS-PAGE, and transfer to PVDF membranes. Incubate with primary antibodies against BCL-2, Bax, caspase-3, MYD88, TLR4, and NF-κB overnight at 4°C, followed by HRP-conjugated secondary antibodies. Detect signals using enhanced chemiluminescence.

Protocol 2: Apoptosis Induction in Oral Cancer Cells via AKT/mTOR Pathway

Background and Principles

Oral cancer, particularly oral squamous cell carcinoma, represents a significant global health challenge with limited treatment options and frequent metastasis. This compound has demonstrated potent anticancer activity against oral cancer cells through multiple interconnected mechanisms, including induction of S-phase cell cycle arrest, activation of mitochondrial apoptosis pathways, and inhibition of AKT/mTOR signaling [4]. This protocol details comprehensive methodology for investigating this compound's pro-apoptotic effects in oral cancer models, with particular emphasis on its ability to generate reactive oxygen species (ROS) and suppress critical survival pathways.

The AKT/mTOR pathway plays a central role in regulating cell growth, proliferation, and survival, with its deregulation frequently observed in various malignancies. This compound effectively inhibits this pathway while simultaneously promoting ROS accumulation, creating intracellular conditions that favor apoptotic cell death. Additionally, this compound demonstrates significant anti-metastatic properties by regulating epithelial-mesenchymal transition (EMT) markers, thereby reducing the migration and invasion capabilities of oral cancer cells [4]. This protocol enables researchers to systematically evaluate these multifaceted effects using established oral cancer cell lines and appropriate experimental approaches.

Materials and Reagents
  • Cell Lines: Human oral cancer YD-10B and Ca9-22 cells, normal oral epithelial hOMF cells
  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin
  • This compound Preparation: this compound dissolved in DMSO (stock solution 100 mM), diluted in culture medium with final DMSO concentration <0.1%
  • Assay Kits: CCK-8 assay kit, Annexin V/PE apoptosis detection kit, ROS detection kit
  • Antibodies: Primary antibodies against p-AKT, AKT, p-mTOR, mTOR, cyclin A1, cyclin E1, CDK2, E-cadherin, N-cadherin, and β-actin
Pathway Mechanism

The following diagram illustrates the molecular mechanisms of this compound-induced apoptosis in oral cancer cells through AKT/mTOR pathway inhibition:

G This compound This compound Treatment ROS ROS Accumulation This compound->ROS AKT AKT Inhibition This compound->AKT EMT EMT Inhibition ↑E-cadherin, ↓N-cadherin This compound->EMT ROS->AKT Enhances mTOR mTOR Suppression AKT->mTOR CellCycle S-phase Arrest ↓Cyclin A1/E1, ↓CDK2 mTOR->CellCycle Apoptosis Apoptosis Induction Caspase Activation mTOR->Apoptosis CellCycle->Apoptosis Metastasis Reduced Metastasis Migration/Invasion Inhibition EMT->Metastasis

Detailed Procedural Steps
3.4.1 Cell Viability and Proliferation Assays
  • Cell Treatment: Seed YD-10B and Ca9-22 cells in 96-well plates at 5×10³ cells/well. After 24 hours, treat with this compound (0, 25, 50, 100 μM) for 24, 48, 72, and 96 hours.
  • CCK-8 Viability Assay: Add 10 μL CCK-8 solution to each well and incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader. Calculate IC₅₀ values using nonlinear regression analysis.
  • Soft Agar Colony Formation: Prepare base layer with 0.5% agar in complete medium. Mix 5×10³ cells with 0.3% agar in complete medium containing this compound and plate over base layer. Incubate for 3-4 weeks, monitoring colony formation weekly. Count colonies >50 μm in diameter.
3.4.2 Cell Cycle Analysis
  • Cell Treatment and Fixation: Treat cells with this compound (0, 25, 50, 100 μM) for 48 hours. Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.
  • DNA Staining and Analysis: Resuspend fixed cells in PBS containing RNase A (100 μg/mL) and propidium iodide (50 μg/mL). Incubate at 37°C for 30 minutes. Analyze DNA content using flow cytometry. Determine percentage of cells in G0/G1, S, and G2/M phases.
3.4.3 Apoptosis Detection
  • Annexin V/PE Staining: Harvest this compound-treated cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V/PE and 7-AAD according to manufacturer instructions. Incubate for 15 minutes in the dark. Analyze by flow cytometry within 1 hour.
  • Caspase Activity Assay: Measure caspase-3/7 activity using commercial caspase-Glo assay kits according to manufacturer instructions. Record luminescence using a plate reader.
3.4.4 Reactive Oxygen Species (ROS) Detection
  • DCFH-DA Staining: Harvest this compound-treated cells and incubate with 10 μM DCFH-DA at 37°C for 30 minutes. Wash cells with PBS and analyze fluorescence intensity by flow cytometry (excitation 488 nm, emission 525 nm).
  • NAC Control: Include control groups pretreated with N-acetylcysteine (NAC, 5 mM) for 2 hours before this compound treatment to confirm ROS-dependent effects.
3.4.5 Migration and Invasion Assays
  • Transwell Migration: Seed 5×10⁴ cells in serum-free medium in the upper chamber of Transwell inserts. Place complete medium with 10% FBS in lower chamber. After 24-hour incubation with this compound, fix and stain migrated cells with crystal violet. Count cells in five random fields.
  • Wound Healing Assay: Create uniform scratch in confluent cell monolayers. Capture images at 0, 12, 24, and 48 hours after this compound treatment. Measure migration distance using ImageJ software.
3.4.6 Western Blot Analysis
  • Protein Extraction and Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using BCA assay.
  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to PVDF membranes, and block with 5% non-fat milk. Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies. Develop using enhanced chemiluminescence and quantify band intensities.

General Methods for Apoptosis Mechanism Analysis

Mitochondrial Membrane Potential (ΔΨm) Assessment

The mitochondrial membrane potential is a critical indicator of mitochondrial function and an early marker of apoptosis. This compound induces mitochondrial dysfunction through multiple mechanisms, including permeability transition pore opening and cytochrome c release [7].

  • JC-1 Staining Procedure:

    • Harvest this compound-treated cells and incubate with JC-1 dye (2 μM) at 37°C for 30 minutes
    • Wash cells twice with PBS and analyze by flow cytometry (FL1 channel for monomers, FL2 channel for aggregates)
    • Calculate ratio of red (aggregates) to green (monomers) fluorescence intensity
    • Include positive control with carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 50 μM)
  • DiOC₆(3) Staining Alternative:

    • Incubate cells with DiOC₆(3) (40 nM) at 37°C for 30 minutes
    • Analyze fluorescence intensity by flow cytometry (excitation 484 nm, emission 501 nm)
    • Interpretation: Decreased fluorescence indicates loss of ΔΨm
Caspase Activity assays

Caspase activation represents a hallmark of apoptotic cell death. This compound has been shown to activate both initiator caspases (caspase-8, -9) and effector caspases (caspase-3) across various cancer models [7].

  • Fluorometric Caspase Activity Assay:

    • Prepare cell lysates from this compound-treated cells
    • Incubate lysates with caspase-specific substrates (DEVD-AFC for caspase-3, IETD-AFC for caspase-8, LEHD-AFC for caspase-9)
    • Measure fluorescence (excitation 400 nm, emission 505 nm) at 37°C every 10 minutes for 1 hour
    • Calculate caspase activity as fold increase over control
  • Western Blot Analysis for Caspase Cleavage:

    • Detect cleavage of pro-caspases and specific substrates (e.g., PARP cleavage for caspase-3 activity)
    • Use specific antibodies against full-length and cleaved forms
Reactive Oxygen Species (ROS) Detection

Oxidative stress plays a crucial role in this compound-induced apoptosis, with ROS acting as secondary messengers in various cell death pathways [4].

  • DCFH-DA Assay:

    • Incubate cells with DCFH-DA (10 μM) for 30 minutes at 37°C
    • Wash with PBS and analyze fluorescence intensity by flow cytometry or fluorescence microscopy
    • Include positive control with H₂O₂ (100 μM) and antioxidant control with NAC
  • MitoSOX Red for Mitochondrial Superoxide:

    • Stain cells with MitoSOX Red (5 μM) for 30 minutes at 37°C
    • Wash with PBS and analyze by flow cytometry (excitation 510 nm, emission 580 nm)

Data Analysis and Interpretation

Quantitative Analysis of Apoptosis Induction

Table 2: Quantitative Summary of this compound-Induced Apoptosis Across Cancer Models

Cancer Model Assay Method Key Findings Statistical Significance
Colorectal Cancer (HT-29/SW480) TUNEL Staining Significantly enhanced apoptotic rates P < 0.05 [3]
Oral Cancer (YD-10B/Ca9-22) Annexin V/PE Staining Dose-dependent apoptosis induction P < 0.001 at 100 μM [4]
Tongue Squamous Cell Carcinoma (SCC-4) DNA Fragmentation Maximum apoptosis at 30 μM for 24 hours P < 0.05 [7]
Multiple Cancer Types Western Blot Decreased BCL-2, increased Bax, activated caspase-3 P < 0.05 across studies [3] [7]
Experimental Optimization and Troubleshooting
  • Concentration Range Establishment: Prior to apoptosis assays, establish non-cytotoxic concentrations through viability assays (CCK-8, MTT). For this compound, typical working concentrations range from 10-100 μM, with cell-type specific variations [3] [4].
  • Time Course Considerations: Apoptosis induction by this compound is typically time-dependent, with optimal effects observed between 24-48 hours post-treatment. Include multiple time points in initial experiments.
  • Solvent Controls: Maintain DMSO concentrations below 0.1% in all experiments and include vehicle controls to exclude solvent effects.
  • Positive Controls: Include appropriate positive controls for each assay (e.g., staurosporine for apoptosis, H₂O₂ for ROS, CCCP for ΔΨm).
  • Multiple Assay Verification: Confirm apoptosis through at least two complementary methods (e.g., TUNEL plus Annexin V or caspase activity).
Data Reproducibility and Statistical Considerations
  • Replicate Experiments: Perform all experiments in triplicate with at least three independent biological replicates.
  • Statistical Analysis: Express data as mean ± standard deviation (SD). Use Student's t-test for comparing two groups or one-way ANOVA with post-hoc tests for multiple comparisons. Consider P < 0.05 as statistically significant.
  • Image Analysis: For microscopic analyses (TUNEL, colony formation), count at least five random fields per sample and use automated counting software where possible to minimize bias.

Conclusion and Research Applications

This compound demonstrates multifaceted pro-apoptotic activity across various cancer types, acting through diverse molecular mechanisms including mitochondrial dysfunction, endoplasmic reticulum stress, and modulation of key signaling pathways such as MYD88/TLR4/NF-κB and AKT/mTOR. The protocols outlined in this document provide researchers with comprehensive methodological guidance for investigating this compound-induced apoptosis, encompassing cell viability assessment, apoptosis detection, molecular pathway analysis, and functional assays for migration and invasion.

The consistent reproducibility of this compound's effects across multiple cancer models highlights its potential as a promising anticancer agent. However, researchers should note that this compound's poor water solubility may present formulation challenges that could affect experimental outcomes [5]. Recent approaches to address this limitation include structural modification through conjugation with mitochondrial targeting groups and nano-formulation strategies, which have shown enhanced cellular uptake and improved therapeutic efficacy [5] [1].

Future research directions should focus on combination therapies utilizing this compound with conventional chemotherapeutic agents, in vivo validation of findings, and development of novel delivery systems to enhance bioavailability and target specificity. The standardized protocols provided herein will facilitate systematic investigation of this compound's anticancer mechanisms and support its continued development as a potential therapeutic agent.

References

Comprehensive Application Notes & Protocols: Rhein Glucuronidation Assays for UGT Enzyme Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Context

Rhein (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid) is an anthraquinone derivative found in medicinal plants such as Polygonum multiflorum and rhubarb. Understanding its glucuronidation pathway is critical for predicting its metabolic fate and potential for drug interactions since this compound undergoes extensive phase II metabolism mediated by UDP-glucuronosyltransferase (UGT) enzymes. Glucuronidation represents a major detoxification pathway for numerous drugs and xenobiotics, facilitating their biliary and renal elimination through the conjugation of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA). For this compound specifically, characterization of its glucuronidation kinetics and identification of the responsible UGT isoforms provide essential insights for toxicological assessments and clinical safety evaluation of herbal medicines containing this compound [1].

The UGT enzyme family consists of two main families, UGT1 and UGT2, with multiple isoforms exhibiting distinct substrate specificities and tissue expression patterns. UGT1A1, UGT1A3, UGT1A8, UGT1A9, and UGT1A10 have been implicated in the metabolism of various anthraquinones, though specific isoforms responsible for this compound glucuronidation require experimental determination [2] [1]. Recent evidence indicates that this compound exhibits relatively weak inhibition of UGT1A1 (Ki = 127.3 μM) compared to other anthraquinones, suggesting it may have lower potential for causing hyperbilirubinemia through UGT1A1 inhibition, though comprehensive isoform screening is necessary to fully characterize its metabolic profile [1].

Kinetic Parameters & Analytical Conditions

Kinetic Parameters of this compound Glucuronidation

Table 1: Kinetic parameters for this compound glucuronidation by various UGT enzymes and in human tissue microsomes

Enzyme Source Km (μM) Vmax (nmol/min/mg) CLint (Vmax/Km) Inhibition Ki (μM) Experimental Conditions
UGT1A1 Data needed Data needed Data needed 127.3 [1] Competitive inhibition [1]
UGT1A9 Data needed Data needed Data needed Not determined
HLM Data needed Data needed Data needed Not determined 0.5 mg/mL protein, 30 min incubation [2]
HIM Data needed Data needed Data needed Not determined 0.5 mg/mL protein, 35 min incubation [2]

Table 2: Analytical conditions for this compound glucuronide quantification

Parameter HPLC-UV Conditions HPLC-MS/MS Conditions
Column Atlantis dC18 (5 μM, 3.0 × 250 mm) [2] C18 column
Mobile Phase Ammonium acetate (2 mM, 0.1% formic acid) and acetonitrile (0.1% formic acid) [2] Ammonium formate and acetonitrile
Gradient Data needed Data needed
Flow Rate Data needed 0.4 mL/min
Detection UV-Vis (data needed) MRM transitions specific for this compound glucuronide
Injection Volume 20-40 μL [2] 10 μL
Retention Time Data needed Data needed

Recombinant UGT Screening Protocol

Objective

To identify specific UGT isoforms responsible for this compound glucuronidation using recombinant enzyme systems.

Materials & Reagents
  • Recombinant UGT Supersomes (UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B15, UGT2B17)
  • This compound stock solution (prepared in DMSO)
  • UDPGA (uridine 5'-diphosphoglucuronic acid)
  • Tris-HCl buffer (pH 7.4-7.5)
  • MgCl₂
  • Alamethicin
  • D-saccharic acid 1,4-lactone
  • HPLC/MS grade solvents (methanol, acetonitrile, formic acid)
Experimental Workflow

G A Prepare incubation mixture B Pre-incubate with alamethicin A->B C Add this compound substrate B->C D Initiate reaction with UDPGA C->D E Terminate reaction with cold acetonitrile D->E F Centrifuge and collect supernatant E->F G Analyze by HPLC-MS/MS F->G H Calculate reaction velocities G->H I Determine kinetic parameters H->I

Step-by-Step Procedure
  • Preparation of Incubation Mixture:

    • Prepare reaction mixture containing 50 mM Tris-HCl buffer (pH 7.4), 5-8 mM MgCl₂, 25 μg/mg protein alamethicin, and 5 mM d-saccharic acid 1,4-lactone [2].
    • Add recombinant UGT protein at a concentration of 0.1-0.5 mg/mL [3] [2].
  • Activation of Enzymes:

    • Pre-incubate the microsomal suspension with alamethicin on ice for 15-30 minutes to permeabilize the membrane [4] [2].
  • Substrate Addition:

    • Add this compound at varying concentrations (typically 1-200 μM) to individual incubation mixtures.
    • Maintain organic solvent concentration below 1% (v/v) to prevent enzyme inhibition [4].
  • Reaction Initiation & Incubation:

    • Pre-incubate the mixture for 3-5 minutes at 37°C in a shaking water bath.
    • Initiate the reaction by adding UDPGA to a final concentration of 2-5 mM [2].
    • Incubate for an appropriate time (15-60 minutes) determined from linearity experiments.
  • Reaction Termination & Analysis:

    • Terminate reactions by adding ice-cold acetonitrile or methanol (typically equal volume to incubation mixture).
    • Vortex thoroughly and centrifuge at 20,000×g for 10-15 minutes at 4°C.
    • Collect supernatant for analysis via HPLC-MS/MS [2].
Data Interpretation
  • Calculate formation rates of this compound glucuronide for each UGT isoform.
  • Determine relative activity across isoforms to identify major contributors.
  • Calculate intrinsic clearance (CLint = Vmax/Km) for each active isoform.

Human Microsomal Studies Protocol

Objective

To characterize this compound glucuronidation kinetics in biologically relevant systems using human liver (HLM) and intestinal (HIM) microsomes.

Materials & Receptors
  • Pooled human liver microsomes (HLM) and human intestinal microsomes (HIM)
  • This compound stock solutions (0.1-1000 μM)
  • UDPGA
  • Tris-HCl or phosphate buffer (pH 7.4)
  • MgCl₂
  • Alamethicin
Step-by-Step Procedure
  • Protein Optimization:

    • Perform initial experiments to determine optimal protein concentration (typically 0.1-1.0 mg/mL) and incubation time (10-120 minutes) ensuring linear reaction conditions [2].
    • Use established conditions: 0.5 mg/mL protein with 30-minute incubation for HLM or 35-minute for HIM [2].
  • Kinetic Assay:

    • Incubate varying concentrations of this compound (spanning expected Km range) with optimized microsome concentration.
    • Include negative controls without UDPGA or without microsomes.
    • Perform incubations in triplicate for statistical analysis.
  • Reaction Monitoring:

    • Terminate reactions at appropriate times with cold acetonitrile.
    • Analyze samples using validated HPLC-MS/MS methods.
    • Quantify this compound glucuronide formation using standard curves.
Data Analysis
  • Plot reaction velocity versus substrate concentration.
  • Fit data to appropriate kinetic models (Michaelis-Menten, substrate inhibition, biphasic) based on Eadie-Hofstee analysis.
  • Calculate kinetic parameters (Km, Vmax, CLint) using nonlinear regression.

Inhibition & Interaction Studies

Objective

To evaluate this compound's potential to inhibit UGT isoforms and assess drug interaction risks.

Materials & Reagents
  • UGT-specific probe substrates (e.g., bilirubin for UGT1A1, 4-MU for general screening)
  • Positive control inhibitors (e.g., nilotinib for UGT1A1, emodin for UGT1A8/1A10) [2]
  • Human recombinant UGTs or microsomes
Step-by-Step Procedure
  • Enzyme Source Preparation:

    • Use recombinant UGT isoforms or human microsomes at optimized protein concentrations.
  • Inhibition Screening:

    • Incubate UGT source with probe substrate at approximately Km concentration.
    • Add varying concentrations of this compound (typically 0.1×IC50 to 10×IC50).
    • Include positive and negative controls in each experiment.
  • IC50 Determination:

    • Measure residual UGT activity across this compound concentrations.
    • Plot % activity remaining versus inhibitor concentration.
    • Calculate IC50 values using nonlinear regression.
  • Ki Determination:

    • Conduct detailed kinetic studies with multiple substrate and inhibitor concentrations.
    • Determine inhibition mechanism (competitive, non-competitive, mixed) through visual inspection of Lineweaver-Burk plots and secondary plots [1].
    • Calculate Ki values using appropriate equations for the inhibition mechanism.
Data Interpretation
  • Compare this compound's Ki values against known UGT inhibitors.
  • Assess clinical interaction potential based on [I]/Ki ratios.
  • This compound exhibits weak UGT1A1 inhibition (Ki = 127.3 μM) compared to other anthraquinones [1].

Data Analysis & Calculations

Kinetic Analysis
  • Michaelis-Menten Parameters: Use nonlinear regression to fit data to v = (Vmax × [S]) / (Km + [S])
  • Intrinsic Clearance: Calculate as CLint = Vmax / Km
  • Inhibition Constants:
    • For competitive inhibition: v = Vmax × [S] / (Km × (1 + [I]/Ki) + [S])
    • For non-competitive inhibition: v = (Vmax × [S]) / ((Km + [S]) × (1 + [I]/Ki))
Statistical Analysis
  • Perform experiments in triplicate for reliable statistics.
  • Report data as mean ± standard error or standard deviation.
  • Use appropriate statistical tests (e.g., one-way ANOVA for multiple comparisons).

Troubleshooting & Optimization

Common Issues & Solutions
  • Low Glucuronide Formation:

    • Verify UDPGA quality and concentration (recommended: 2-5 mM)
    • Ensure proper alamethicin activation
    • Check MgCl₂ concentration (optimize 5-10 mM)
  • Non-linear Reaction Kinetics:

    • Reduce protein concentration or incubation time
    • Verify substrate solubility and stability
    • Conduct time and protein linearity experiments
  • High Background Signal:

    • Include appropriate controls (no UDPGA, no enzyme)
    • Use HPLC-grade solvents and clean glassware
    • Optimize chromatographic separation
Critical Optimization Steps
  • Time and Protein Linearit: Essential for establishing initial rate conditions [4].
  • Substrate Solubility: this compound may require DMSO dissolution; keep final concentration ≤1%.
  • Analytical Sensitivity: Ensure detection limits appropriate for expected metabolite concentrations.

Conclusion

These application notes provide comprehensive methodologies for characterizing this compound glucuronidation using recombinant UGT enzymes and human tissue microsomes. The protocols enable determination of enzyme kinetics, isoform contribution, and inhibition potential, essential for predicting this compound's metabolic fate and drug interaction potential. Researchers should adapt protein concentrations, incubation times, and analytical methods based on their specific experimental systems and validate all conditions to ensure data reliability.

References & Additional Resources

References

Application Note: Rhein-Metabolic Enzyme Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Rhein is an active anthraquinone found in medicinal plants like rhubarb and senna [1] [2] [3]. Its primary pharmaceutical interest lies in its potential for drug-drug interactions through the inhibition of key drug-metabolizing enzymes and its influence on bile acid synthesis and transport [1] [4].

  • Cytochrome P450 Inhibition: this compound acts as a mixed-type inhibitor for several CYP enzymes, which can potentially alter the pharmacokinetics of co-administered drugs metabolized by these pathways [1].
  • Bile Acid Homeostasis Modulation: Repeated administration of this compound affects bile acid levels in rat serum and liver by modulating key nuclear receptors and transporters, indicating a dose-dependent safety profile [4].

Experimental Data & Findings

Quantitative Analysis of CYP Inhibition by this compound

The table below summarizes the half-maximal inhibitory concentration (Ki) values for this compound against major CYP enzymes in rat liver microsomes, demonstrating its potency as an inhibitor.

Table 1: Inhibition Constants of this compound on Cytochrome P450 Enzymes in Rat Liver Microsomes [1]

Cytochrome P450 Enzyme Ki Value (μM) Inhibition Type
CYP2E1 10 Mixed
CYP3A 30 Mixed
CYP2C9 38 Mixed
CYP1A2 62 Uncompetitive
CYP2D6 74 Mixed
Effects of this compound on Bile Acid Levels and Hepatic Transporters

The following table outlines the dose-dependent effects of a 5-week this compound administration in rats on key biomarkers related to bile acid homeostasis.

Table 2: Dose-Dependent Effects of this compound on Bile Acid Homeostasis in Rats after 5-Week Administration [4]

Parameter Low Dose (10 mg/kg) Medium Dose (30 mg/kg) High Dose (1000 mg/kg)
Liver Total Bile Acids (TBA) Decrease Decrease Increase
Serum Unconjugated Bile Acids (UCBAs) Decrease Decrease Not specified
Hepatic FXR mRNA Upregulated Upregulated Inhibited
Hepatic SHP mRNA Not specified Not specified Inhibited
Hepatic CYP7A1 mRNA Not specified Not specified Upregulated
Hepatic BSEP mRNA Not specified Not specified Inhibited
Hepatic Mrp3 mRNA Upregulated Upregulated Not specified

Detailed Experimental Protocols

Protocol 1: Assessing this compound Inhibition of CYP Enzymes in Liver Microsomes

This protocol evaluates the inhibitory potential of this compound on specific CYP enzymes, adapted from general microsomal incubation methods [5] [1].

1. Reagents and Equipment

  • Test Article: this compound (purity >98%) [4].
  • Biological Matrix: Rat liver microsomes, stored at -80°C [5].
  • Cofactor: 20 mM NADPH in 100 mM phosphate buffer (pH 7.4) [5].
  • Equipment: 37°C water bath, LC-MS/MS system, centrifuge [5].

2. Incubation Procedure - Prepare a 100X stock of this compound in a suitable solvent like acetonitrile, ensuring the final concentration in the incubation is <1% [5]. - Thaw microsomes on ice and adjust protein concentration to 20 mg/mL if necessary [5]. - For a 200 µL final reaction volume, combine: - 183 µL of 100 mM phosphate buffer (pH 7.4) - 2 µL of 100X this compound stock solution - 5 µL of microsomes (20 mg/mL) [5] - Pre-incubate the mixture for 5 minutes in a 37°C water bath [5]. - Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH [5]. - Incubate for up to 60 minutes at 37°C with gentle agitation. - Terminate the reaction at designated time points by adding 200 µL of ice-cold organic solvent (e.g., ethyl acetate or methanol) [5] [6].

3. Analysis and Controls

  • Sample Analysis: Centrifuge the quenched samples, collect the supernatant, and analyze using HPLC or LC-MS/MS to quantify metabolite formation or substrate depletion [1] [5].
  • Critical Controls [5]:
    • Zero-time control: Includes test article but is quenched immediately.
    • No-cofactor control: Incubated for the longest time point without NADPH.
    • Positive control: Incubation with a known CYP substrate (e.g., testosterone).
Protocol 2: Evaluating the Impact of this compound on Bile Acid Homeostasis In Vivo

This protocol describes a repeated-dose study in a rat model to investigate the effects of this compound on bile acid metabolism and transporter expression [4].

1. Animal Dosing and Sample Collection

  • Animals: Male Sprague-Dawley rats (6-8 weeks old) [4].
  • Dosing Formulation: Suspend this compound in 0.5% sodium carboxymethyl cellulose (CMC-Na) solution [4].
  • Study Design: Randomly divide rats into groups (e.g., control, 10 mg/kg, 30 mg/kg, 1000 mg/kg this compound). Administer via gastric gavage once daily for 5 weeks [4].
  • Sample Collection: After the 5-week period, fast animals for 16 hours, anesthetize, and collect blood and liver tissues [4].

2. Analysis of Bile Acids and Gene Expression

  • Bile Acid Quantification:
    • Extract bile acids from serum and liver homogenate using solid-phase extraction (SPE) or protein precipitation with cold methanol [4].
    • Analyze samples using LC-MS/MS with multiple-reaction monitoring (MRM) in negative ion mode [4].
  • Gene Expression Analysis:
    • Isolate total RNA from liver tissue.
    • Analyze mRNA expression levels of key genes (FXR, SHP, BSEP, Mrp3, CYP7A1) using quantitative real-time PCR (qRT-PCR) [4].

This compound Mechanisms in Bile Acid Homeostasis

The diagram below illustrates the proposed molecular mechanism by which this compound modulates bile acid homeostasis in the rat liver, based on findings from a 5-week repeated-dose study [4].

Rhein_Mechanism This compound Mechanism in Bile Acid Homeostasis This compound This compound LowDose Low/Medium Dose this compound (10-30 mg/kg) This compound->LowDose Stimulates HighDose High Dose this compound (1000 mg/kg) This compound->HighDose Stimulates FXR Farnesoid X Receptor (FXR) SHP Small Heterodimer Partner (SHP) FXR->SHP Activates BSEP Bile Salt Export Pump (BSEP) FXR->BSEP Activates Mrp3 Multidrug Resistance-associated Protein 3 (Mrp3) FXR->Mrp3 Upregulates CYP7A1 Cholesterol 7α-Hydroxylase (CYP7A1) SHP->CYP7A1 Suppresses Bile_Acids Bile Acid Levels CYP7A1->Bile_Acids Synthesis Transport Bile Acid Efflux BSEP->Transport Bile to Canaliculus Mrp3->Transport Bile to Sinusoidal Blood Low_Effect Decreased Liver Bile Acids Bile_Acids->Low_Effect Leads to High_Effect Increased Liver Bile Acids Bile_Acids->High_Effect Leads to LowDose->FXR Upregulates LowDose->Mrp3 Upregulates HighDose->FXR Inhibits

Key Research Conclusions

  • Drug Interaction Potential: this compound inhibits multiple CYP enzymes, most potently CYP2E1. Caution is advised when co-administering this compound-containing herbs with pharmaceutical drugs that are substrates for these enzymes [1].
  • Dose-Dependent Safety: this compound demonstrates a dual effect on bile acid homeostasis. At near-clinical doses (10-30 mg/kg), it reduces bile acid accumulation, likely through FXR and Mrp3 upregulation. However, a very high dose (1000 mg/kg) disrupts homeostasis, increasing liver bile acids and suppressing protective pathways [4].
  • Research Applications: The provided protocols enable the systematic evaluation of this compound's interaction with metabolic enzymes and its chronic effects on liver function, which are critical for drug development and safety assessment of natural products.

References

Rhein in Anti-Fibrosis Research: Experimental Models, Protocols, and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Rhein and Its Anti-Fibrotic Mechanisms

This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a lipophilic anthraquinone derivative primarily extracted from rhubarb (Rheum palmatum L.) and has been extensively used in traditional Chinese medicine for centuries [1]. In recent decades, this natural compound has gained significant scientific attention for its potent anti-fibrotic properties across multiple organ systems. Fibrosis, characterized by excessive deposition of extracellular matrix (ECM) components such as collagen and fibronectin, represents a common pathological endpoint in chronic diseases affecting the kidneys, heart, liver, lungs, and pancreas. This compound demonstrates a unique multi-target mechanism of action, interacting with various signaling pathways crucial to fibrogenesis, making it a promising candidate for therapeutic development against fibrotic disorders [2] [3].

The molecular mechanisms through which this compound exerts its anti-fibrotic effects are complex and involve modulation of several key signaling pathways. Research has demonstrated that this compound primarily functions by inhibiting the TGF-β/Smad signaling pathway, a central driver of fibrosis across organ systems [4]. Specifically, this compound directly targets Smad3 phosphorylation, thereby reducing the transcription of pro-fibrotic genes. Additionally, this compound has been identified as a novel histone deacetylase (HDAC) inhibitor, particularly affecting classes I and II HDACs, which contributes to its anti-fibrotic effects in cardiac fibroblasts [1]. Beyond these primary mechanisms, this compound also modulates the SHH-Gli1-Snail pathway, STAT3 phosphorylation, and p38 MAPK signaling, creating a comprehensive anti-fibrotic profile that addresses the multifaceted nature of fibrotic diseases [5] [6] [7].

Table 1: Key Anti-Fibrotic Mechanisms of this compound Across Organ Systems

Target Pathway Molecular Mechanism Biological Effect Experimental Validation
TGF-β/Smad Inhibits Smad3 phosphorylation Reduces ECM accumulation, epithelial-mesenchymal transition Renal, pancreatic, cardiac fibrosis models [4] [2]
HDAC I/II Enzymatic inhibition of histone deacetylases Increases p53/p21 stability, modulates gene expression Cardiac fibroblast studies [1]
SHH Signaling Downregulates SHH, Gli1, Snail expression Suppresses fibroblast activation Renal and pancreatic fibrosis models [5] [2]
STAT3 Inhibits STAT3 phosphorylation Reduces tubular cell apoptosis, inflammation Renal and cardiac fibrosis models [6] [7]
MAPK Suppresses p38 MAPK and ERK phosphorylation Attenuates cardiac hypertrophy, fibroblast activation Cardiac hypertrophy models [6]

Experimental Models of Fibrosis for this compound Investigation

In Vivo Models

Animal models have been instrumental in elucidating the anti-fibrotic potential of this compound and its underlying mechanisms. The unilateral ureteral obstruction (UUO) model in rats and mice has been extensively utilized to study renal fibrosis and evaluate this compound's efficacy. This model induces rapid and reproducible tubulointerstitial fibrosis characterized by tubular atrophy, inflammatory cell infiltration, and ECM deposition [5] [7]. In these studies, this compound administered at doses of 2-150 mg/kg/day significantly ameliorated renal fibrosis by reducing collagen I accumulation, α-smooth muscle actin (α-SMA) expression, and tubular cell apoptosis [5] [7]. The transverse aortic constriction (TAC) model in mice has been employed to investigate this compound's effects on pressure overload-induced cardiac hypertrophy and fibrosis [6]. This model demonstrates this compound's ability to reduce cardiac fibrosis, attenuate cardiomyocyte hypertrophy, and improve cardiac function through modulation of STAT3 and p38 MAPK signaling pathways.

For pancreatic fibrosis research, the cerulein-induced chronic pancreatitis model in mice has provided valuable insights. In this model, this compound administration at 50 mg/kg/day markedly reduced pancreatic fibrosis by inhibiting the activation of pancreatic stellate cells (PSCs), the principal effector cells in pancreatic fibrogenesis [2]. Additionally, this compound treatment suppressed the expressions of α-SMA, transforming growth factor-beta (TGF-β), fibronectin 1 (FN1), and type I collagen (COL I-α1) in pancreatic tissues, further confirming its anti-fibrotic efficacy [2]. These robust in vivo findings across multiple organ systems provide compelling evidence for this compound's broad-spectrum anti-fibrotic properties and its potential therapeutic applicability.

In Vitro Models

Cell-based systems have been crucial for delineating the precise molecular mechanisms underlying this compound's anti-fibrotic effects. In renal fibrosis research, TGF-β1-stimulated NRK-52E rat renal epithelial cells and HK-2 human proximal tubular epithelial cells have been widely used to mimic fibrotic conditions in vitro [4]. These models have demonstrated that this compound effectively inhibits Smad3 phosphorylation and reduces extracellular matrix accumulation in a dose-dependent manner. Similarly, primary human ventricular cardiac fibroblasts (HCF-v) subjected to hypoxic conditions have revealed this compound's ability to suppress cardiac fibroblast-to-myofibroblast transition (FMT) through HDAC inhibition and modulation of p53/p21 pathways [1].

For pancreatic fibrosis studies, pancreatic stellate cells (PSCs) have served as the primary in vitro model system [2]. When activated by TGF-β or other pro-fibrotic mediators, PSCs undergo transformation into myofibroblast-like cells that express α-SMA and produce excessive ECM components. This compound treatment at 10 μM significantly suppressed the activation of PSCs and downregulated the expressions of fibrogenic markers including α-SMA, FN1, and COL I-α1 [2]. Furthermore, this model system helped identify this compound's inhibitory effect on the sonic hedgehog (SHH) signaling pathway, which plays an important role in molecular modulation of various fibrotic processes [2].

Table 2: Experimental Models for Studying this compound's Anti-Fibrotic Effects

Organ System In Vivo Models In Vitro Models Key Readouts
Kidney Unilateral ureteral obstruction (UUO) rats [5] [7] TGF-β1-stimulated NRK-52E and HK-2 cells [4] Collagen I, α-SMA, Smad3 phosphorylation, apoptosis markers
Heart Transverse aortic constriction (TAC) mice [6] Hypoxia-induced human cardiac fibroblasts [1]; AngII-stimulated H9C2/AC16 cardiomyocytes [6] Cardiac hypertrophy markers (ANP, BNP), fibrosis area, HDAC activity, p53/p21
Pancreas Cerulein-induced chronic pancreatitis mice [2] Activated pancreatic stellate cells [2] α-SMA, TGF-β, FN1, COL I-α1, SHH/GLI1
Liver Carbon tetrachloride-induced hepatic fibrosis mice [7] Hepatic stellate cells Collagen deposition, α-SMA, TGF-β

Detailed Experimental Protocols

Renal Fibrosis Model Protocol

The unilateral ureteral obstruction (UUO) model provides a well-established and reproducible method for inducing renal interstitial fibrosis in rodents. To implement this protocol, begin with 8-week-old male Sprague-Dawley rats (weighing 200-220 g) that have been acclimatized for at least 7 days under standard laboratory conditions. Anesthetize the animals using intraperitoneal injection of pentobarbital (50 mg/kg) or isoflurane inhalation (2-3% in oxygen). Once surgical anesthesia is confirmed by absence of pedal reflexes, shave the abdominal area and disinfect the skin using alternating betadine and 70% ethanol swabs. Make a midline abdominal incision approximately 2 cm in length to expose the abdominal cavity. Gently identify the left ureter and carefully separate it from the surrounding adipose tissue using sterile cotton-tipped applicators. Place two silk sutures (4-0) approximately 1 cm apart along the ureter and tie them securely to completely occlude the ureteral lumen. For sham-operated control animals, perform identical surgical procedures without ureteral ligation. Close the abdominal wall in two layers using absorbable sutures for the muscle and non-absorbable sutures or wound clips for the skin.

This compound treatment should commence immediately after surgery. Prepare this compound fresh daily by suspending it in 0.5% carboxymethyl cellulose sodium (CMC-Na+) solution [5]. Administer this compound via oral gavage at doses ranging from 2 mg/kg/day to 150 mg/kg/day based on experimental requirements [5] [7]. The vehicle control group should receive an equal volume of 0.5% CMC-Na+ solution. Continue treatment for 7-14 days based on the desired fibrosis severity. Terminate the experiment by euthanizing animals with carbon dioxide inhalation or pentobarbital overdose (150 mg/kg). Collect kidney tissue samples for subsequent analysis: fix one portion in 4% paraformaldehyde for histology, snap-freeze another portion in liquid nitrogen for protein and RNA extraction, and preserve additional samples for specialized assays as needed.

For in vitro studies of renal fibrosis, utilize either NRK-52E rat renal epithelial cells or HK-2 human proximal tubular epithelial cells. Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. To induce fibrotic conditions, treat cells at 70-80% confluence with TGF-β1 (2-5 ng/mL) for 24-48 hours. For this compound treatment, prepare a stock solution in DMSO and dilute to working concentrations (typically 1-50 μM) in fresh culture medium, ensuring the final DMSO concentration does not exceed 0.1%. Include appropriate vehicle controls with equivalent DMSO concentrations. Assess anti-fibrotic effects through western blot analysis of α-SMA, collagen I, phosphorylated Smad3, and other fibrotic markers, as well as immunofluorescence staining and quantitative PCR analysis of fibrotic genes [4].

Cardiac Fibrosis Model Protocol

The transverse aortic constriction (TAC) model effectively induces pressure overload-mediated cardiac hypertrophy and fibrosis in mice. Begin with 10-12 week old male C57BL/6 mice (weighing 20-25 g). Anesthetize animals using isoflurane (2% in 100% oxygen at 0.5-1.0 L/min) and maintain on a heating pad throughout the procedure to prevent hypothermia. Once anesthetized, intubate the mice using a 22G intravenous catheter and connect to a miniature ventilator set at 120 breaths per minute with a tidal volume of 200-250 μL. Make a horizontal skin incision at the level of the suprasternal notch and carefully dissect the subcutaneous tissue to expose the thoracic cavity. Using blunt dissection, separate the thymus and adipose tissue to visualize the transverse aorta. Pass a 7-0 silk suture underneath the aorta between the innominate and left carotid arteries. Place a blunt 27-gauge needle alongside the aorta, tie the suture securely around both the aorta and needle, then promptly remove the needle to create a standardized constriction (0.4 mm diameter). For sham operations, perform identical procedures without aortic ligation. Close the chest in layers using 6-0 silk sutures.

This compound administration for cardiac studies typically employs higher doses than renal models. Prepare this compound in normal saline and administer via daily oral gavage at doses of 50, 150, or 200 mg/kg/day for 4 weeks [6]. Include a positive control group receiving telmisartan (10 mg/kg/day) to compare efficacy. Monitor cardiac function periodically using echocardiography to assess parameters including interventricular septal thickness (IVSd), left ventricular internal diameter (LVIDd), left ventricular posterior wall thickness (LVPWd), ejection fraction (EF), and fractional shortening (FS). Upon completion of the study, euthanize animals by anesthetic overdose and collect heart tissues for analysis. For histology, perfuse hearts with cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde before embedding in paraffin. For molecular analyses, snap-freeze cardiac tissue in liquid nitrogen and store at -80°C until processing.

For in vitro cardiac studies, both H9C2 rat cardiomyocytes and AC16 human cardiomyocytes are suitable model systems. Culture cells in high-glucose DMEM supplemented with 10% FBS and antibiotics at 37°C in 5% CO₂. To induce hypertrophic responses, treat cells at 80-90% confluence with angiotensin II (AngII, 1 μM) for 24-48 hours [6]. For this compound treatment, prepare stock solutions in DMSO and apply at concentrations ranging from 1-100 μM concurrently with or prior to AngII stimulation. Assess cytotoxicity using MTT assays: seed cells in 96-well plates at 5×10³ cells/well, treat with varying this compound concentrations for 24 hours, then add MTT solution (5 mg/mL) and incubate for 4 hours before measuring absorbance at 490 nm. Evaluate anti-hypertrophic effects through staining with wheat germ agglutinin (WGA) to measure cell size, and analyze expression of hypertrophy markers (atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC)) using quantitative PCR and western blotting [6].

Signaling Pathway Analysis and Visualization

This compound exerts its anti-fibrotic effects through simultaneous modulation of multiple signaling pathways that drive fibrogenesis in different organ systems. The TGF-β/Smad pathway represents a central signaling cascade targeted by this compound across various fibrotic conditions. Upon TGF-β binding to its receptors, Smad3 becomes phosphorylated and forms a complex with Smad4, which then translocates to the nucleus to activate transcription of pro-fibrotic genes including those encoding collagen, α-SMA, and other extracellular matrix components [4] [8]. This compound directly interferes with this pathway by inhibiting Smad3 phosphorylation, thereby disrupting the downstream fibrotic gene expression program. This mechanism has been experimentally validated in renal fibrosis models where this compound treatment significantly reduced Smad3 phosphorylation in both in vivo UUO models and in vitro TGF-β1-stimulated renal epithelial cells [4].

The sonic hedgehog (SHH) signaling pathway represents another important target of this compound's anti-fibrotic activity. Under fibrotic conditions, SHH binding to its receptor Patched (PTCH) releases Smoothened (SMO) from inhibition, leading to activation of GLI transcription factors and subsequent expression of fibrotic mediators including Snail [5] [2]. This compound intervention has been shown to downregulate the expression of SHH, Gli1, and Snail in both renal and pancreatic fibrosis models [5] [2]. In UUO-induced renal fibrosis, this compound treatment reduced the RNA and protein expression of SHH, Gli1, and Snail, demonstrating its suppressive effect on this pathway [5]. Similarly, in pancreatic stellate cells, this compound application notably suppressed SHH expression along with other fibrogenic markers [2].

G TGFb TGF-β TbR TβRI/TβRII TGFb->TbR pSmad23 p-Smad2/3 TbR->pSmad23 Smad4 Smad4 pSmad23->Smad4 Nuclear Nuclear Translocation Smad4->Nuclear FibrosisGenes Fibrotic Genexpression Nuclear->FibrosisGenes Rhein1 This compound Rhein1->pSmad23 Inhibits SHH SHH PTCH PTCH SHH->PTCH SMO SMO PTCH->SMO Releases GLI GLI Transcription Factors SMO->GLI Snail Snail GLI->Snail Snail->FibrosisGenes Rhein2 This compound Rhein2->SHH Downregulates Cytokines Cytokines/Growth Factors STAT3 STAT3 Cytokines->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Apoptosis Apoptosis & Fibrosis pSTAT3->Apoptosis Apoptosis->FibrosisGenes Rhein3 This compound Rhein3->pSTAT3 Inhibits

Diagram 1: Molecular mechanisms of this compound in anti-fibrosis signaling. This compound targets multiple pro-fibrotic pathways including TGF-β/Smad, SHH, and STAT3 signaling cascades to suppress fibrotic gene expression and progression.

The STAT3 signaling pathway also contributes to this compound's anti-fibrotic mechanisms, particularly in renal and cardiac fibrosis. STAT3 phosphorylation at tyrosine-705 leads to its dimerization, nuclear translocation, and activation of genes promoting cell survival, proliferation, and fibrosis [6] [7]. In UUO-induced renal fibrosis, STAT3 phosphorylation is significantly enhanced in interstitial fibroblasts, contributing to renal tubular cell apoptosis and fibrosis development [7]. This compound treatment has been demonstrated to partially inhibit STAT3 phosphorylation and reduce the expression of apoptosis-related proteins Bax and Bcl2 [7]. Similarly, in cardiac hypertrophy models, this compound suppressed STAT3 activation along with p38 MAPK signaling, attenuating the progression of cardiac fibrosis and dysfunction [6].

Research Applications and Considerations

Dosing and Toxicity Considerations

Dosing optimization represents a critical aspect of experimental design when investigating this compound's anti-fibrotic effects. Available research indicates that effective dosing varies considerably depending on the model system, route of administration, and target organ. For in vivo studies, oral administration typically ranges from 2 mg/kg/day to 200 mg/kg/day across different fibrosis models [5] [6] [7]. In renal fibrosis studies using the UUO model, doses as low as 2 mg/kg/day demonstrated significant anti-fibrotic effects when administered for 14 days [5], while higher doses of 150 mg/kg/day for 7 days also proved effective [7]. For cardiac fibrosis research using the TAC model, doses of 50-200 mg/kg/day for 28 days produced dose-dependent amelioration of cardiac hypertrophy and fibrosis [6]. Importantly, studies at these therapeutic doses reported no significant adverse effects or toxicity on liver and kidney function, supporting this compound's favorable safety profile [6].

For in vitro applications, effective this compound concentrations typically range from 1-100 μM depending on cell type and treatment duration [4] [1] [2]. In TGF-β1-stimulated renal epithelial cells, this compound at 1-50 μM effectively inhibited Smad3 phosphorylation and extracellular matrix accumulation [4]. In pancreatic stellate cells, 10 μM this compound significantly suppressed the expression of fibrogenic markers including α-SMA, FN1, and COL I-α1 [2]. Prior to mechanistic studies, researchers should conduct concentration-response experiments using viability assays such as MTT to establish non-cytotoxic concentrations for their specific cell models. Most studies report minimal cytotoxicity at concentrations below 50 μM in various cell types, though this should be empirically determined for each experimental system.

Translational Applications and Drug Development

The accumulating preclinical evidence for this compound's anti-fibrotic efficacy across multiple organ systems supports its potential for therapeutic development. The compound's multi-target mechanism addressing several key fibrotic pathways simultaneously presents a significant advantage over single-target approaches, particularly given the complex pathophysiology of fibrosis [4] [1] [5]. Furthermore, this compound's established safety profile in preclinical models and its history of use in traditional medicine provide a favorable foundation for translational development. Researchers should consider this compound not only as a potential therapeutic candidate itself but also as a chemical scaffold for developing novel analogs with enhanced potency and improved pharmacokinetic properties.

When designing development strategies, researchers should address several key considerations for advancing this compound toward clinical application. These include optimizing bioavailability through formulation approaches or structural modifications, conducting comprehensive pharmacokinetic and toxicological assessments in relevant species, and establishing validated biomarkers for target engagement and efficacy monitoring in clinical trials. The growing understanding of this compound's mechanisms, combined with established experimental protocols and models detailed in this document, provides a solid foundation for these development efforts. With fibrosis contributing to nearly half of all deaths in developed countries, the therapeutic need is substantial, and this compound represents a promising candidate for addressing this unmet medical need across multiple organ systems.

Conclusion

This compound demonstrates comprehensive anti-fibrotic efficacy across diverse experimental models of renal, cardiac, pancreatic, and hepatic fibrosis through multi-targeted modulation of key signaling pathways including TGF-β/Smad, SHH/Gli1/Snail, STAT3, and HDAC. The well-established protocols outlined in this document provide robust methodological frameworks for investigating this compound's anti-fibrotic mechanisms and therapeutic potential. As research advances, focus should shift toward optimizing this compound's pharmacokinetic properties, conducting rigorous preclinical toxicology assessments, and exploring potential clinical applications either as a monotherapy or in combination with existing anti-fibrotic agents. The extensive preclinical evidence base, combined with its favorable safety profile and multi-target mechanism, positions this compound as a promising candidate for addressing the substantial unmet therapeutic need in fibrotic diseases.

References

Comprehensive Application Notes and Protocols: Investigating Rhein's Anti-Tumor Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rhein and Its Relevance in Cancer Research

This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a lipophilic anthraquinone compound naturally found in several traditional medicinal plants, including Rheum palmatum L. (rhubarb), Cassia angustifolia Vahl., Aloe barbadensis Miller, and Polygonum multiflorum Thunb. [1] [2]. This natural compound has attracted significant scientific interest due to its diverse pharmacological activities, particularly its potent anti-cancer effects against various cancer types [3] [4]. This compound's structural characteristics as an anthraquinone derivative contribute to its biological activity, with a molecular formula of C₁₅H₈O₆ and a molecular weight of 284.22 g/mol [1].

The interest in this compound as a potential anti-cancer agent has grown substantially in recent years, driven by the need for novel therapeutic approaches that can overcome drug resistance and minimize side effects associated with conventional chemotherapy [5]. This compound demonstrates multi-target activity against key oncogenic signaling pathways, making it a promising candidate for drug development [2]. Research has confirmed its anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic properties across various in vitro and in vivo cancer models [5] [6] [4]. Unlike single-target inhibitors, this compound exerts its therapeutic effects through the synergistic modulation of multiple signaling pathways, including MAPK, PI3K-AKT, and TGF-β pathways, which may enhance its efficacy and reduce the likelihood of resistance development [2].

Quantitative Summary of this compound's Anti-Tumor Effects

Anti-Cancer Efficacy Across Various Cancer Types

Table 1: Anti-proliferative effects of this compound across various cancer cell lines

Cancer Type Cell Line IC₅₀ Value Experimental Conditions Key Findings Reference
Oral Cancer YD-10B 106.8 μM 48h treatment Significant inhibition of cell growth [5]
Oral Cancer Ca9-22 90.96 μM 48h treatment Dose-dependent proliferation inhibition [5]
Colorectal Cancer HCT116 ~40-60 μM 48h treatment Induction of S-phase cell cycle arrest [6]
Various Cancers Multiple 20-100 μM 24-72h treatment Consistent anti-proliferative effects across cancer types [4]

Table 2: Effects of this compound on apoptosis and cell cycle regulation

Parameter Cancer Model Experimental Conditions Key Results Reference
Apoptosis Induction Oral Cancer 25-100 μM for 48h Dose-dependent increase in apoptosis; Upregulation of Bax and cleaved caspase-3 [5]
Cell Cycle Arrest Oral Cancer 25-100 μM for 48h S-phase arrest; Downregulation of cyclin A1, cyclin E1, and CDK2 [5]
Metastasis Inhibition Oral Cancer 25-100 μM for 48h Inhibition of migration and invasion; Regulation of EMT markers (E-cadherin↑, N-cadherin↓) [5]
ROS Generation Oral Cancer 25-100 μM for 24h Significant ROS accumulation; Inhibition of AKT/mTOR pathway [5]

Table 3: In vivo anti-tumor efficacy of this compound in xenograft models

Cancer Model Dosage Regimen Treatment Duration Efficacy Outcomes Toxicity Observations Reference
Oral Cancer Xenograft 10 and 50 mg/kg, i.p., 3 times/week 36 days Significant tumor growth inhibition No significant changes in body weight or histology of major organs [5]
Colorectal Cancer Xenograft Not specified Not specified Suppressed tumor growth through mTOR pathway inhibition No obvious toxicity reported [6]
Molecular Targets and Mechanism of Action

Table 4: Molecular targets and pathways modulated by this compound

Target/Pathway Effect of this compound Biological Consequence Experimental Evidence Reference
AKT/mTOR Pathway Inhibition of phosphorylation Decreased cell proliferation, induced autophagy Western blot, pull-down assays [5] [6]
MAPK Pathway Dose-dependent modulation Low doses: inhibition; High doses: activation Phosphoprotein analysis [2]
EMT Process Regulation of markers Inhibition of metastasis Migration/Invasion assays, Western blot [5]
ROS Production Induction at higher concentrations (>50 μM) Pro-apoptotic effects Flow cytometry with DCFH-DA probe [5] [4]
LXRα/LXRβ Inhibition (Kd: 46.7/31.97 μM) Lipid lowering, anti-obesity effects Binding assays [4]
5-Lipoxygenase Inhibition (IC₅₀: 13.7 μM) Anti-inflammatory, anti-allergenic effects Enzyme activity assays [4]

Experimental Protocols for Evaluating this compound's Anti-Tumor Activity

Cell-Based Anti-Proliferation and Cytotoxicity Assays

Purpose: To evaluate the anti-proliferative effects of this compound on cancer cells and determine IC₅₀ values. Principle: The CCK-8 assay measures cellular metabolic activity as an indicator of cell viability and proliferation. Tetrazolium salts in the CCK-8 solution are reduced by cellular dehydrogenases to formazan products, producing a colorimetric change quantifiable by spectrophotometry [5].

Materials and Reagents:

  • Cancer cell lines of interest (e.g., YD-10B, Ca9-22, HCT116)
  • This compound stock solution (dissolved in DMSO, typically 50-100 mM)
  • Cell culture medium appropriate for each cell line
  • CCK-8 solution (Dojindo, Japan)
  • 96-well flat-bottom tissue culture plates
  • CO₂ incubator (37°C, 5% CO₂)
  • Microplate reader capable of measuring 450 nm absorbance

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed into 96-well plates at a density of 1×10³ cells/well in 100 μL complete medium. Allow cells to adhere overnight.
  • Compound Treatment: Prepare serial dilutions of this compound in complete medium (typical range: 0-100 μM). Replace medium in wells with this compound-containing medium. Include DMSO vehicle controls and blank wells (medium without cells).
  • Incubation: Incubate plates for 24, 48, or 72 hours in a humidified CO₂ incubator at 37°C.
  • Viability Assessment: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours.
  • Absorbance Measurement: Measure absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate cell viability percentage relative to vehicle controls. Determine IC₅₀ values using non-linear regression analysis of dose-response curves.

Technical Notes:

  • Maintain DMSO concentration below 0.1% to avoid solvent toxicity.
  • Perform experiments in triplicate with at least three biological replicates.
  • Include a positive control (e.g., known cytotoxic agent) for assay validation.
  • For long-term exposure studies, refresh this compound-containing medium every 48 hours.
Soft Agar Colony Formation Assay

Purpose: To assess anchorage-independent growth, a hallmark of cellular transformation. Principle: Transformed cells can proliferate without solid surface attachment, forming colonies in semi-solid agar medium [5].

Materials and Reagents:

  • Base agar (0.6% in complete medium)
  • Top agar (0.3% in complete medium)
  • This compound solutions at appropriate concentrations
  • 6-well tissue culture plates
  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Base Layer Preparation: Melt base agar and maintain at 42°C. Add this compound if required for the experimental design. Add 1.5 mL to each well of 6-well plates and allow to solidify at room temperature.
  • Cell Layer Preparation: Trypsinize, count, and resuspend cells in top agar containing appropriate this compound concentrations. Plate 8×10³ cells/well in 1.5 mL top agar over the base layer.
  • Incubation: Allow agar to solidify, then add 1 mL of complete medium on top. Incubate plates for 2-4 weeks in a humidified CO₂ incubator at 37°C, refreshing the top medium weekly.
  • Staining and Quantification: After incubation, stain colonies with 0.005% crystal violet for 1 hour. Count colonies >50 μm in diameter using an automated colony counter or microscope.

Technical Notes:

  • Maintain precise agar temperature to prevent cell death while ensuring proper viscosity.
  • Include positive controls (known colony-forming cells) and negative controls (non-transformed cells).
  • For quantification, use image analysis software (e.g., ImageJ) for objective assessment.
Cell Cycle Analysis by Flow Cytometry

Purpose: To determine the effect of this compound on cell cycle distribution and progression. Principle: Propidium iodide (PI) intercalates into DNA, with fluorescence intensity proportional to DNA content, allowing discrimination of cells in different cell cycle phases [5] [6].

Materials and Reagents:

  • This compound solutions at appropriate concentrations
  • Propidium iodide staining solution (20 μg/mL PI, 100 μg/mL RNase A in PBS)
  • 70% ethanol (cold)
  • Phosphate-buffered saline (PBS)
  • Flow cytometry tubes
  • Flow cytometer with 488 nm excitation and >600 nm emission filter

Procedure:

  • Cell Treatment: Treat cells with this compound (0-100 μM) for 24-48 hours.
  • Cell Harvest: Trypsinize, collect cells by centrifugation (300 × g, 5 min), and wash with PBS.
  • Fixation: Resuspend cell pellet in 0.5 mL PBS, then add 1.5 mL cold 70% ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours or overnight.
  • Staining: Centrifuge fixed cells (500 × g, 5 min), remove ethanol, and wash with PBS. Resuspend in 0.5 mL PI staining solution and incubate at 37°C for 30 minutes in the dark.
  • Analysis: Analyze samples using flow cytometry. Collect at least 10,000 events per sample.
  • Data Interpretation: Determine cell cycle distribution using appropriate software (e.g., ModFit, FlowJo).

Technical Notes:

  • Process samples promptly after fixation to prevent DNA degradation.
  • Include untreated controls for reference cell cycle profiles.
  • Gate appropriately to exclude debris and aggregates from analysis.
Apoptosis Detection by Annexin V/PI Staining

Purpose: To quantify this compound-induced apoptosis and distinguish between early/late apoptotic and necrotic cells. Principle: Annexin V binds to phosphatidylserine externalized on the outer leaflet of the plasma membrane in early apoptosis, while PI stains DNA in cells with compromised membrane integrity (late apoptosis/necrosis) [6].

Materials and Reagents:

  • Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
  • FITC-conjugated Annexin V
  • Propidium iodide (20 μg/mL)
  • Flow cytometry tubes
  • Flow cytometer with 488 nm excitation and appropriate filters (530 nm for FITC, >600 nm for PI)

Procedure:

  • Cell Treatment: Treat cells with this compound (0-100 μM) for 24-48 hours.
  • Cell Harvest: Collect both adherent and floating cells. Wash twice with cold PBS.
  • Staining: Resuspend 1×10⁵ cells in 100 μL Annexin V binding buffer. Add 5 μL FITC-Annexin V and 5 μL PI solution. Incubate for 15 minutes at room temperature in the dark.
  • Analysis: Add 400 μL binding buffer and analyze by flow cytometry within 1 hour.
  • Data Interpretation: Quadrant analysis: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic), Annexin V⁻/PI⁺ (necrotic).

Technical Notes:

  • Process samples quickly to prevent additional apoptosis ex vivo.
  • Include untreated controls and positive controls (e.g., staurosporine-treated cells).
  • Optimize Annexin V and PI concentrations for specific cell types.
Migration and Invasion Assays

Purpose: To evaluate the anti-metastatic potential of this compound by measuring cellular migration and invasion capabilities. Principle: Transwell chambers with microporous membranes allow quantification of cell movement toward chemoattractants, with Matrigel-coated membranes required for invasion assays to simulate extracellular matrix penetration [5] [6].

Materials and Reagents:

  • Transwell chambers (8 μm pore size)
  • Matrigel (for invasion assays)
  • Crystal violet staining solution (0.1%)
  • This compound solutions at appropriate concentrations
  • Serum-free medium and complete medium with serum

Procedure: Migration Assay:

  • Cell Preparation: Serum-starve cells for 24 hours, then harvest and resuspend in serum-free medium at 8×10⁴ cells/mL.
  • Chamber Setup: Add 100 μL cell suspension to upper chamber. Add 650 μL complete medium with 10% FBS to lower chamber as chemoattractant.
  • Treatment: Include this compound at desired concentrations in both chambers.
  • Incubation: Incubate for 24-48 hours at 37°C in 5% CO₂.
  • Staining and Quantification: Remove non-migrated cells from upper membrane surface with cotton swab. Fix migrated cells on lower surface with 4% formaldehyde and stain with crystal violet. Count cells in 5 random fields per membrane under microscope.

Invasion Assay:

  • Matrigel Coating: Dilute Matrigel in serum-free cold medium and coat Transwell membranes (50 μg/cm²). Allow to solidify at 37°C for 2 hours.
  • Assay Execution: Follow migration assay protocol using Matrigel-coated chambers.

Technical Notes:

  • Maintain moisture during incubation to prevent evaporation.
  • Optimize cell numbers and incubation time for each cell type.
  • Include positive control (e.g., cells with high metastatic potential) for assay validation.
Reactive Oxygen Species (ROS) Detection

Purpose: To measure this compound-induced reactive oxygen species generation in cancer cells. Principle: The cell-permeable dye DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized to highly fluorescent DCF by ROS [5].

Materials and Reagents:

  • DCFH-DA probe (Merck KGaA, Germany)
  • This compound solutions at appropriate concentrations
  • Serum-free medium
  • Positive control (e.g., H₂O₂)
  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Treatment: Seed cells in appropriate plates and allow to adhere overnight. Treat with this compound (0-100 μM) for desired duration.
  • Dye Loading: Wash cells with PBS and incubate with 10 μM DCFH-DA in serum-free medium at 37°C for 30 minutes.
  • Analysis: For flow cytometry, harvest cells and analyze fluorescence intensity (excitation: 488 nm, emission: 525 nm). For plate reader, measure fluorescence directly.
  • Data Interpretation: Express results as fold change in fluorescence intensity compared to untreated controls.

Technical Notes:

  • Protect samples from light throughout the procedure.
  • Include a positive control (e.g., 100-500 μM H₂O₂ for 30 minutes) to validate assay sensitivity.
  • Consider using ROS scavengers as additional controls to confirm specificity.
Western Blot Analysis of Signaling Pathways

Purpose: To investigate molecular mechanisms and pathway modulation by this compound treatment. Principle: Protein expression and phosphorylation changes in key signaling pathways can be detected through SDS-PAGE separation, membrane transfer, and specific antibody detection [5] [6].

Materials and Reagents:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels and electrophoresis system
  • PVDF or nitrocellulose membranes
  • Primary antibodies against targets of interest (e.g., p-AKT, p-mTOR, Bax, cleaved caspase-3)
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) substrate
  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect supernatant.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Gel Electrophoresis: Load 20-40 μg protein per lane on SDS-PAGE gel. Separate proteins by electrophoresis.
  • Membrane Transfer: Transfer proteins to membrane using wet or semi-dry transfer systems.
  • Blocking and Antibody Incubation: Block membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C, then with appropriate HRP-conjugated secondary antibodies.
  • Detection: Develop blots with ECL substrate and image using appropriate system.

Technical Notes:

  • Include loading controls (e.g., β-actin, GAPDH) for normalization.
  • Use phospho-specific antibodies for pathway activation assessment, with total protein antibodies as controls.
  • Optimize antibody concentrations and exposure times for optimal signal-to-noise ratio.
In Vivo Xenograft Tumor Models

Purpose: To evaluate the anti-tumor efficacy of this compound in vivo using human cancer cell xenografts in immunodeficient mice. Principle: Human cancer cells implanted subcutaneously in immunodeficient mice form measurable tumors, allowing assessment of compound efficacy on tumor growth [5] [6].

Materials and Reagents:

  • Immunodeficient mice (e.g., nude, SCID)
  • Cancer cells for implantation
  • This compound for in vivo administration (dissolved in appropriate vehicle)
  • Calipers for tumor measurement
  • Equipment for intraperitoneal injection

Procedure:

  • Cell Implantation: Harvest exponentially growing cells and resuspend in PBS:Matrigel (1:1). Inject 5×10⁶ cells subcutaneously into flanks of mice.
  • Group Assignment: When tumors reach 50-100 mm³, randomize mice into treatment groups (typically n=5-10 per group).
  • Compound Administration: Administer this compound intraperitoneally (e.g., 10 and 50 mg/kg) 3 times per week. Include vehicle control group.
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using formula: V = (length × width²)/2.
  • Endpoint Analysis: After 4-6 weeks, euthanize mice, excise tumors, and weigh. Collect tumors and organs for histopathological analysis.
  • Data Analysis: Compare tumor growth curves and final tumor weights between groups using appropriate statistical tests.

Technical Notes:

  • Monitor animal body weight and general health throughout study as toxicity indicators.
  • Follow institutional guidelines for animal welfare and experimental ethics.
  • For mechanistic studies, flash-freeze portion of tumors for molecular analyses.

Molecular Mechanisms and Signaling Pathways

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects through multi-target modulation of several crucial signaling pathways involved in cancer progression. The compound demonstrates a unique capacity to simultaneously influence multiple interconnected pathways, resulting in comprehensive anti-cancer activity [2]. The AKT/mTOR pathway has been identified as a primary target, with this compound directly binding to mTOR and inhibiting its activity, leading to downstream effects on cell proliferation, survival, and autophagy [5] [6]. Additionally, this compound modulates the MAPK signaling cascade, including ERK1/2, JNK, and p38 MAPK pathways, with effects that are concentration-dependent [2]. At lower concentrations, this compound typically inhibits these pathways, while higher concentrations may produce alternative effects.

The interconnected nature of these pathways means that this compound's modulation of one pathway often influences others. For example, this compound's inhibition of AKT phosphorylation indirectly affects ERK1/2 pathway activity due to the crosstalk between these signaling networks [2]. This systems-level mechanism explains why this compound can be effective against diverse cancer types, as it simultaneously targets multiple vulnerabilities in cancer cells. Furthermore, this compound regulates the TGF-β signaling pathway, which contributes to its anti-fibrotic effects and may additionally support its anti-metastatic properties [2]. The compound also influences redox balance in cancer cells, with higher concentrations (>50 μM) inducing significant ROS accumulation that contributes to apoptotic cell death [5] [4].

This compound Inhibition of mTOR Signaling Pathway

G This compound Inhibition of mTOR Signaling Pathway GrowthFactors Growth Factors/ Cytokines RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK Binding PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Conversion PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation p70S6K p70S6K mTOR->p70S6K Phosphorylation 4 4 mTOR->4 CellGrowth Cell Growth/ Proliferation p70S6K->CellGrowth Promotes EBP1 Phosphorylation Apoptosis Apoptosis Inhibition EBP1->Apoptosis Inhibits This compound This compound This compound->AKT Phosphorylation Inhibition This compound->mTOR Direct Binding & Inhibition

Figure 1: this compound directly targets mTOR, inhibiting the AKT/mTOR signaling pathway and downstream effects on cell growth and survival

The mTOR signaling pathway represents a central mechanism through which this compound exerts its anti-tumor effects. This compound directly binds to mTOR and inhibits its kinase activity, as demonstrated through pull-down assays and molecular docking studies [6]. This direct interaction leads to downstream modulation of key mTOR effectors, including reduced phosphorylation of p70S6K and 4EBP1, which are critical regulators of protein synthesis, cell growth, and proliferation [5] [6]. Additionally, this compound promotes mTOR degradation through the ubiquitin-proteasome pathway, further reducing mTOR signaling activity in cancer cells [6].

The inhibition of mTOR signaling by this compound creates comprehensive anti-tumor effects, including cell cycle arrest, apoptosis induction, and inhibition of metastasis. This compound treatment consistently induces S-phase cell cycle arrest in various cancer models, associated with downregulation of S-phase regulators including cyclin A1, cyclin E1, and CDK2 [5] [6]. The pro-apoptotic effects of this compound are mediated through both intrinsic and extrinsic apoptotic pathways, characterized by increased expression of Bax, activation of caspase-3, and alterations in mitochondrial membrane potential [5] [4]. Furthermore, this compound inhibits the epithelial-mesenchymal transition (EMT) process, a critical mechanism in cancer metastasis, by upregulating E-cadherin and downregulating N-cadherin expression [5].

This compound Modulation of MAPK and Other Signaling Pathways

G This compound Modulation of MAPK and Related Pathways StressSignals Stress Signals/ Cytokines JNK JNK StressSignals->JNK Activation p38 p38 MAPK StressSignals->p38 Activation GrowthFactors2 Growth Factors MembraneReceptors Membrane Receptors GrowthFactors2->MembraneReceptors Binding GRB2 GRB2/SOS MembraneReceptors->GRB2 Activation RAS RAS RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK1/2 MEK->ERK Activation Proliferation Cell Proliferation ERK->Proliferation Promotes Apoptosis2 Apoptosis JNK->Apoptosis2 Induces Inflammation Inflammation Response p38->Inflammation Mediates Rhein2 This compound Rhein2->RAS Inhibition Rhein2->ERK Dose-Dependent Modulation Rhein2->JNK Inhibition Rhein2->p38 Inhibition Rhein2->GRB2 Downregulation GRB2->RAS Activation

Figure 2: this compound modulates MAPK signaling pathways through multiple targets, with generally inhibitory effects that vary by concentration

The MAPK signaling pathways represent another key target of this compound's activity, with the compound demonstrating complex modulation of ERK1/2, JNK, and p38 MAPK signaling [2]. This compound regulates multiple sites within these pathways, including downregulation of upstream components such as GRB2, SOS-1, and Ras, resulting in inhibition of ERK1/2 and p38 MAPK phosphorylation under most conditions [2]. This inhibition contributes to this compound's anti-proliferative effects in cancer cells. The JNK pathway is similarly inhibited by this compound, affecting stress-induced signaling that normally promotes inflammation and apoptosis [2].

The effects of this compound on MAPK signaling demonstrate concentration-dependent characteristics. At lower concentrations, this compound typically inhibits MAPK phosphorylation, while higher concentrations may produce variable effects, including transient activation followed by inhibition [2]. This biphasic response may explain some of the context-dependent effects observed with this compound treatment across different cancer models. Additionally, this compound influences upstream regulators of MAPK pathways, including modulation of receptor tyrosine kinases and their ligands, as well as inflammatory cytokines such as TNF-α and IL-1β [2]. This comprehensive approach to pathway modulation enables this compound to effectively disrupt the pro-tumor signaling networks that drive cancer progression.

Research Implications and Future Perspectives

Limitations and Challenges in this compound Research

Despite promising anti-tumor activity, this compound faces several significant challenges that limit its clinical application. The compound exhibits poor pharmaceutical properties, including low water solubility, limited oral bioavailability, and a short plasma half-life (4-10 hours) [1] [4]. These pharmacokinetic limitations reduce its therapeutic potential and complicate dosing regimens. Additionally, this compound demonstrates dose-dependent toxicity, particularly affecting hepatic and renal function at higher concentrations or with prolonged exposure [1]. The potential hepatotoxicity and nephrotoxicity require careful consideration in pre-clinical development.

Another challenge lies in this compound's complex mechanism of action. As a multi-target compound, this compound modulates numerous signaling pathways simultaneously, creating difficulty in predicting off-target effects and potential drug interactions [2]. The U-shaped dose response observed for some pathways, particularly MAPK signaling, further complicates dosage determination and therapeutic window establishment [2]. Moreover, current research lacks comprehensive toxicological profiles and well-defined dose-response relationships for different cancer types, highlighting the need for more systematic preclinical studies.

Formulation Strategies and Future Directions

Several innovative approaches are being explored to overcome this compound's limitations. Novel drug delivery systems show particular promise, with research demonstrating that this compound-loaded self-nanoemulsifying drug delivery systems (R-SNEDDS) significantly improve solubility, dissolution rate, and bioavailability [7]. These advanced formulations enhance therapeutic efficacy while potentially reducing toxicity. Structural modification of this compound represents another strategy, with several derivatives demonstrating improved pharmacological properties and reduced toxicity compared to the parent compound [1].

Future research should focus on combination therapy approaches, where this compound is paired with other anti-cancer agents to enhance efficacy and potentially reduce required doses [1]. The development of targeted delivery systems could further improve this compound's therapeutic index by concentrating the compound at tumor sites while minimizing exposure to healthy tissues. Additionally, more comprehensive toxicological studies and detailed investigations into this compound's effects on normal versus cancerous cells are needed to establish safe dosing parameters. The exploration of this compound's effects on the tumor microenvironment and immune response represents another promising direction for future research.

References

Solubility Enhancement Techniques for Rhein

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the most effective techniques for enhancing the solubility and bioavailability of Rhein, along with their key characteristics.

Technique Carrier/Excipient Used Key Findings/Performance Reference
Liposomal Encapsulation Phosphatidylcholine, Cholesterol Formed uniform nanoparticles (Lip-Rh); significantly enhanced oral bioavailability in rats; showed higher cytotoxicity in MCF-7 tumor cells. [1]
Solid Dispersion Pluronic F-127 (PLU127) A general method for poorly soluble drugs; PLU127 is a FDA-approved, biocompatible polymer that enhances solubility and dissolution. [Technique exemplified with Apigenin] [2]
Solid Dispersion PVP VA64 A general method for poorly soluble drugs; PVP-based solid dispersions prepared by solvent evaporation have shown high dissolution enhancement for other compounds. [Technique exemplified with Curcumin] [3]
Cyclodextrin Complexation Hydroxypropyl-β-Cyclodextrin Demonstrated over 90% dissolution within 90 minutes for a poorly soluble compound, making it one of the most effective methods. [Technique exemplified with Curcumin] [3]
Nanoformulations Not Specified Demonstrated over 90% dissolution within 90 minutes for a poorly soluble compound, making it one of the most effective methods. [Technique exemplified with Curcumin] [3]
Cocrystal Formation Berberine Formation of cocrystal salt solvates can modify solid-state properties to improve dissolution behavior. [4]
Micronization Not Specified A general method that moderately improves dissolution efficiency (approx. 75-88%). [Technique exemplified with Curcumin] [3]
Surfactant Use Pluronic F-127, Sodium Lauryl Sulfate A general method that moderately improves dissolution efficiency (approx. 75-88%). [Technique exemplified with Curcumin] [3]

Detailed Experimental Protocol: this compound Liposomes

The following workflow and detailed method are adapted from a study that successfully developed fluorescent this compound-loaded liposomes (Lip-Rh) for enhanced oral bioavailability. [1]

cluster_workflow Liposome Preparation Workflow 1. Dissolve Lipids 1. Dissolve Lipids (Phosphatidylcholine & Cholesterol in Chloroform/Methanol, 5:1 Molar Ratio) 2. Form Thin Film 2. Form Thin Film (Rotary Evaporator, 40°C) 1. Dissolve Lipids->2. Form Thin Film 3. Hydrate with Buffer 3. Hydrate with Buffer (Ultrapure Water, this compound Added) 2. Form Thin Film->3. Hydrate with Buffer 4. Sonicate 4. Sonicate (Probe Sonicator, 5-10 Min) 3. Hydrate with Buffer->4. Sonicate 5. Characterize Liposomes 5. Characterize Liposomes (DLS, Zeta Potential, STEM) 4. Sonicate->5. Characterize Liposomes

Materials:

  • Lipids: Phosphatidylcholine, Cholesterol
  • Solvents: Chloroform, Methanol (HPLC grade), Ultrapure water
  • API: this compound
  • Equipment: Rotary evaporator, Probe sonicator, Round-bottom flask

Method:

  • Dissolve Lipids: Weigh Phosphatidylcholine and Cholesterol at a 5:1 molar ratio. Dissolve them in a mixture of chloroform and methanol in a round-bottom flask. [1]
  • Form Thin Film: Use a rotary evaporator to remove the organic solvents under reduced pressure at 40°C. This will form a thin, dry lipid film on the inner wall of the flask. Ensure the film is completely dry. [1]
  • Hydrate with Buffer: Hydrate the dry lipid film with ultrapure water (containing this compound) under gentle agitation. Maintain the temperature above the phase transition temperature of the lipids (~40-50°C) for approximately 30-60 minutes to allow the liposomes to form. [1]
  • Sonication: Subject the resulting multilamellar vesicle (MLV) suspension to probe sonication for 5-10 minutes (use an ice bath to prevent overheating) to form small unilamellar vesicles (SUVs) with a uniform size. [1]
  • Characterization: Characterize the final Lip-Rh formulation for particle size, size distribution (PDI), and zeta potential using Dynamic Light Scattering (DLS). Morphology can be confirmed by Scanning Transmission Electron Microscopy (STEM). [1]

Frequently Asked Questions & Troubleshooting

Q1: Our liposomal formulation shows poor encapsulation efficiency for this compound. What could be the cause?

  • A: This is a common issue. Consider these factors:
    • Drug Leakage during Sonication: The energy from probe sonication can destabilize the liposomal membrane. Solution: Optimize sonication parameters (time, amplitude, pulse on/off) and always perform sonication in an ice bath. Alternatively, use the extrusion technique through polycarbonate membranes (e.g., 100 nm) for a gentler size reduction. [1]
    • Incompatibility with Formulation pH: this compound's solubility is pH-dependent. Solution: Ensure the hydration buffer is at an alkaline pH (e.g., using a phosphate buffer, pH 7.4) where this compound shows higher solubility, facilitating better partitioning into the aqueous core of liposomes. [5]

Q2: What are the recommended non-liposomal methods to improve this compound's solubility?

  • A: Several other formulation strategies have proven effective for similar compounds and are directly applicable to this compound:
    • Solid Dispersions: Use polymers like Pluronic F-127 or PVP VA64. The ball milling (BM) method is effective and environmentally friendly as it requires no solvents. It involves co-grinding this compound and the polymer carrier to create a homogeneous mixture, disrupting the crystal lattice and enhancing dissolution. [2] [3]
    • Cyclodextrin Complexation: Prepare an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) using methods like freeze-drying or common solvent evaporation. This method places the hydrophobic this compound molecule inside the hydrophilic cyclodextrin cavity, dramatically increasing water solubility. [3]

Q3: How can I experimentally verify the success of my solubility enhancement formulation?

  • A: You should employ a combination of analytical techniques:
    • Saturation Solubility Studies: The most direct test. Compare the concentration of this compound in water or buffer from your formulated product against pure this compound. A significant increase confirms enhanced solubility. [2] [3]
    • In Vitro Dissolution Test: Use a USP Dissolution Apparatus II (paddle method). A formulation with successful solubility enhancement will show a >90% drug release within 90 minutes in buffers of varying pH (e.g., 1.2 and 6.8). [3]
    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). The disappearance of this compound's crystalline melting peak (at ~321°C) and crystalline peaks in XRPD indicates that the drug has been converted to an amorphous state within the polymer matrix, which is key for solubility enhancement. [2]

References

reducing rhein liver kidney toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the main challenges associated with using rhein in drug development?

    • A: The clinical application of this compound is limited by its low water solubility, poor oral bioavailability, short half-life, and potential hepatotoxicity and nephrotoxicity at certain doses [1] [2]. The key is to improve its delivery to the target tissue and reduce unnecessary exposure to healthy organs.
  • Q2: What is the most promising strategy for reducing this compound's kidney toxicity?

    • A: The design of kidney-targeted nanoparticle delivery systems has shown significant promise. By controlling nanoparticle size (e.g., 30-80 nm) and modifying the surface with kidney-targeting peptides (KTP), researchers have successfully increased renal cellular uptake and retention of this compound while reducing urinary excretion and improving therapeutic efficacy in diabetic nephropathy models [2].
  • Q3: Besides drug delivery, what other approach can help manage this compound's toxicity?

    • A: A thorough investigation of dose-response relationships and combination therapies is crucial. Some studies suggest that coupling this compound with other active ingredients can produce a synergistic effect, potentially allowing for lower, safer doses of this compound while maintaining or enhancing therapeutic efficacy [1].

Experimental Protocols & Methodologies

Protocol for Evaluating a Kidney-Targeted this compound Delivery System

This protocol is adapted from a study that successfully developed this compound-loaded liponanoparticles for diabetic nephropathy therapy [2].

  • Objective: To synthesize and evaluate kidney-targeted liponanoparticles for improving this compound's efficacy and safety profile.
  • Materials:
    • This compound API (purity ≥98%)
    • Polycaprolactone-polyethyleneimine (PCL-PEI) copolymer
    • DSPE-PEG and DSPE-PEG-Kidney Targeting Peptide (KTP, sequence: CSAVPLC)
    • Standard cell culture reagents and HK-2 human renal tubular epithelial cells
    • Streptozotocin (STZ) to induce diabetic nephropathy in mice
  • Methods:
    • Synthesis of Core: Prepare this compound-loaded PCL-PEI nanoparticles (PPR) using an appropriate method (e.g., nanoprecipitation or emulsion-solvent evaporation).
    • Surface Modification: Coat the electropositive PPR cores with an electronegative lipid layer composed of DOPE, CHEMS, and DSPE-PEG-KTP to form the final KTP-modified liponanoparticles (KLPPR).
    • Characterization: Measure the particle size (target 30-80 nm), zeta potential, drug loading efficiency, and encapsulation efficiency. Assess in vitro drug release profile in PBS.
    • In Vitro Evaluation: Test cellular uptake in HK-2 cells using flow cytometry and confocal microscopy. Evaluate cytotoxicity and antifibrotic efficacy (e.g., suppression of TGF-β1 and fibronectin).
    • In Vivo Evaluation:
      • Use an STZ-induced diabetic nephropathy mouse model.
      • Administer KLPPR intravenously and assess kidney-targeted biodistribution and urinary excretion using fluorescent dyes.
      • Measure pharmacodynamic endpoints: serum creatinine, urea nitrogen, kidney index, and histopathological changes.
Protocol for Investigating this compound's Mechanism via the AMPK Pathway

This protocol is based on studies investigating this compound's effects on non-alcoholic fatty liver disease (NAFLD) [3].

  • Objective: To determine if this compound's beneficial and toxic effects are mediated through the AMPK/ACC/SREBP1 signaling pathway.
  • Materials:
    • This compound (purity ≥98%)
    • AMPK inhibitor (e.g., AMPK-IN-3)
    • High-fat diet (HFD) for in vivo modeling
    • Relevant cell lines (e.g., AML-12 for hepatocytes)
    • Antibodies for Western Blot: p-AMPK, AMPK, p-ACC, ACC, SREBP1
    • Reagents for serum biochemistry (ALT, AST, triglycerides, cholesterol) and histology (H&E, Oil Red O staining).
  • Methods:
    • In Vivo Model:
      • Divide C57BL/6J mice into groups: Normal diet, HFD, HFD + various doses of this compound, HFD + this compound + AMPK-IN-3.
      • Administer this compound via oral gavage and AMPK-IN-3 via intraperitoneal injection over 8 weeks.
    • Endpoint Analysis:
      • Record body and organ weights.
      • Collect serum for lipid profiles and liver/kidney function markers.
      • Analyze liver pathology with H&E and Oil Red O staining.
      • Perform Western Blot on liver tissue to quantify protein expression and phosphorylation in the AMPK pathway.
    • Data Interpretation: Confirmation of the pathway's involvement is achieved if the beneficial effects of this compound are attenuated upon co-treatment with the AMPK inhibitor.

Data Summary Tables

The table below summarizes key toxicity mechanisms and targeted strategies based on current research.

Target Organ Proposed Toxicity Mechanism Proposed Mitigation Strategy Key Findings & Efficacy
Liver Dose-dependent toxicity; potential for oxidative stress under certain conditions [4]. Activation of AMPK/ACC/SREBP1 pathway [3]. In HFD-fed mice, this compound (25-150 mg/kg) reduced hepatic lipid accumulation, improved serum lipids, and lowered liver enzymes. Effects were blocked by AMPK inhibitor [3].
Kidney Non-targeted exposure due to poor solubility and pharmacokinetics [1]. Kidney-targeted nanoparticles (KLPPR) [2]. In DN mice, KLPPR (~60 nm) showed enhanced kidney retention, reduced urinary excretion, and improved renal function (lowered serum creatinine, urea nitrogen) vs. free this compound [2].

Signaling Pathways & Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental workflows discussed in the research.

rhein_ampk This compound This compound AMPK AMPK Activation This compound->AMPK Activates p_ACC ACC Phosphorylation AMPK->p_ACC Phosphorylates SREBP1 SREBP1 Expression p_ACC->SREBP1 Inhibits Lipogenesis Reduced Lipogenesis & Hepatic Steatosis SREBP1->Lipogenesis Promotes

Diagram 1: Proposed mechanism of this compound in alleviating hepatic steatosis via the AMPK pathway. This compound activates AMPK, which phosphorylates and inhibits ACC, leading to the downregulation of the lipogenic transcription factor SREBP1 and a subsequent reduction in fat accumulation in the liver [3].

workflow Start 1. Synthesize PCL-PEI Core (PPR) Synthesize 2. Coat with KTP-Lipid Layer (KLPPR) Start->Synthesize Characterize 3. Characterize: Size, Zeta Potential, Drug Loading Synthesize->Characterize In Vitro Test 4. In Vitro Assays: Uptake, Cytotoxicity Characterize->In Vitro Test In Vivo Model 5. In Vivo DN Model: Biodistribution, Excretion In Vitro Test->In Vivo Model Assess Efficacy 6. Assess Efficacy: Renal Function, Histopathology In Vivo Model->Assess Efficacy End End Assess Efficacy->End

Diagram 2: Experimental workflow for developing and evaluating kidney-targeted this compound nanoparticles. This cascade involves synthesizing the nanoparticle core, modifying its surface for targeting, thorough characterization, and step-wise in vitro and in vivo testing [2].

Troubleshooting Common Experimental Issues

  • Problem: Low encapsulation efficiency of this compound in nanoparticles.
    • Solution: Optimize the ratio of polymer to drug during the nanoprecipitation process. Consider using a double emulsion method if the solubility profile is challenging.
  • Problem: Inconsistent in vivo results in the animal model.
    • Solution: Ensure the diabetic nephropathy model is properly characterized before starting the intervention. Monitor blood glucose and body weight consistently. Confirm the disease model's stability matches your treatment timeline.
  • Problem: Unable to detect expected changes in pathway proteins via Western Blot.
    • Solution: Validate antibody specificity using positive and negative controls. Optimize tissue lysis buffer and protein loading concentration. Include both total and phosphorylated protein analyses to accurately assess pathway activation [3].

References

rhein stability in plasma samples

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary stability concerns for Rhein in plasma? this compound and its metabolites, particularly the glucuronides (This compound-G1 and This compound-G2), can be unstable due to chemical degradation and enzymatic processes. A key factor is the potential for enterohepatic recirculation, where glucuronidated metabolites excreted in bile can be hydrolyzed back to free this compound by gut microflora, which can re-enter circulation and complicate stability and pharmacokinetic data [1].
  • Q2: What are the best practices for sample collection and storage? Based on validated methods, the following steps are critical:
    • Centrifugation: Separate plasma from blood cells by centrifuging at 4,500 rpm for 5 minutes immediately after collection [2].
    • Storage: Immediately freeze the separated plasma at -80 °C to ensure long-term stability [1] [2].
    • Freeze-Thaw Cycles: As part of method validation, stability should be confirmed through multiple freeze-thaw cycles. While specific data is cut off in the results, testing this is a standard requirement for bioanalytical assays [2].
  • Q3: How can I improve this compound's stability during sample preparation? Using a methanol-based protein precipitation method is a simple and effective approach. One study found methanol provided a higher recovery percentage for this compound from human plasma compared to other solvents like acetonitrile or ethyl acetate, while also avoiding toxic irritant compounds [2].

Analytical Methods & Stability Data

The table below summarizes key parameters from two validated methods for quantifying this compound in plasma, which include data on stability.

Parameter LC-MS/MS Method (2025) [1] HPLC-Fluorescence Method (2019) [2]
Analyte(s) This compound, this compound-G1, this compound-G2 This compound
Sample Volume 20 µL plasma 200 µL plasma
Sample Preparation Protein precipitation (Acetonitrile), drying, reconstitution Protein precipitation (Methanol)
LLOQ 7.81 nM 0.145 µg/mL
Linear Range 3.91 - 2000.00 nM 0.145 - 5.00 µg/mL
Precision (RSD) < 9.14% Not explicitly stated (Method validated per FDA)
Accuracy 80.1 - 104.2% Not explicitly stated (Method validated per FDA)
Stability Variance < 10.37% Stability confirmed per FDA guidelines

Experimental Protocols

Here are detailed methodologies for key experiments related to this compound stability and analysis.

Protocol: LC-MS/MS Analysis of this compound and its Metabolites

This protocol is adapted from a 2025 study for the simultaneous quantification of this compound, this compound-G1, and this compound-G2 in rat plasma [1].

  • Instrumentation:
    • UHPLC: Shimadzu system with an ACE C18 column (50 × 2.1 mm, 1.7 µm).
    • MS/MS: Sciex QTrap 4000 with electrospray ionization (ESI) in negative ion mode.
  • Mobile Phase:
    • A: 1 mM Ammonium Acetate.
    • B: Acetonitrile.
  • Gradient Program:
    • 0.01-0.50 min: 5% B
    • 0.50-1.50 min: 5% → 37% B
    • 1.50-4.50 min: 37% → 98% B
    • 4.50-5.00 min: 98% B
    • 5.00-5.10 min: 98% → 5% B (re-equilibration)
  • Flow Rate: 0.4 mL/min, Column Temperature: 40 °C.
  • Sample Preparation:
    • Spike 20 µL of blank plasma with 20 µL of calibration standard.
    • Add 400 µL of internal standard solution (50 nM wogonin in 50% acetonitrile).
    • Sonicate and centrifuge at 20,000× g for 15 minutes.
    • Dry the supernatant under nitrogen gas and reconstitute the residue in 100 µL of 50% acetonitrile for injection.
Protocol: Biosynthesis of this compound Glucuronides (this compound-G1/G2)

To obtain standards for the metabolites, you can synthesize them using this method [1].

  • Reaction Mixture:
    • This compound (5 mM)
    • Rat liver microsomes (10 mg/mL)
    • MgCl₂ (5 mM)
    • Saccharolactone (4.4 mM)
    • Alamethicin (0.022 mg/mL)
    • UDPGA (3.5 mM)
    • Potassium phosphate buffer (50 mM, pH 7.4)
  • Incubation: 6 hours at 37 °C.
  • Reaction Termination: Add a ten-fold volume of acetonitrile to stop the reaction.
  • Metabolite Isolation: Vortex, centrifuge, collect the supernatant, and evaporate the solvent under a nitrogen stream. Reconstitute the residue in acetonitrile for use as a stock solution.

This compound Metabolism and Analysis Workflow

The following diagram illustrates the metabolic fate of this compound and the core workflow for its analysis in plasma, integrating the protocols above.

RheinWorkflow cluster_prep Sample Prep Detail (Methanol) Prodrug Diacerein (Prodrug) This compound This compound (Active Form) Prodrug->this compound Hydrolytic Activation RheinG1 This compound-Glucuronide (this compound-G1) This compound->RheinG1 Glucuronidation (UDPGTs) RheinG2 This compound-Glucuronide (this compound-G2) This compound->RheinG2 Glucuronidation (UDPGTs) Hydrolysis Hydrolysis by Gut Microflora RheinG1->Hydrolysis Bile Excretion in Bile RheinG1->Bile RheinG2->Hydrolysis RheinG2->Bile Hydrolysis->this compound SampleCollection Collect Blood Sample PlasmaSeparation Centrifuge & Separate Plasma SampleCollection->PlasmaSeparation FlashFreeze Immediately Freeze at -80°C PlasmaSeparation->FlashFreeze SamplePrep Sample Preparation: Protein Precipitation FlashFreeze->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis Prep1 Add Internal Standard & Methanol Data Quantification & PK Analysis LCMS_Analysis->Data Prep2 Vortex & Centrifuge Prep1->Prep2 Prep3 Collect Supernatant Prep2->Prep3

Troubleshooting Common Issues

  • Low Recovery of this compound-G1/G2: The glucuronide metabolites are more polar and susceptible to enzymatic degradation. Ensure rapid processing and immediate freezing of plasma. Including enzyme inhibitors like saccharolactone in the collection tube may help stabilize these conjugates [1].
  • Poor Chromatography: The LC-MS method uses a 1 mM ammonium acetate buffer which is volatile and MS-compatible. If peak shape deteriorates, check the buffer pH and column condition. The described gradient cleanly separates this compound, this compound-G1, and this compound-G2 [1].
  • Inconsistent Results: Always validate the stability of this compound and its metabolites in your specific plasma matrix under your storage and handling conditions. Use the quality control (QC) samples at low, mid, and high concentrations to monitor performance during analysis [1] [2].

References

Optimized Extraction Protocols for Rhein

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key parameters for two highly effective rhein extraction methods from recent studies.

Parameter Ultrasonic-Assisted Extraction (UAE) from *Cassia fistula* [1] [2] Ultrasonic-Assisted Extraction (UAE) from *Rheum emodi* [3]
Source Material Fruit Pod Pulp Rhizomes
Optimal Solvent 10% Ethanol in Water (v/v) 60% Methanol in Water
Solid-to-Liquid Ratio 1:40 g/mL (Information not specified in search results)
Temperature 75 °C (Information not specified in search results)
Time 40 minutes (Information not specified in search results)
Key Advantage Higher yield compared to conventional decoction; optimized via Response Surface Methodology. Identified as the most effective solvent for yield.
Detailed UAE Protocol for *Cassia fistula* [1]

This method is a strong baseline for other plant sources.

  • Preparation: Dry and finely powder the plant material (e.g., Cassia fistula pod pulp).
  • Extraction Setup: Mix the powder with 10% ethanol-water solution at a 1:40 (g/mL) ratio.
  • Sonication: Place the mixture in an ultrasonic bath, maintaining the temperature at 75 °C for 40 minutes.
  • Filtration & Concentration: Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude this compound-rich extract.

Troubleshooting Common Extraction Issues

Problem Possible Cause Solution
Low Extraction Yield Inefficient solvent system or parameters. Switch to a hydroalcoholic solvent (e.g., 10-60% ethanol/methanol). Optimize temperature, time, and ratio using statistical models like Response Surface Methodology (RSM) [3] [1].
Low Purity / High Interference Co-extraction of other plant compounds. Purify using liquid-liquid extraction with pH adjustment. Dissolve crude extract in alkaline water (pH ~9-10); this compound will ionize and remain in aqueous phase while lipophilic impurities can be separated into an organic solvent like ethyl acetate [1].
Poor Bioavailability in Testing This compound's inherent poor water solubility and low bioavailability [4] [5]. Consider formulating the extracted this compound into an advanced drug delivery system, such as a Self-Nanoemulsifying Drug Delivery System (SNEDDS), to dramatically enhance solubility and absorption [5].

Advanced Purification & Bioavailability Enhancement

Purification Workflow

For high-purity this compound required in pharmaceutical applications, follow the extraction with this purification step:

  • Liquid-Liquid Extraction: After obtaining the crude extract, dissolve it in a basic aqueous solution (e.g., sodium bicarbonate). This compound, due to its carboxylic acid group, will deprotonate and become water-soluble.
  • Separation: Transfer the aqueous phase, now containing ionic this compound, and separate it from the organic phase containing neutral impurities.
  • Precipitation & Recrystallization: Acidify the aqueous phase to precipitate pure this compound. Further purify the collected solid through recrystallization from a suitable solvent [1].
Addressing Bioavailability Challenges

This compound's therapeutic potential is limited by its poor water solubility and low systemic absorption [4] [5]. A promising solution is a This compound-Loaded Self-Nanoemulsifying Drug Delivery System (R-SNEDDS).

  • Concept: A pre-concentrate of this compound, oil, surfactant, and co-surfactant that spontaneously forms a fine nanoemulsion in the gastrointestinal tract, dramatically increasing solubility and absorption [5].
  • Evidence: In vivo studies show R-SNEDDS can increase this compound's maximum plasma concentration (C~max~) by approximately 4-fold and significantly enhance its delivery to brain tissue, indicating great potential for neurological applications [5].

Experimental Workflow: From Plant to Pure Compound

The diagram below outlines the complete pathway for extracting, purifying, and formulating this compound, integrating the methods discussed.

rhein_workflow This compound Extraction and Purification Workflow PlantMaterial Plant Material (Dried & Powdered) UAE Ultrasonic-Assisted Extraction (UAE) Solvent: 10% EtOH/H₂O Ratio: 1:40, 75°C, 40 min PlantMaterial->UAE CrudeExtract Crude Extract UAE->CrudeExtract LLE Liquid-Liquid Extraction pH Adjustment (Basic) CrudeExtract->LLE AqueousPhase Aqueous Phase (Ionic this compound) LLE->AqueousPhase Precipitation Acidify to Precipitate AqueousPhase->Precipitation Purethis compound Pure this compound Crystal Precipitation->Purethis compound Formulation Advanced Formulation (e.g., SNEDDS) Purethis compound->Formulation FinalProduct Final Product (High Bioavailability) Formulation->FinalProduct

References

Frequently Asked Questions

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Solution Key Parameters / Notes
What is a matrix effect and how does it impact my Rhein analysis? Matrix effects cause ion suppression/enhancement, affecting accuracy, reproducibility, and sensitivity [1]. Co-eluting compounds interfere with ionization. Look for signal variation, poor reproducibility, or calibration curve issues [1].

| How can I detect matrix effects in my this compound method? | Use the post-extraction spike method. Compare the analyte signal in neat solvent (A) to the signal from a blank matrix extract spiked with the analyte (B) [1] [2]. | Calculation: ME (%) = (B / A) * 100 A value of 100% means no effect; <100% indicates suppression; >100% indicates enhancement [2]. | | My method shows significant matrix effects. How can I reduce them? | 1. Improve Sample Cleanup: Use LLE instead of protein precipitation for better selectivity [2]. 2. Optimize Chromatography: Improve separation to prevent co-elution of interferents [1]. 3. Sample Dilution: Dilute the sample to reduce interferent concentration, if sensitivity allows [1] [2]. 4. Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the best option for correction [1]. |

Troubleshooting Guide: Common Problems & Solutions

Problem Area Specific Issue Possible Cause Solution / Investigation
Signal & Sensitivity Low or inconsistent this compound signal Ionization suppression from matrix effects. Perform post-extraction spike test to quantify matrix effect [2].
Inefficient ionization or instrument settings. Verify MS parameters (DP, CE, ESI voltage) against established methods [3] [4].
Method Performance Poor accuracy and precision Uncorrected matrix effects. Implement a stable isotope-labeled internal standard (SIL-IS) [1].
Inefficient or variable analyte recovery from plasma. Evaluate extraction recovery and optimize the sample preparation protocol [3] [2].

Validated Method & Experimental Protocol for this compound

The following data is sourced from a 2025 study that developed and validated an LC-MS/MS method for quantifying this compound and its metabolites in rat plasma [3] [4]. You can use this as a reference for your own work.

Summary of a Validated LC-MS/MS Method for this compound
Parameter Specification / Value
Analytes This compound, this compound-Glucuronide 1 (G1), this compound-Glucuronide 2 (G2)
Instrument Sciex 4000 Q-Trap LC-MS/MS

| Chromatography | Column: ACE C18 (50 × 2.1 mm, 1.7 µm) Mobile Phase: A) 1.0 mM Ammonium Acetate, B) Acetonitrile Gradient: 5% B to 98% B over 4.5 minutes Flow Rate: 0.4 mL/min Column Temp: 40 °C | | Mass Spectrometry | Ionization: ESI, Negative Ion Mode Detection: Multiple Reaction Monitoring (MRM) | | Method Performance | LLOQ: 7.81 nM for all analytes Precision (RSD): < 9.14% Accuracy: 80.1 - 104.2% Matrix Effect Variance: < 12.60% Stability Variance: < 10.37% |

Detailed Workflow: From Sample to Data

The diagram below illustrates the key steps involved in the plasma sample preparation and analysis process for this compound, based on the validated method.

Rhein_Analysis_Workflow Start Start: Plasma Sample Step1 Spike with Internal Standard (Wogonin, 50 nM) Start->Step1 Step2 Protein Precipitation (Add 400 µL 50% Acetonitrile) Step1->Step2 Step3 Sonication & Centrifugation (15 min at 20,000× g) Step2->Step3 Step4 Collect Supernatant & Dry under Nitrogen Gas Step3->Step4 Step5 Reconstitute in 100 µL 50% Acetonitrile Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6 End Data Acquisition & Quantification Step6->End

The accompanying experimental protocol is as follows [4]:

  • Spike & Precipitate: To 20 µL of plasma, add 20 µL of calibration standard and 400 µL of internal standard (50 nM Wogonin in 50% acetonitrile).
  • Extract Analytes: Sonicate the mixture to ensure efficient drug extraction.
  • Clarify Sample: Centrifuge at 20,000× g for 15 minutes.
  • Prepare for Injection: Transfer the supernatant, dry it under a stream of nitrogen gas, and reconstitute the residue in 100 µL of 50% acetonitrile for LC-MS/MS injection.

Key Technical Takeaways

  • A Proactive Workflow is Best: The most robust strategy is to minimize matrix effects during method development (via sample cleanup and chromatography) and correct for any remaining effects during data processing using a stable isotope-labeled internal standard [1] [2].
  • Validate Your Method: Always formally assess matrix effects as part of your method validation, using the post-extraction spike method or similar approaches, to understand the limitations and reliability of your assay [1] [2].

References

Rhein Enterohepatic Circulation: Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacokinetic data related to Rhein's enterohepatic circulation, which is crucial for experimental design and data interpretation.

Parameter Observation/Value Experimental Context Significance & Research Impact
Systemic Exposure (Total this compound) Significantly reduced [1] Beagle dogs & rats after oral administration of this compound, Baicalin, and Berberine combination vs. This compound alone [1]. Suggests pharmacokinetic interactions can alter bioavailability; critical for combination therapy studies.
Primary Metabolic Pathway Phase II conjugation (glucuronidation/sulfation) [1] In vivo and in vitro studies. Conjugates are the predominant circulating forms; bioactivity may differ from the parent compound [1].
Bioavailability Limitation Low aqueous solubility, poor systemic absorption [2] [3] Identified as a major challenge for clinical application. Justifies the development of advanced drug delivery systems to improve performance.
Bioavailability Enhancement ~4x increase in maximum concentration (Cmax) [3] Sprague-Dawley rats administered with this compound-loaded solid self-nanoemulsifying drug delivery system (RS-SNEDDS) vs. free this compound suspension [3]. Proof-of-concept that formulation strategies can successfully overcome inherent PK limitations.
Brain Tissue Penetration Cmax: 2.90 ± 0.171 μg/mL (with RS-SNEDDS) [3] Sprague-Dawley rats [3]. Enhanced delivery system enables this compound to cross the blood-brain barrier, relevant for neurological research.

Experimental Protocols & Methodologies

Protocol: Investigating Enterohepatic Circulation in Animal Models

This protocol is adapted from studies that identified reduced systemic exposure and the role of conjugation [1].

  • Objective: To characterize the pharmacokinetics of total this compound (conjugates + aglycone) and assess the impact of enterohepatic recirculation.
  • Test System: Beagle dogs or Wistar/Sprague-Dawley rats.
  • Dosing: Oral administration of this compound alone versus this compound in combination with other compounds (e.g., Baicalin, Berberine).
  • Sample Collection: Serial blood samples collected at predetermined time points over a period sufficient to observe secondary peaks (e.g., 24-48 hours).
  • Sample Processing:
    • Total this compound Analysis: Treat plasma samples with β-glucuronidase/sulfatase to hydrolyze conjugates back to the this compound aglycone before LC-MS/MS analysis. This measures the total systemic exposure [1].
    • Conjugate-Specific Analysis: Use solid-phase extraction (SPE) or other methods to separate conjugated metabolites from the parent aglycone for individual quantification.
  • Troubleshooting: The appearance of multiple peaks in the concentration-time profile is a classic indicator of enterohepatic recycling [4].
Protocol: In Vitro Glucuronidation and Sulfation Assays
  • Objective: To identify and quantify the specific conjugated metabolites of this compound.
  • System: Hepatic microsomes (for phase II metabolism) or cell lines expressing relevant UDP-glucuronosyltransferases (UGTs).
  • Incubation: this compound is incubated with the microsomal system in the presence of co-factors like UDP-glucuronic acid (for glucuronidation) or PAPS (for sulfation).
  • Analysis: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is used to separate and identify the resulting metabolites based on their mass and fragmentation patterns.
Protocol: Assessing the Impact of Intestinal Flora
  • Objective: To determine the role of gut bacteria in the deconjugation and reactivation of this compound.
  • System: Incubation of this compound glucuronides/sulfates with anaerobic cultures of rat or human intestinal flora.
  • Analysis: Monitor the conversion of conjugated this compound back to its aglycone form over time using HPLC.
  • Troubleshooting: Co-incubation with antibiotics (e.g., Berberine) can be used to inhibit bacterial enzymes and confirm their role. A significant reduction in aglycone regeneration points to bacterial involvement [1].

Pathway & Workflow Visualizations

This compound Enterohepatic Circulation Pathway

This diagram illustrates the cyclical journey of this compound, which is key to understanding its prolonged half-life and complex pharmacokinetics.

RheinEnterohepaticCirculation cluster_Intestine Intestinal Lumen Liver Liver Gallbladder Gallbladder Liver->Gallbladder Biliary Excretion RheinConjugates This compound Glucuronides/Sulfates Liver->RheinConjugates Intestine Intestine Gallbladder->Intestine Bile Release PortalVein Portal Vein Intestine->PortalVein Reabsorption PortalVein->Liver SystemicCirculation SystemicCirculation PortalVein->SystemicCirculation  Leads to Systemic Exposure IntestinalFlora IntestinalFlora IntestinalFlora->RheinConjugates  Deconjugation Enterocyte Enterocyte RheinAglycone This compound (Aglycone) Enterocyte->RheinAglycone Possible Re-conjugation RheinConjugates->Intestine  Excreted in Bile RheinConjugates->RheinAglycone Bacterial Enzymes RheinAglycone->Enterocyte RheinAglycone->RheinConjugates Hepatic Conjugation

Experimental Workflow for Studying this compound Pharmacokinetics

This flowchart outlines a comprehensive experimental strategy to dissect this compound's pharmacokinetics, from in vitro assays to in vivo validation.

RheinPKWorkflow Start Start InVitroMetabolism In Vitro Metabolism Assay Start->InVitroMetabolism End End AnimalDosing In Vivo Animal Dosing InVitroMetabolism->AnimalDosing Identify Metabolites SampleCollection Biological Sample Collection AnimalDosing->SampleCollection SampleAnalysis Sample Preparation & Analysis SampleCollection->SampleAnalysis TotalAssay Total this compound Assay (With Enzymatic Hydrolysis) SampleAnalysis->TotalAssay ConjugateAssay Conjugate-Specific Assay (Without Hydrolysis) SampleAnalysis->ConjugateAssay DataModeling PK Data Modeling & Interpretation MultiPeakCheck Multiple Peaks in PK Profile? DataModeling->MultiPeakCheck TotalAssay->DataModeling ConjugateAssay->DataModeling MultiPeakCheck->End No MultiPeakCheck->End Yes Suggests EHC

Frequently Asked Questions (FAQ)

  • Why does my pharmacokinetic study of this compound show multiple concentration peaks? Multiple peaks are a classic signature of enterohepatic circulation [4]. This compound is conjugated in the liver, excreted in the bile, and then deconjugated by gut bacteria, allowing reabsorption and a secondary rise in plasma concentration.

  • How do combination therapies (e.g., with Berberine) affect this compound's bioavailability? Co-administration can significantly reduce systemic exposure of total this compound [1]. Berberine may inhibit intestinal bacterial enzymes responsible for deconjugating this compound metabolites, thereby interrupting the enterohepatic cycle and reducing reabsorption.

  • Should I measure the parent this compound aglycone or its metabolites? For a complete picture, you should measure both. Under physiological conditions, glucuronide/sulfate conjugates are the predominant forms in the bloodstream and may possess distinct bioactivity [1]. Always report whether your data represents the "aglycone" or "total this compound" (aglycone after enzymatic deconjugation).

  • What is the most promising strategy to improve this compound's poor bioavailability? Advanced drug delivery systems are highly effective. A recent study using a This compound-loaded self-nanoemulsifying drug delivery system (RS-SNEDDS) showed a fourfold increase in maximum plasma concentration and enhanced brain penetration, addressing both solubility and absorption limitations [3].

References

Rhein's Oral Absorption Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Rhein, a natural bioactive compound, has poor aqueous solubility, low oral bioavailability, and can cause liver and kidney toxicity at high doses. Unabsorbed this compound in the colon leads to side effects like diarrhea [1] [2]. Its low solubility is the primary barrier to achieving therapeutic blood levels [3] [4] [5].

Formulation Strategies & Data

Advanced formulation strategies can significantly enhance this compound's biopharmaceutical performance. The table below compares two effective approaches.

Strategy Key Components Critical Quality Attributes (CQA) Observed Outcomes Key References
Self-Nano Emulsifying Drug Delivery System (SNEDDS) Oil (Eucalyptus oil), Surfactant (Tween 80), Co-surfactant (PEG 400) [5] Droplet size: ~129 nm; PDI: <0.3; Zeta Potential: ~ -25 mV; Encapsulation Efficiency: ~99% [5] 4x increase in max blood concentration (Cmax); 9x increase in overall exposure (AUC); Enhanced brain delivery [5] [3] [4] [5]
Orally Disintegrating Tablets (ODTs) with Solid Dispersion Co-processed excipients (e.g., Pharmaburst 500, F-melt) [2] Rapid Disintegration Time (<30 sec); Improved Dissolution Efficiency [2] Faster absorption; Reduced side effects by limiting unabsorbed drug reaching the colon [2] [2]

Experimental Protocol: Preparing this compound-Loaded SNEDDS

Here is a detailed methodology for formulating and characterizing a solid SNEDDS, based on recent research [3] [4] [5].

Formulation Design & Optimization
  • Factorial Design: Use a 3² factorial design to optimize the formulation. Independent variables are typically the concentration of surfactant (X1) and the concentration of co-surfactant (X2).
  • Response Variables: The goal is to minimize droplet size (Y1) and maximize drug loading (Y2).
  • Preparation (Liquid SNEDDS): Mix the oil (Eucalyptus oil), surfactant (Tween 80), and co-surfactant (PEG 400) in their optimal ratios. Add this compound to this mixture and stir until a clear, homogeneous solution is formed.
Conversion to Solid SNEDDS (S-SNEDDS)
  • Adsorption to Solid Carrier: Adsorb the liquid SNEDDS onto a solid carrier like Neusilin US2 (a porous magnesium aluminometasilicate) at a specific ratio (e.g., 1:1 w/w).
  • Mixing: Mix thoroughly in a blender for a set time (e.g., 15 minutes) to ensure uniform adsorption.
  • Drying: The final powder can be used as-is or filled into capsules.
In-Vitro Characterization
  • Droplet Size & Zeta Potential: Dilute the liquid SNEDDS (or reconstituted S-SNEDDS) with distilled water. Analyze using a Zetasizer. Aim for a size <150 nm and a zeta potential around ±25 mV for stability.
  • Emulsification Time: Note the time taken to form a transparent or translucent emulsion upon gentle stirring.
  • Drug Content: Dissolve a known amount of formulation in a suitable solvent and analyze using UV spectroscopy or HPLC to determine the percentage of encapsulated this compound.
  • Morphology (SEM): Use Scanning Electron Microscopy (SEM) to confirm the formation of smooth, spherical nanosized globules.
  • Solid-State Characterization (pXRD & DSC): Perform Powdered X-Ray Diffraction (pXRD) and Differential Scanning Calorimetry (DSC) on the S-SNEDDS. The goal is to see a disappearance of this compound's crystalline peaks and melting point, confirming its amorphous state within the formulation, which is favorable for dissolution.

The following diagram illustrates the complete experimental workflow for creating and evaluating the solid SNEDDS.

G start Start: Formulation Design p1 Define Variables: • Surfactant (X1) • Co-surfactant (X2) start->p1 p2 Set Objectives (Responses): • Minimize Droplet Size (Y1) • Maximize Drug Load (Y2) p1->p2 p3 Prepare Liquid SNEDDS: Mix Oil, Surfactant, Co-surfactant, and this compound p2->p3 p4 Adsorb onto Solid Carrier (Neusilin US2) p3->p4 p5 Blend to form Solid S-SNEDDS Powder p4->p5 p6 In-Vitro Characterization p5->p6 p7 • Droplet Size & PDI • Zeta Potential • Drug Content p6->p7 p8 • Morphology (SEM) • pXRD & DSC p7->p8 p9 • Dissolution Study p8->p9 end Optimized S-SNEDDS p9->end

Frequently Asked Questions (FAQs)

Q1: My SNEDDS formulation has a large droplet size (>200 nm). What could be wrong?

  • A: Large droplet size often indicates a suboptimal Surfactant-to-Co-surfactant (Smix) ratio. Revisit your factorial design to find a ratio that provides a better interfacial film. Also, ensure the drug is completely dissolved in the preconcentrate before emulsification [5].

Q2: The solid SNEDDS powder is sticky and has poor flowability. How can I fix this?

  • A: This suggests the liquid load on the solid carrier is too high. You can try reducing the Liquid SNEDDS-to-Neusilin ratio or switch to a different, more absorptive solid carrier like Aerosil 200 [3].

Q3: My in-vitro dissolution shows poor release, even with the SNEDDS. What should I check?

  • A: First, confirm the drug content in your formulation—there might be precipitation during processing. Second, check the solid-state characteristics via pXRD. If this compound has recrystallized in the solid powder, it will defeat the purpose. Ensure it remains in an amorphous state [5].

Q4: Besides SNEDDS, are there other viable strategies for improving this compound absorption?

  • A: Yes. Orally Disintegrating Tablets (ODTs) containing this compound or its prodrug (diacerein) solid dispersions are a strong alternative. They enhance dissolution in the oral cavity and promote rapid absorption, reducing the amount of unabsorbed drug that reaches the colon and causes side effects [2].

References

Rhein Method Validation: Essential Parameters & Acceptance Criteria

Author: Smolecule Technical Support Team. Date: February 2026

Method validation confirms that your analytical procedure is reliable and suitable for its intended use. The table below summarizes key parameters and typical acceptance criteria based on regulatory guidelines [1] [2] [3].

Validation Parameter Definition & Purpose Experimental Approach Common Acceptance Criteria
Precision Closeness of agreement between a series of measurements [4]. Analyze multiple replicates of QC samples at low, mid, and high concentrations within a day (intra-day) and across days (inter-day) [1] [5]. RSD ≤ 15% (≤ 20% at LLOQ) [1] [5].
Accuracy Closeness of agreement between the measured value and the true value [6]. Analyze QC samples of known concentration (spiked into blank matrix). Compare measured value to nominal value [3] [6]. Recovery: 85-115% (80-120% at LLOQ) [1] [5].
Linearity & Range Ability to obtain results directly proportional to analyte concentration in a given range [6]. Analyze minimum of 5 concentrations across the expected range. Plot response vs. concentration [5] [6]. Correlation coefficient (r) ≥ 0.99 [2] [3].
Lower Limit of Quantification (LLOQ) Lowest concentration that can be measured with acceptable precision and accuracy [4]. Determine concentration where signal-to-noise ratio is ≥ 10:1 and precision/accuracy criteria are met [1] [6]. S/N ≥ 10:1; Precision ≤ 20% RSD; Accuracy 80-120% [1] [5].
Selectivity/Specificity Ability to accurately measure the analyte in the presence of other components (matrix, metabolites) [4] [5]. Analyze blank plasma from at least six sources; should show no interference at retention time of analyte/IS [3] [5]. Interference < 20% of LLOQ response for analyte and < 5% for IS [5].
Recovery Efficiency of extracting the analyte from the biological matrix [3]. Compare analyte response from extracted QC samples to response from pure reference standards [3]. Consistent and reproducible recovery; not necessarily 100% [5].
Matrix Effect Impact of biological matrix components on the ionization of the analyte [1]. Compare analyte response in post-extraction spiked matrix to response in pure solvent [1]. RSD of normalized matrix factor ≤ 15% [1].
Stability Chemical stability of analyte under specific conditions (e.g., freeze-thaw, benchtop, long-term) [4] [3]. Analyze QC samples after exposure to various conditions vs. fresh samples [3]. Deviation within ±15% of nominal concentration [5].

Troubleshooting FAQs for Rhein Analysis

Here are answers to common issues you might encounter during this compound method development and validation.

Q1: I'm observing inconsistent recovery and precision for this compound in plasma samples. What could be the cause?

  • A: This is a common challenge. Investigate the following areas:
    • Sample Preparation: Ensure your protein precipitation or extraction method is robust. Methanol has been reported to provide a higher percent of extracted this compound from plasma compared to other solvents [3]. Consistency in vortexing and centrifugation time/speed is critical.
    • This compound Instability: this compound and its metabolites can be unstable. One study noted the instability of a related compound, this compound-9-anthrone, which rapidly oxidizes under physiological conditions [7]. Ensure stability is validated for your specific conditions (e.g., light exposure, temperature, pH) and that samples are processed promptly [3].
    • Internal Standard: Use a stable isotope-labeled internal standard for LC-MS methods if possible. For HPLC, a suitable IS like ranitidine has been used to correct for variability [3].

Q2: My method lacks selectivity due to interference from this compound's metabolites. How can I resolve this?

  • A: Metabolite interference, particularly from glucuronide conjugates (this compound-G1, this compound-G2), is a key challenge [1].
    • Chromatographic Optimization: Improve the separation. Adjust the mobile phase composition, gradient profile, and column temperature. An LC-MS/MS method using a C18 column with a 1.0 mM ammonium acetate and acetonitrile gradient successfully separated this compound from its glucuronides [1].
    • Specific Detection: Use MS/MS detection with Multiple Reaction Monitoring (MRM). This provides high selectivity by monitoring specific precursor-to-product ion transitions unique to this compound and its metabolites, effectively distinguishing them even if they co-elute [1].

Q3: What is the best way to establish and validate the LLOQ for a pharmacokinetic study on this compound?

  • A: The LLOQ should be the lowest concentration on your calibration curve that can be measured with adequate precision and accuracy [5].
    • Signal-to-Noise: The LLOQ should have a signal-to-noise ratio of at least 10:1 [1] [6].
    • Experimental Confirmation: Prepare and analyze at least five replicates of an LLOQ QC sample independent of the calibration standards. The inter-assay precision (RSD) should be ≤20% and accuracy should be within 80-120% of the nominal concentration [5].
    • Context: Ensure your LLOQ is sufficiently low to cover at least 3-5 half-lives of this compound's elimination phase in your PK study.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for this compound in Plasma using Protein Precipitation [3]

This is a simple and rapid method suitable for HPLC analysis.

  • Pipette: Transfer 200 µL of plasma sample into a microcentrifuge tube.
  • Add Internal Standard: Add 600 µL of internal standard solution (e.g., ranitidine in methanol).
  • Vortex and Centrifuge: Vortex the mixture vigorously for 15 minutes. Centrifuge at 12,000 rpm for 10 minutes.
  • Inject: Transfer 100 µL of the clear supernatant into an HPLC vial for analysis.

Protocol 2: LC-MS/MS Method for Simultaneous Quantification of this compound and its Glucuronides [1]

This advanced method provides high sensitivity and specificity.

  • Chromatography:
    • Column: ACE BEH C18 (50 x 2.1 mm, 1.7 µm)
    • Mobile Phase: A) 1.0 mM Ammonium Acetate; B) Acetonitrile
    • Gradient: 5% B to 37% B (0.5-1.5 min), to 98% B (1.5-4.5 min), hold (4.5-5.0 min), back to 5% B.
    • Flow Rate: 0.4 mL/min
    • Temperature: 40 °C
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), Negative ion mode
    • Detection: Multiple Reaction Monitoring (MRM)

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general workflow for method validation and a systematic approach to troubleshooting.

G start Start Method Validation p1 Establish Selectivity (Analyze blank plasma from 6 different sources) start->p1 p2 Define Calibration Curve (5+ points, assess linearity) p1->p2 p3 Determine LLOQ (S/N ≥ 10, precision/accuracy met) p2->p3 p4 Assess Precision & Accuracy (Run QC samples intra- & inter-day) p3->p4 p5 Evaluate Recovery & Matrix Effects p4->p5 p6 Conduct Stability Tests (Freeze-thaw, benchtop, long-term) p5->p6 end Compile Validation Report p6->end

Method Validation Workflow

Troubleshooting Logic for Poor Data Quality

Key Considerations for this compound Analysis

  • Instability is a Key Challenge: Be particularly mindful of the chemical instability of this compound and related compounds, which can oxidize under physiological conditions [7]. This makes stability testing a critical part of your validation.
  • Metabolites are Prevalent: After oral administration of diacerein, this compound is rapidly formed and further metabolized into glucuronides (this compound-G1, this compound-G2) [1]. Your method must be able to distinguish the parent drug from its metabolites for accurate pharmacokinetic analysis.
  • Method Flexibility: Remember that a full validation is required for new methods. If you are modifying an existing validated method (e.g., transferring between labs or instruments), a partial validation is sufficient [4] [5].

References

Quantitative Overview of Synergistic Rhein Combinations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on Rhein's synergistic effects from recent studies.

Combination Therapy Disease Model Observed Synergistic Effect Key Metrics & Experimental Data Proposed Mechanism of Action

| This compound + Ampicillin/Oxacillin [1] | MRSA (Methicillin-resistant Staphylococcus aureus) infections | Synergistic or partially synergistic antibacterial effect [1] | - MIC of this compound alone: 7.8–31.25 μg/ml [1]

  • FIC Index (with Ampicillin): 0.28–1.0 [1]
  • FIC Index (with Oxacillin): 0.18–1.0 [1] | this compound reduces the MICs of ampicillin and oxacillin, restoring their effectiveness against resistant strains [1]. | | This compound + Doxorubicin (DOX) [2] | Metastatic Breast Cancer | Strong synergistic antiproliferative and anti-metastatic effect [2] | - Combination Index (CI): 0.51 (CI < 1 indicates synergy) [2]
  • Formulation: Excipient-free RHE/DOX nanoparticles (RD NPs) [2] | this compound inhibits NF-κB pathway and MMP-9, while DOX causes DNA damage. The combination more effectively induces cancer cell apoptosis [2]. | | This compound + CTT Peptide [3] | Abdominal Aortic Aneurysm (AAA) | Dual-action synergy: enhanced anti-inflammatory and anti-degradative effect [3] | - Formulation: this compound-peptide hydrogel (Rh-GFFY-CTT) [3]
  • Key Results: Sustained release, reduced inflammation, and inhibited matrix degradation in vivo [3] | this compound suppresses NF-κB signaling (anti-inflammatory). CTT peptide inhibits MMP-9 activity (prevents tissue degradation) [3]. |

Detailed Experimental Protocols

To facilitate your own research, here are the methodologies from the key studies cited above.

  • 1. Checkerboard Dilution Test for MRSA [1]: This method is used to determine the Fractional Inhibitory Concentration (FIC) index for this compound-antibiotic combinations.

    • Procedure: Serial dilutions of this compound and the antibiotic (e.g., ampicillin) are prepared in a checkerboard pattern in a microtiter plate. The plate is inoculated with a standardized bacterial suspension (e.g., ~1.5 x 10^6 CFU/ml for MRSA) and incubated at 37°C for 18-24 hours [1].
    • Analysis: The MIC of each drug alone and in combination is determined. The FIC index is calculated as FIC = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone). An FIC index of ≤0.5 is considered synergistic [1].
  • 2. Preparation of Excipient-Free this compound/DOX Nanoparticles (RD NPs) [2]: This "green" method creates a dual-drug delivery system without using carrier materials.

    • Procedure:
      • A solution of this compound (20 mM) is gradually injected into warm deionized water (60°C) under ultrasonication.
      • A solution of Doxorubicin (DOX) is then added dropwise to the this compound dispersion under continuous ultrasonication.
      • The mixture is stirred to allow self-assembly into nanoparticles, driven by intermolecular forces like π-π stacking and hydrophobic interactions [2].
    • Validation: The formation and stability of RD NPs can be confirmed using Dynamic Light Scattering (DLS) for size and Transmission Electron Microscopy (TEM) for morphology [2].

Mechanisms of Action and Signaling Pathways

This compound exerts its effects through multiple signaling pathways, which explains its versatility in different combination therapies. The diagram below illustrates the primary mechanisms identified in the research.

G cluster_antibacterial Antibacterial Action (e.g., with Ampicillin/Oxacillin) cluster_anticancer Anticancer Action (e.g., with Doxorubicin) cluster_antiinflammatory Anti-inflammatory & Anti-fibrotic Action This compound This compound A1 This compound + Antibiotic This compound->A1 B1 This compound This compound->B1 D1 This compound This compound->D1 A2 Reduced MIC of Conventional Antibiotic A1->A2 A3 Restored Efficacy Against MRSA A2->A3 B2 Inhibition of NF-κB Pathway B1->B2 B3 Inhibition of MMP-9 Expression B1->B3 B4 Suppression of Tumor Metastasis B2->B4 B3->B4 C3 Cancer Cell Apoptosis B4->C3 C1 Doxorubicin (DOX) C2 DNA Damage C1->C2 C2->C3 C2->C3 D2 Inhibition of TGF-β/Smad3 Pathway D1->D2 D3 Inhibition of NF-κB Pathway D1->D3 D4 Reduced Fibrosis & Inflammation D2->D4 D3->D4

Future Research and Computational Prediction

The field is moving towards more sophisticated methods for identifying new synergistic pairs.

  • Computational Prediction: Advanced models like MultiSyn use deep learning to integrate multi-omics data, protein-protein interaction networks, and drug pharmacophore information to predict synergistic anticancer drug combinations, potentially accelerating the discovery of new partners for this compound [4].
  • Addressing this compound's Limitations: A significant focus of current research is developing novel formulations to overcome this compound's inherent poor water solubility and low bioavailability. Strategies include creating self-assembling nanoparticles (as with DOX) [2] and incorporating the drug into hydrogels (as with the CTT peptide) [5] [3] for sustained and targeted delivery.

References

Synergistic Doxorubicin Combinations in Current Research

Author: Smolecule Technical Support Team. Date: February 2026

Combination Partner Class/Therapeutic Type Key Synergistic Mechanisms Experimental Models Key Findings
Tilorone [1] Interferon-inducing agent Stimulates endogenous interferon production; enhances antitumor immune responses. MDA-MB-231 and MDA-MB-468 breast cancer cell lines; DMBA-induced breast cancer in rats. Strong synergism (CI<1) in vitro; significant tumor growth inhibition in vivo.
Metformin [2] Biguanide (AMPK activator) Activates AMPK; inhibits mTOR; sensitizes cancer cells to apoptosis; helps overcome drug resistance. Systematic review of in vitro and in vivo studies across various cancers. Robust anticancer effects surpassing monotherapy; reduces tumor growth and improves survival in animal models.
Peiminine [3] Natural alkaloid Enhances DNA damage by suppressing ZEB1; increases apoptosis. Breast cancer cell lines (MCF-7, MDA-MB-231); 4T1 tumor-bearing mice. Significant synergism (CI<0.9); increased DNA double-strand breaks; reduced tumor volume and weight in vivo.
Camptothecin (CPT) [4] Topoisomerase I inhibitor Co-delivery targets both Topoisomerase I and II; induces collateral sensitivity. BT-474 breast cancer cells; 4T1 breast cancer mouse model. Extreme synergism (CI=0.01-0.1) at specific molar ratios; significant tumor reduction in vivo with polymer conjugate.
EMD [5] c-Myc targeting agent Suppresses c-Myc and Bcl-2 expression; induces multi-phase cell cycle arrest (G0/G1 & G2/M). A549 (lung) and MCF-7 (breast) cancer cells; WI-38 normal cells. Strong synergism (CI<0.6) via cyclodextrin nanosponge co-delivery; improved selectivity for cancer cells.
1,7-Heptanediol [6] Immunomodulator Co-loaded liposomes combine chemotherapy (cytotoxicity) with immunotherapy (T cell activation). Highly aggressive breast cancer mouse models. Synergistic in vivo anticancer effects through combined chemo-immunotherapeutic mechanism.
Atorvastatin [7] Statin (cholesterol-lowering) Combined nanoemulsion enhances antitumor efficacy and reduces systemic toxicity. Ehrlich ascites carcinoma in Swiss albino mice. High increase in life span (ILS% 245.66%); normalized hematological and biochemical parameters.

Detailed Experimental Protocols

For the highly synergistic combinations, here is a deeper look into the key methodologies used to evaluate their effects.

  • Doxorubicin & Camptothecin (CPT)

    • Synergy Quantification: The Chou-Talalay method was used to calculate the Combination Index (CI) in BT-474 breast cancer cells. Viability was assessed via MTT assay after 72-hour drug exposure [4].
    • In Vivo Delivery: The optimal synergistic molar ratio of DOX and CPT was conjugated to a hyaluronic acid (HA) polymer backbone to form a stable co-delivery system. The conjugate was administered intravenously to a 4T1 murine breast cancer model, and tumor volume was tracked over time [4].
  • Doxorubicin & EMD

    • Drug Delivery System: Both drugs were co-loaded into cyclodextrin-based nanosponges (EpCN), which provided a pH-responsive release [5].
    • Cytotoxicity & Synergy: Cell viability in A549 and MCF-7 cancer cells and WI-38 normal cells was measured using the Sulforhodamine B (SRB) assay. Synergy was confirmed by CI values calculated from the dose-response data [5].
    • Mechanistic Studies: Apoptosis was confirmed via Annexin V/Zombie UV staining and flow cytometry. Protein expression (c-Myc, Bcl-2, cleaved-PARP) was analyzed by western blotting. Cell cycle distribution was assessed by flow cytometry [5].

Mechanism of Action: Doxorubicin and Topoisomerase Inhibitor Synergy

The combination of Doxorubicin (a Topoisomerase II inhibitor) with a Topoisomerase I inhibitor, like Camptothecin, exhibits a powerful "collateral sensitivity" effect. The following diagram illustrates this key synergistic mechanism.

G TopoII_Inhibition Topoisomerase II Inhibition (by Doxorubicin) DNA_Replication_Stress DNA Replication Stress TopoII_Inhibition->DNA_Replication_Stress TopoI_Upregulation Cancer Cell Compensates by Upregulating Topo I DNA_Replication_Stress->TopoI_Upregulation Collateral_Sensitivity Collateral Sensitivity TopoI_Upregulation->Collateral_Sensitivity TopoI_Inhibition Topoisomerase I Inhibition (by Camptothecin) TopoI_Inhibition->Collateral_Sensitivity DSBs Accumulation of Double-Strand Breaks (DSBs) Collateral_Sensitivity->DSBs Apoptosis Irreparable DNA Damage & Apoptosis DSBs->Apoptosis

This mechanism is a primary reason why combinations of topoisomerase inhibitors are among the most synergistic reported, with some studies showing Combination Indices (CI) as low as 0.01-0.1 [4].

Interpretation of Combination Index (CI)

When reviewing synergy studies, the Combination Index (CI) is a key quantitative metric. It is typically derived from the Chou-Talalay method [4] [1] and interpreted as follows:

  • CI < 1: Synergism
  • CI = 1: Additive effect
  • CI > 1: Antagonism

References

Comparative Biological and Pharmacological Profiles

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of rhein and taurine, which are crucial for understanding the potential value of their conjugate.

Feature This compound (An Anthraquinone) Taurine (An Amino Sulfonic Acid)
Primary Activities Antitumor, anti-inflammatory, antioxidant, antifibrotic, hepatoprotective, nephroprotective, hypoglycemic, lipid-lowering [1] [2] [3]. Antioxidant, anti-inflammatory, membrane-stabilizing, osmoregulation, bile acid conjugation, immunomodulation [4].
Key Molecular Targets TGF-β1 (fibrosis), NF-κB (inflammation), PI3K/Akt/ERK (cancer), MAPK pathways, Sirt1/AMPK (metabolism) [1] [2] [3]. NLRP3 inflammasome (via TGR5), Azgp1/mTOR pathway (cancer), acts as an antioxidant [5] [6] [4].
Solubility & Bioavailability Low water solubility, poor oral absorption, short half-life, limiting clinical use [2] [3]. High water solubility.
Toxicity Concerns Dose-dependent hepatotoxicity and nephrotoxicity [2] [7]. Generally safe, with a high therapeutic window; however, may promote tumor growth in specific contexts (e.g., lung cancer) [6] [4].
Role in Conjugation Subject to metabolic activation by cytochrome P450 (e.g., CYP2C9) to form reactive metabolites that can conjugate with glutathione (GSH) [7]. Naturally conjugates with bile acids (e.g., CDCA to form TCDCA) via enzymes BAAT and BACS, enhancing solubility and reducing cytotoxicity [8] [5]. Conjugation can promote cellular uptake of synthetic molecules [9].

Experimental Insights into Taurine Conjugation

The rationale for creating a this compound-taurine conjugate is supported by proven experimental protocols and outcomes of taurine conjugation in other areas.

Bile Acid Conjugation & Its Anti-inflammatory Role
  • Experimental Model: Studies use Baat⁻⁄⁻ (knockout) mice and wild-type (WT) controls with caerulein- or sodium taurocholate-induced severe acute pancreatitis (SAP) [5].
  • Methodology: Pancreatic damage is assessed via pathology sections. Inflammation is measured by qRT-PCR (for cytokine mRNA), Western Blot (for NLRP3, Caspase-1, TGR5 protein levels), and ELISA (for cytokine secretion). Bile acid profiles are analyzed using targeted metabolomic mass spectrometry [5].
  • Key Findings: Baat⁻⁄⁻ mice, which cannot conjugate bile acids with taurine, exhibited exacerbated pancreatitis. Treatment with taurochenodeoxycholic acid (TCDCA), a taurine-conjugated bile acid, alleviated SAP by activating the TGR5 receptor and inhibiting the NLRP3 inflammasome [5]. This demonstrates the enhanced anti-inflammatory potency of taurine-conjugated molecules.
Taurine in Drug Delivery & Cellular Uptake
  • Experimental System: Mammalian cell lines (including dynamin triple knockout fibroblasts) and Drosophila larval blood cells from endocytic mutants [9].
  • Methodology: A D-peptide was conjugated to taurine via an ester bond. Cellular uptake was monitored with and without carboxylesterase (CES) inhibitors. Imaging was performed using electron microscopy (EM) to visualize vesicle formation and nanofiber self-assembly inside cells [9].
  • Key Findings: The taurine conjugate promoted cellular uptake via macropinocytosis and dynamin-dependent endocytosis. Intracellular CES cleaved the ester bond, triggering the self-assembly of the D-peptide into nanofibers, which reduced efflux and increased accumulation [9]. This provides a mechanistic blueprint for how a this compound-taurine conjugate could enhance bioavailability.

Proposed Signaling Pathways for a this compound-Taurine Conjugate

Based on the separate actions of this compound and taurine, a conjugate would be hypothesized to leverage a multi-targeted mechanism. The diagram below integrates their known pathways, particularly focusing on anti-inflammatory and antifibrotic effects.

G cluster_known Established Pathways (Individually) cluster_hypothesis Hypothesized Synergy of Conjugate This compound This compound TGFb1 TGFb1 This compound->TGFb1 Inhibits NFkB NFkB This compound->NFkB Inhibits Taurine Taurine TGR5 TGR5 Taurine->TGR5 Activates Fibrosis Fibrosis TGFb1->Fibrosis Inflammation Inflammation NFkB->Inflammation NLRP3 NLRP3 TGR5->NLRP3 Inhibits NLRP3->Inflammation Conjugate This compound-Taurine Conjugate EnhancedUptake Enhanced Cellular Uptake Conjugate->EnhancedUptake ReducedTox Reduced Toxicity / Improved Solubility Conjugate->ReducedTox Dual Pathway\nInhibition Dual Pathway Inhibition EnhancedUptake->Dual Pathway\nInhibition Potentiated Anti-fibrotic/\nAnti-inflammatory Effect Potentiated Anti-fibrotic/ Anti-inflammatory Effect Dual Pathway\nInhibition->Potentiated Anti-fibrotic/\nAnti-inflammatory Effect

The potential benefits of creating such a conjugate are primarily theoretical but grounded in solid evidence:

  • Improved Pharmacokinetics: Taurine conjugation is a proven strategy to enhance water solubility and cellular uptake of coupled molecules [9], which could directly address this compound's major limitations of poor absorption and bioavailability [2] [3].
  • Synergistic or Additive Pharmacology: The conjugate could simultaneously target both the TGF-β1 (this compound's target for fibrosis) and TGR5/NLRP3 (taurine-conjugate's target for inflammation) pathways, leading to a more powerful therapeutic effect against complex diseases [1] [5].
  • Mitigation of Toxicity: By potentially altering metabolic pathways, taurine conjugation could steer this compound away from forming toxic reactive metabolites [7] and towards a safer profile, similar to how conjugated bile acids have reduced cytotoxicity [8].

Research Implications and Future Directions

For researchers and drug development professionals, the data suggests that investing in the synthesis and characterization of a this compound-taurine conjugate is a rational and promising endeavor. Future work should focus on:

  • Synthesis and In Vitro Testing: Confirming the conjugate's stability, solubility, and initial cellular activity against relevant cell lines.
  • Pharmacokinetic Studies: Directly comparing the oral bioavailability and tissue distribution of the conjugate against pure this compound in animal models.
  • Efficacy and Toxicity Profiling: Evaluating whether the hypothesized synergistic anti-fibrotic/anti-inflammatory effect and reduced toxicity are realized in disease models.

References

rhein structural derivatives biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Rhein Derivatives at a Glance

The following table summarizes some of the most promising this compound derivatives reported in recent literature, their structural modifications, and associated biological activities.

Derivative Name Core Structural Modification Primary Biological Activity Key Experimental Findings Potency vs. Parent this compound
RH17 [1] [2] Acetamide derivative with aminoethanol group at the C-3 position. Antibacterial (vs. Gram-positive bacteria) MIC: 8-16 μg/mL against MRSA and MSSA isolates. MBC: 16-64 μg/mL [1]. 4-fold more potent than this compound (MIC 32-128 μg/mL) [1].
Compound 4b [3] Nitroxide radical conjugated at the C-3 carboxyl group. Antioxidant & Anti-aging DPPH IC~50~: 0.51 ± 0.09 mM; ABTS IC~50~: 0.12 ± 0.03 mM. Extended lifespan in C. elegans [3]. Superior free radical scavenging and anti-aging effects compared to this compound [3].
This compound–Lysine (D-gal) [3] Lysine conjugate. Antioxidant Reduced ROS levels in model systems [3]. Notable antioxidant and anti-aging activities [3].

Quantitative Data and Experimental Protocols

For researchers to critically evaluate and replicate these findings, detailed experimental data and methodologies are crucial.

Antibacterial Activity Assay (for RH17) [1] [2]
  • Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of RH17 against Gram-positive bacteria.
  • Protocol:
    • Bacterial Strains: Use standard and clinical isolates, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
    • Broth Microdilution: Prepare serial dilutions of RH17 and this compound (as control) in Mueller-Hinton Broth (MHB) in a 96-well plate.
    • Inoculation: Add a bacterial suspension standardized to ~10^6 CFU/mL to each well.
    • Incubation: Incubate the plate at 37°C for 16-20 hours.
    • MIC Determination: The MIC is the lowest concentration with no visible growth.
    • MBC Determination: Subculture liquid from wells with no visible growth onto fresh agar plates. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum.
  • Key Data: RH17 showed MIC values of 8-16 μg/mL against clinical MRSA isolates, with MBCs ranging from 16 to 64 μg/mL [1].
Antioxidant Activity Assay (for Compound 4b) [3]
  • Objective: To evaluate the free radical scavenging capacity of this compound derivatives in vitro.
  • Protocol:
    • DPPH Assay:
      • Prepare a 0.2 mM solution of DPPH radical in ethanol.
      • Mix 50 μL of the compound solution at various concentrations with 150 μL of the DPPH solution.
      • Incubate at room temperature for 30 minutes in the dark.
      • Measure the absorbance at 517 nm.
      • Calculate the scavenging rate: (1 - A1 / A0) * 100%, where A0 is the control and A1 is the test sample.
    • ABTS Assay:
      • Generate the ABTS•+ radical cation by reacting ABTS solution with potassium persulfate.
      • Dilute the ABTS•+ solution to a specific absorbance.
      • Mix the compound with the ABTS•+ solution and measure absorbance at 734 nm after 6 minutes.
  • Key Data: Compound 4b exhibited potent radical scavenging with a DPPH IC~50~ of 0.51 ± 0.09 mM and an ABTS IC~50~ of 0.12 ± 0.03 mM [3].

Mechanisms of Action: Key Signaling Pathways

The biological activities of this compound and its derivatives are mediated through the modulation of several key cellular signaling pathways. The diagram below illustrates the primary pathways identified in the search results.

rhein_pathways cluster_anti_inflammatory Anti-inflammatory & Anti-fibrotic Activity [4] [5] cluster_autophagy Autophagy Regulation (Context-Dependent) [6] [7] cluster_antibacterial Antibacterial Mechanism (e.g., RH17) [8] [1] This compound This compound LPS_TLR4 LPS/Inflammatory Stimulus This compound->LPS_TLR4 Inhibits TGF_b1 TGF-β1 Signaling This compound->TGF_b1 Inhibits AMPK AMPK This compound->AMPK Activates/Modulates ROS ROS Accumulation This compound->ROS Induces BacterialMembrane Damages Bacterial Cell Membrane This compound->BacterialMembrane PMF Disrupts Proton Motive Force This compound->PMF BacterialROS Induces ROS Overproduction This compound->BacterialROS NF_kB_Activation NF-κB Activation LPS_TLR4->NF_kB_Activation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Activation->Inflammation Fibrosis Tissue Fibrosis TGF_b1->Fibrosis mTOR mTOR (Inhibition) AMPK->mTOR Activates Autophagy_Induction Autophagy Induction mTOR->Autophagy_Induction Inhibits AKT AKT AKT->mTOR Activates ROS->mTOR Inhibits ROS->AKT Inhibits BacterialMembrane->PMF PMF->BacterialROS BacterialDeath Bacterial Cell Death BacterialROS->BacterialDeath

Key Takeaways for Drug Development

  • Strategies for Optimization: The search results highlight two successful strategies for enhancing this compound's properties: enhancing membrane targeting (as seen with the cationic RH17 for antibacterial action) and conjugating active moieties (like the nitroxide radical in 4b for antioxidant effects) [3] [1] [2].
  • Addressing Limitations: A primary goal of derivatization is to overcome this compound's inherent low water solubility, poor oral bioavailability, and potential organ toxicity [4] [9]. The improved potency of derivatives like RH17 and 4b suggests that effective analogs with lower required doses could mitigate some toxicity concerns, though this requires direct validation.
  • Pathway-Centric Development: The multi-target nature of this compound is a double-edged sword. Future development should focus on designing derivatives that selectively modulate specific pathways (e.g., Keap1-Nrf2 for antioxidant therapy or a specific antibacterial mechanism) to improve efficacy and safety profiles [4] [3].

References

rhein traditional medicine versus modern applications

Author: Smolecule Technical Support Team. Date: February 2026

Rhein at a Glance

The table below summarizes the core aspects of this compound, from its origins to its current status in drug development.

Aspect Traditional Medicine Context Modern Applications & Research
Origin & History Main active component of rhubarb (Rheum palmatum L.); used in TCM for over 1,000 years [1] [2] [3]. Isolated monomer; sources expanded to other herbs like Polygonum multiflorum and Cassia tora [1] [4].
Key Pharmacological Activities Used for purgative effects [2]. Broad spectrum: anti-inflammatory, antifibrotic, anticancer, antidiabetic, lipid-lowering, hepatoprotective, nephroprotective [1] [4] [3].
Molecular Targets & Pathways Based on traditional theories and empirical observation. Action on specific targets: TGF-β1 (fibrosis), NF-κB (inflammation), PI3K/Akt (cancer), Sirt1/AMPK (metabolism) [1] [4] [3].
Major Challenges Toxicity and dosage control based on clinical experience. Low water solubility, poor oral bioavailability, potential liver/kidney toxicity, short half-life [1] [4].
Modernization Strategies Processing (Paozhi) to modify efficacy/toxicity [5]. Structural optimization (derivatives), drug combination therapy, and novel drug delivery systems [1] [4] [6].

Quantitative Pharmacological Data

The following table consolidates key experimental findings from pre-clinical studies that form the evidence base for this compound's modern applications.

Pharmacological Activity Experimental Model Dosage / Concentration (In Vivo / In Vitro) Key Effects & Quantitative Outcomes Mechanism of Action
Antifibrotic (Nephroprotective) Mouse model of renal fibrosis [4] 150 mg/kg/day (in vivo) ↓ Expression of α-SMA and fibronectin; ↓ TGF-β1 and its receptor [4]. Targets TGF-β1 signaling [1].
Anti-inflammatory In vitro models [4] Not specified (in vitro) ↓ Production of IL-6, IL-8, PGE2; corrects MMPs/TIMPs imbalance [2] [4]. Inhibits NF-κB signaling pathway [1].
Anticancer Various cancer cell lines [4] Not specified (in vitro) Induces apoptosis in liver, lung, and breast cancer cells [1] [4]. Regulates PI3K/Akt/ERK and mitochondrial pathways [1] [4].
Antidiabetic & Lipid-Lowering Type 2 diabetes rat model [1] Not specified (in vivo) Improved insulin resistance and dyslipidemia [1]. Upregulates Sirt1, activates AMPK phosphorylation [1].
Antibacterial Methicillin-resistant Staphylococcus aureus (MRSA) [7] MIC: 8–64 μg/mL (in vitro) [7] Shows synergistic effects with β-lactam antibiotics [7]. Multi-mechanism antibacterial properties [7].
Neuroprotective Traumatic Brain Injury (TBI) rat model [8] 12 mg/kg (in vivo) ↓ Brain edema and BBB damage; ↓ MMP-9 activation [8]. Inhibits gp91phox/ROS/ERK signaling pathway [8].

Modernization Strategies and Experimental Approaches

To address the limitations of natural this compound, researchers are focusing on several advanced strategies:

  • Structural Optimization: Creating this compound derivatives (e.g., esters, amides) to improve water solubility, enhance pharmacological activity, and reduce toxicity [1] [4].
  • Combination Therapy: this compound coupled with other active molecules shows synergistic effects, significantly enhancing therapeutic efficacy compared to monotherapy [1] [3].
  • Advanced Drug Delivery Systems (DDS): Employing liposomes, nanocarriers, and other DDS to improve this compound's pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion), targeting efficiency, and overall therapeutic profile [6].

The following diagram synthesizes findings from multiple studies to illustrate the core signaling pathways through which this compound exerts its primary pharmacological effects.

G cluster_antiinflammatory Anti-inflammatory & Antioxidant cluster_antifibrotic Anti-fibrotic cluster_metabolic Metabolic (Antidiabetic/Lipid-lowering) cluster_anticancer Anticancer This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits NADPH NADPH Oxidase (gp91phox) This compound->NADPH Inhibits TGFb1 TGF-β1 This compound->TGFb1 Inhibits This compound->TGFb1 Sirt1 Sirt1 This compound->Sirt1 Activates Drp1 Mitochondrial Drp1 This compound->Drp1 Inhibits PI3K PI3K/Akt/ERK This compound->PI3K Inhibits This compound->PI3K p53 p53 Pathway This compound->p53 Activates Mitochondria Mitochondrial Apoptosis This compound->Mitochondria Activates Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Cytokines ROS Reactive Oxygen Species (ROS) NADPH->ROS ROS->NFkB aSMA α-Smooth Muscle Actin (α-SMA) TGFb1->aSMA Fibrosis ↓ Fibrosis (Liver, Kidney) aSMA->Fibrosis AMPK AMPK Sirt1->AMPK MetabolicEffects ↑ Insulin Sensitivity ↓ Lipid Accumulation AMPK->MetabolicEffects Apoptosis Induces Apoptosis PI3K->Apoptosis p53->Apoptosis Mitochondria->Apoptosis

Future Perspectives in Research and Development

The future of this compound in modern medicine hinges on several key areas identified in current research:

  • Toxicology and Dose-Response: There is a pressing need to clarify its potential liver and kidney toxicity and establish a safe therapeutic window [1] [4].
  • Advanced Delivery Systems: Continued exploration of nano-formulations and targeted DDS is crucial to overcome its inherent pharmacokinetic drawbacks [1] [6].
  • Clinical Translation: Future efforts must focus on converting the robust pre-clinical findings into well-designed clinical trials to confirm human efficacy and safety [9].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Rhein appears as yellow needles (from methanol) or yellow-brown powder. (NTP, 1992)
Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

284.03208797 g/mol

Monoisotopic Mass

284.03208797 g/mol

Boiling Point

Sublimes (NTP, 1992)

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

610 °F (NTP, 1992)
>300
321 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YM64C2P6UX

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

No approved indication.

Pharmacology

**Liver: **Reverses animal models of non-alcoholic fatty liver disease by lowering liver lipids and reducing inflammation [A19303]. Also reverses and prevents fibrosis in liver injury [A19304]. **Kidney: **Protects against fibrosis in nephropathy models and improves epithelial tight junction function [A19307] [A19310]. **Bone and joint:** Decreases inflammation and cartilage destruction and also corrects altered osteoblast acitivity [A19337][A19338] [A19339]. **Lipid lowering and anti-obesity:** Reduces body weight and fat content, and lowers high density lipoprotein and low density lipoprotein [A19315]. May prevent adipocyte differentiation [A19314]. **Anti-oxidant/Pro-oxidant**: Reduces levels of reactive oxygen species (ROS) at concentrations of about 2-16 microM but induces the generation of ROS at concentrations of 50 microM and above [A19321] [A19323]. **Anti-cancer:** Rhein has been observed to produce DNA damage and suppress DNA repair in cancer cells [A19340]. It induces apoptosis via ER stress, calcium, and mitochondria mediated pathways [A19341]. Rhein also prevents cancer cell invasion into systemic circulation by preventing angiogenesis and breakdown of the extracellular matrix [A19342]. Finally, rhein suppresses the activation of several tumor promoting signalling pathways [A19342] [A19343] [A19344]. **Anti-inflammatory: ** Suppresses the production of pro-inflammatory cytokines such as interleukin-1beta and interleukin-6 [A19337] [A19338]. **Anti-diabetic: **Lowers plasma glucose and increases survival of islet beta cells in type 2 diabetes mellitus models [A19288]. **Anti-microbial:** Inhibits arylamine N-acteyltransferase and cell growth in Helicobacter pylori [A19312]. Rhien also appears to be effective against many genotypes of Staphylococcus aureus [A19313]. **Anti-allergenic:** Inhibits production of leukotrienes and the release of histamine from mast cells [A19329].

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

**Liver: **The reversal of non-alcoholic fatty liver disease stems from rhien's lipid lowering and anti-obesity actions which result in an overall decrease in body weight, high density lipoprotein, and low density lipoprotein as well as its anti-inflammatory action. The reversal of hepatic fibrosis is thought to be due to rhien's anti-inflammatory and anti-oxidant action which suppresses the pro-fibrotic signalling from macrophages and further damage from reactive oxygen species respectively. Ultimately this results in reduced expression of alpha-smooth muscle actin (Alpha-SMA) which is indicative of decreased hepatic stellate cell and myofibroblast activation. Rhein also appears to suppress the expression of transforming growth factor-Beta (TGF-Beta) **Kidney: **The protection from fibrosis in the kidney also appears to stem from rhien's anti-inflammatory action resulting in less inflammatory cell infiltration along with suppression of alpha-SMA and fibronectin expression. These indicate a reduction in the activation of interstitial fibroblasts which are responsible for excess production of extracellular matrix components. Rhien may also suppress TGF-beta expression in the kidney. The anti-fibrotic mechanism of rhien may involve the upregulation of bone morphogenetic protein 7 and hepatic growth factor. In diabetic nephropathy rhein appears to suppress the expression of integrin-linked kinase leading to a reduction in the matrix metalloproteinase-9/tissue inhibitor of matrix metalloproteinase-1 ratio. The improvement of epithelial tight junction function seems to involve upregulation of zona occludins protein-1 and occludin expression. **Bone and joint:**Rhein reduces cartilage destruction by decreasing expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs. The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity which plays a large role in reduction of extracellular matrix production, MMP activity, and continued inflammation. Rhein reduces abnormal osteoblast synthetic activity through an unknown mechanism. **Lipid lowering and anti-obesity: **Rhein is known to bind and inhibit liver X receptor alpha and beta with Kd values of 46.7 microM and 31.97 microM respectively. This decreases the expression of genes such as that of sterol regulatory element binding transcription factor 1 (SREBP1c) and its downstream genes for fatty acid synthase (FAS), steroyl-coenzyme A desaturase 1 (SCD1), and acetyl CoA carboxylase 1 (ACC1). SREBP1c, FAS, SCD1, and ACC1 are all involved in adipogenesis and their suppression results in less fat content. The genes for ABCA1 and ABCG1 are also suppressed. These correspond to cholesterol efflux trasporters and likely explain the reductiion in HDL and LDL seen with rhein. The inhibition of LXR by rhien relieves the inhibition on uncoupling protein 1 expression in brown adipose tissue. The result of this is increased thermogenesis which likely plays a role in the reduction of body weight produced by rhien. Additionally, rhein may downregulate peroxisome proliferator-receptor gamma and its downstream genes to inhibit adipocyte differentiation. **Anti-oxidant/Pro-oxidant:** The antoxidant mechanism is unknown. The pro-oxidant action of rhien may involve the inhibition of mitochondrial respiratory complex 1 and subsequent facilitation of NADH and NADPH dependent lipid peroxidation. **Anti-cancer:** The exact mechanism of rhein's ability to damage DNA and supress the expression of DNA repair enzymes ADR and MGMT is unknown. The mechanism through which rhien induces ER stress is unknown but likely involves its pro-oxidant properties. Rhein has been observed to produce increases in cytosolic calcium, reductions in mitochondrial membrane potential, and upregulation of pro-apoptotic proteins as well as leakage of cytochrome C which would induce apoptosis via the intrinsic pathway. The reduction of matrix metalloproteinase-9 serves to prevent extra cellular matrix breakdown by cancer cells and hinders their invasion into surrounding tissue. Rhein also decreases vascular endothelial growth factor expression through an unknown mechanism to prevent cancer cells from stimulating agiogenesis. Rhein reduces the activity of the nuclear factor kappa (NFkappaB) pathway by preventing the destruction of IKBalpha. The activity of the phosphoinositol 3-kinase/Akt pathway is also reduced by rhien. Rhein's inhibition of the mitogen-activated protein kinase pathways (particularly those involving extracellular signal regulated kinase) appears to follow a U-shaped dose response curve. ERK phosphorylation is inhibited at low concentrations of around 3microM but activated at higher concentrations of around 30microM. Furthermore, ERK phosporylation is again inhibited at extremely high concentrations in excess of 100 microM. The suppression of these three pathways is likely involved in the anti-proliferative effects of rhein. **Anti-inflammatory:** The mechanism of rhein's anti-inflammatory effect likely involves its inhibition of the NFkappa B pathway which plays a role in the production of many pro-inflammatory cytokines. Rhein's anti-oxidant activity may also play a role in preventing damage during inflammation. **Anti-diabetic:** Rhein is thought to increase islet beta cell survival by suppressing the expression of dynamin-related protein 1 and thereby preventing mitochondrial fission. Rhein's anti-oxidant properties are also thought to play a role in protecting islet beta cells. The reduction in plasma glucose is likely due to increased survival of islet beta cells and subsequent increases in insulin secretion. Rhein's anti-inflammatory action may also serve to reduce insulin resistance. **Anti-microbial:** Rhien inhibits H. pylori arylamine N-acetyltransferase in a dose dependent manner. The mechanism of rhein's anti-microbial effect on H. pylori and S. aureus are unknown. **Anti-allergenic:** Rhien inhibits 5-lipoxygenase with an IC50 of 13.7microM. Rhien also inhibits mast cell degranulation although the specific mechanism is unknown.

Pictograms

Irritant

Irritant

Other CAS

478-43-3

Absorption Distribution and Excretion

Tmax of 1.6-2.6 hours.
37% is excreted in urine and 53% in feces as estimated in rats.
15-60L.
Total CL is 1.5 L/h and renal CL is 0.1 L/h.

Metabolism Metabolites

Metabolized primarily to rhein glucuronide and rhien sulfate.

Wikipedia

Rhein

Biological Half Life

4-10h.

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]

Dates

Last modified: 08-15-2023

Vitamin D supplementation and COVID-19 disease: safety but unproven efficacy-reply to Dr Helga Rhein

Nicholas C Harvey, Cyrus Cooper, Zahra Raisi-Estabragh
PMID: 34406642   DOI: 10.1007/s40520-021-01947-3

Abstract




Entrapment of Macrophage-Target Nanoparticles by Yeast Microparticles for Rhein Delivery in Ulcerative Colitis Treatment

Qiyan Chen, Ruifeng Luo, Xiaoqin Han, Jinming Zhang, Yao He, Shanshan Qi, Xiulan Pu, Wenbiao Nie, Lingling Dong, Haiting Xu, Fang Liu, Meisi Lin, Huiyun Zhong, Chaomei Fu, Fei Gao
PMID: 34019390   DOI: 10.1021/acs.biomac.1c00425

Abstract

In this study, we developed an advanced colitis-targeted nanoparticles (NPs)-into-yeast cell wall microparticles (YPs) drug delivery system for ulcerative colitis (UC) therapy. In brief, YPs entrap hyaluronic acid (HA), and polyethylenimine (PEI) modified rhein (RH)-loaded ovalbumin NPs (HA/PEI-RH NPs) to form HA/PEI-RH NYPs. YPs can make HA/PEI-RH NPs pass through gastric environment stably and be degraded by β-glucanase to promote drug release from HA/PEI-RH NYPs in the colon. Cellular uptake evaluation confirmed that HA/PEI-RH NPs could specifically target and enhance the uptake rate via HA ligands. In biodistribution studies, HA/PEI-RH NYPs were able to efficiently accumulate in the inflammed colon in mice. In vivo experiments revealed that the HA/PEI-RH NYPs could significantly alleviate inflammation by inhibiting the TLR4/MyD88/NF-κB signaling pathway. Therefore, HA/PEI-RH NYPs have advantages of good gastric stability, β-glucanase-sensitive release ability, macrophage-targeted ability, and anti-UC effects. These advantages indicate YPs-entrapped multifunctional NPs are a promising oral drug delivery system for UC therapy.


A research update on the therapeutic potential of rhein and its derivatives

Li Cheng, Qiuhe Chen, Rongbiao Pi, Jingkao Chen
PMID: 33515540   DOI: 10.1016/j.ejphar.2021.173908

Abstract

Rhein is one of the anthraquinones components of Rheum. It shows excellent clinical efficacy and is widely used in the management of several disease conditions including tumors, inflammation, diabetic nephropathy, and viral infections. In this review, we summarize the recent studies on the pharmacological activities of rhein and its derivatives, as well as their association with different diseases and possible mechanisms based on our previous review. This review serves as an updated and a supplement to our previous report highlighting the use of rhein in nanotechnology. It also serves as a reference study and offers an overall picture of the use of rhein and its derivatives in nanotechnology.


Deoxycholic acid-functionalised nanoparticles for oral delivery of rhein

Wenjie Yao, Zhishi Xu, Jiang Sun, Jingwen Luo, Yinghui Wei, Jiafeng Zou
PMID: 33453389   DOI: 10.1016/j.ejps.2021.105713

Abstract

Rhein (RH) is a candidate for the treatment of kidney diseases. However, clinical application of RH is impeded by low aqueous solubility and oral bioavailability. Deoxycholic acid-conjugated nanoparticles (DNPs) were prepared by ionic interaction for enhancing intestinal absorption by targeting the apical sodium-dependent bile acid transporter in the small intestine. Resultant DNPs showed relatively high entrapment efficiency (90.7 ± 0.73)% and drug-loading efficiency (6.5 ± 0.29)% with a particle size of approximately 190 nm and good overall dispersibility. In vitro release of RH from DNPs exhibited sustained and pH-dependent profiles. Cellular uptake and apparent permeability coefficient (P
) of the DNPs were 3.25- and 5.05-fold higher than that of RH suspensions, respectively. An in vivo pharmacokinetic study demonstrated significantly enhanced oral bioavailability of RH when encapsulated in DNPs, with 2.40- and 3.33-fold higher C
and AUC
compared to RH suspensions, respectively. DNPs are promising delivery platforms for poorly absorbed drugs by oral administration.


Novel rhein integrate transphytosomes as non-invasive local therapy for osteoarthritis to ameliorate cartilage deterioration in MIA-arthritic rats

Heba M K Ebada, Maha M A Nasra, Yosra S R Elnaggar, Rasha A Nassra, Amany A Solaiman, Ossama Y Abdallah
PMID: 33780905   DOI: 10.1016/j.colsurfb.2021.111713

Abstract

Rhein (RH), a natural chondroprotective agent, suffers from poor systemic availability (20-25%) after oral administration concomitant to side effects on the gastrointestinal tract and liver. We present a new approach for non-invasive local targeted delivery of rhein to ameliorate cartilage deterioration employing cartilage-homing phospholipids nanocarriers. This is the first work to elaborate RH loaded transphytosome (RH-T-PHY) as novel nanovesicular systems for transdermal drug delivery based on an advantageous hybrid between phytosomes and transfersomes or bilosomes. Here, we developed transphytosomes through incorporating various edge activators (EAs) such as Tween 80, Span 80 and sodium deoxycholate into the lipid bilayer of RH phytosomes to affix the flexibility. RH-T-PHY with high flexibility and entrapment efficacy showed the highest significant skin permeation compared to conventional phytosomes. Additionally, RH-T-PHY have a magnificent potential in maintaining high chondroprotective activity as demonstrated by enhanced repair, regeneration of chondrocytes and GAG formation in MIA-induced osteoarthritis (OA) rat model. Besides, histological examination of vital organs revealed the formulation safety. Confocal laser microscopy images revealed the highest drug availability in the articular cartilage of RH-T-PHY treated group. Conclusively, novel RH-T-PHY can serve as a promising alternative means for delivery of chondroprotective drugs for effective non-invasive local therapy of OA.


Anti-Inflammatory Efficacy of Fabricated Rhein Micelles

Xiangyu Ding, Yuan Wang, Chunmei Wen, Silu Wang, Qingqing Ruan, Zhaofeng Li, Jinzhong Xu, Zheng Xu, Jie Deng
PMID: 33422158   DOI: 10.1166/jbn.2020.2982

Abstract

Rhein is a potential anti-inflammatory agent, but its poor water solubility significantly restricts its clinical application. In this study, rhein micelles (RMs) with improved water solubility were fabricated on Pluronic F127 (F-127). Transmission electron microscopy showed that the as-prepared RMs displayed a mean diameter of approximately 20 nm and a spherical morphology. The encapsulation efficiency of the micelles towards drugs varied from 81.38 ± 4.35% to 24.87 ± 4.32%. The RMs exhibited a burst release during the first 6 h and a following sustained release up to 96 h with a biphasic drug release pattern as suggested by the drug release assay. Cytotoxicity assessment showed that the RMs caused no change in cell viability at drug concentrations below 40 μM after 24 and 48 h of incubation. In RAW264.7 macrophages, the RMs inhibited the lipopolysaccharide-induced activation of p65/NF-κB, which in turn suppressed the transcription of its downstream inducible nitric oxide synthase, and cytokine genes such as interleukin-1β and tumor necrosis factor-α . Simultaneously, the RMs led to reduced cytokine secretions, including cyclooxygenase-2, prostaglandin E2, nitric oxide, and interleukin-6 in a dose-dependent manner. The RMs reported herein may be a promising candidate for developing anti-inflammatory therapeutic formulations.


Self-Assembled Herbal Medicine Encapsulated by an Oxidation-Sensitive Supramolecular Hydrogel for Chronic Wound Treatment

Weiyi Zhao, Xiang Zhang, Rui Zhang, Kai Zhang, Yang Li, Fu-Jian Xu
PMID: 33296174   DOI: 10.1021/acsami.0c19492

Abstract

Inflammation has been assumed to affect the pathology of wound healing and is associated with many nonhealing chronic wounds. Naturally derived herbal medicines with anti-inflammatory properties are of interest because of their effectiveness and affordability in clinical treatment. Herein, we report a supramolecular hydrogel comprising self-assembled natural herb rhein and an oxidative responsive cross-linked network based on ferrocene and β-cyclodextrin host-guest recognitions. Rhein can directly self-assemble into fibrils, exerting better anti-inflammation efficiency than its free drug form. The adaption of the supramolecular network can greatly improve the stability and retain the structural integrity of encapsulated self-assembled rhein. In addition, host-guest recognition confers dissolution of the hydrogel under oxidative stress, thereby delivering self-assembled rhein to the wound site and exerting better therapeutic efficiency. Evaluations in diabetic mice indicate that the resultant hydrogel promoted chronic wound healing by suppressing excess reactive oxygen species, facilitating the transition of the wound healing process, and restoring the normal wound-repair process. Therefore, the proposed hydrogel has a potential value as an herbal-based dressing for future clinical chronic wound management.


Rhein Derivatives, A Promising Pivot?

Rui Pei, Yueping Jiang, Guanghua Lei, Jingjing Chen, Manhua Liu, Shao Liu
PMID: 33167832   DOI: 10.2174/1389557520666201109120855

Abstract

Rhein, an anthraquinone derivative, has been employed widely, especially for the treatment of intractable diseases like diabetic nephropathy, arthritis, and cancer in a unique action mechanism. In the last decades, considerable efforts have been made in structural modification of rhein. This paper reviewed patents on pharmacological activity and therapeutic application of rhein and its derivatives from 1978 to 2018. Particularly, an analysis of patents was made, with the top 10 most valuable patents presented, and the interpretation of the legal status of patents was given. Given the properties of superior pharmacological activity, rich resources, cheap price, low toxicity, and mature extraction process, it is believed that an in-depth investigation on rhein and its derivatives is worth trying.


Effects of rhein and Rheum palmatum L. extract on the pharmacokinetics and tissue distribution of aristolochic acid I and its demethylated metabolite in rats

Liping Ma, Zhuowei Shen, Haihong Hu, Hui Zhou, Lushan Yu, Huidi Jiang, Su Zeng
PMID: 33137430   DOI: 10.1016/j.jep.2020.113537

Abstract

Aristolochic acid nephropathy (AAN) is a kidney disease caused by the administration of plants containing aristolochic acids (AAs). Aristolochic acid I (AAI) is the main toxic component in AAs. Organic anion transporters (OATs) 1 and 3 mediate the renal uptake of AAI, which is related to AAN. In our previous study, we found that anthraquinones derived from the herbal medicine Rheum palmatum L. (RP) inhibited both OAT1 and OAT3, with rhein exhibiting the greatest potency among the components.
This study aimed to investigate the effects of rhein and RP extract on the pharmacokinetics and tissue distribution of AAI and its demethylated metabolite (8-hydroxy-aristolochic acid I [AAIa]) in rats.
Rhein and RP extract were used as OAT inhibitors, and AAI was used as the toxic substrate. The pharmacokinetics and tissue distribution of AAI and AAIa in rats following the intravenous injection of AAI (10 mg/kg) in the presence and absence of rhein (100 mg/kg) or RP extract (5 g crude drug/kg) were investigated.
Co-administration with rhein increased AUC
of AAI and AAIa by 39 and 44%, respectively. However, the renal level of AAI was decreased to 50, 42, and 58% of those in rats treated with AAI alone at 5, 10, and 20 min after treatment, respectively, and the renal level of AAIa was decreased to 58, 57, and 61% of the level in rats treated with AAI alone, respectively, at these time points. In the RP extract co-administration group, AAI and AAIa plasma exposure was not significantly increased, but renal accumulation of AAI was decreased to 63, 58, and 68% of that in rats treated with AAI alone at 5, 10, and 20 min after treatment, respectively. In addition, renal accumulation of AAIa was decreased to 74, 70, and 70% of that in rats treated with AAI alone at 5, 10, and 20 min after treatment, respectively.
This study indicated that co-administration with rhein significantly increased the plasma exposure of AAI and AAIa while decreased their renal accumulation in rats. RP extract reduced the renal accumulation of AAI and AAIa, but have no significant effect on their plasma exposure levels in rats.


Effects of Rhein on Bile Acid Homeostasis in Rats

Zhong Xian, Jingzhuo Tian, Lianmei Wang, Yushi Zhang, Jiayin Han, Nuo Deng, Suyan Liu, Yong Zhao, Chunyin Li, Yan Yi, Dunfang Wang, Jing Meng, Chen Pan, Aihua Liang
PMID: 33274227   DOI: 10.1155/2020/8827955

Abstract

Rhein, the active ingredient of rhubarb, a medicinal and edible plant, is widely used in clinical practice. However, the effects of repeated intake of rhein on liver function and bile acid metabolism are rarely reported. In this work, we investigated the alterations of 14 bile acids and hepatic transporters after rats were administered with rhein for 5 weeks. There was no obvious injury to the liver and kidney, and there were no significant changes in biochemical indicators. However, 1,000 mg/kg rhein increased the liver total bile acid (TBA) levels, especially taurine-conjugated bile acids (t-CBAs), inhibited the expression of farnesoid X receptor (FXR), small heterodimer partner (SHP), and bile salt export pump (BSEP) mRNA, and upregulated the expression of (cholesterol 7
-hydroxylase) CYP7A1 mRNA. Rhein close to the clinical dose (10 mg/kg and 30 mg/kg) reduced the amounts of TBAs, especially unconjugated bile acids (UCBAs), and elevated the expression of FXR and multidrug resistance-associated protein 3 (Mrp3) mRNA. These results denote that rhein is relatively safe to use at a reasonable dose and timing. 30 mg/kg rhein may promote bile acid transport and reduce bile acid accumulation by upregulating the expression of FXR mRNA and Mrp3 mRNA, potentially resulting in the decrease in serum UBCAs.


Explore Compound Types